Titanium citrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H20O28Ti3 |
|---|---|
Molecular Weight |
900 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;titanium(4+) |
InChI |
InChI=1S/4C6H8O7.3Ti/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;;3*+4/p-12 |
InChI Key |
MSYNCHLYGJCFFY-UHFFFAOYSA-B |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ti+4].[Ti+4].[Ti+4] |
Synonyms |
titanium citrate |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Titanium (III) Citrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of titanium (III) citrate (B86180) from titanium trichloride, tailored for researchers, scientists, and professionals in drug development. This document outlines a common synthetic protocol, presents key characterization data, and illustrates the experimental workflow.
Introduction
Titanium (III) citrate is a powerful reducing agent with applications in various scientific fields, including biochemistry and microbiology. Its ability to create and maintain anaerobic conditions makes it a valuable tool in the study of oxygen-sensitive biological systems.[1][2] In the context of drug development, its reducing potential may be harnessed for specific chemical transformations or to modulate redox-sensitive pathways. This guide details a widely used method for its preparation from titanium (III) chloride and sodium citrate.
Experimental Protocol
The synthesis of titanium (III) citrate from titanium (III) chloride is a straightforward aqueous reaction. The following protocol is a compilation of methodologies reported in scientific literature.[3][4]
Materials:
-
Titanium (III) chloride (TiCl₃) solution (e.g., 15% w/v)
-
Sodium citrate solution (e.g., 0.2 M)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Deoxygenated water
-
Nitrogen (N₂) gas
Procedure:
-
Preparation of Reagents: Prepare a 0.2 M solution of sodium citrate in deoxygenated water. Ensure all solutions are thoroughly purged with nitrogen gas to remove dissolved oxygen, which can oxidize the titanium (III) species.
-
Reaction: In an oxygen-free environment (e.g., under a stream of nitrogen), add 5 mL of a 15% titanium (III) chloride solution to 50 mL of the 0.2 M sodium citrate solution with continuous stirring.[3] A violet color, characteristic of the Ti(III) ion in solution, should be observed.
-
Neutralization: Carefully neutralize the resulting solution by adding a saturated sodium carbonate solution dropwise until the desired pH is achieved.[3][4] The final pH will depend on the specific application.
-
Storage: The final titanium (III) citrate solution should be stored in a sealed serum bottle under a nitrogen atmosphere to prevent oxidation.[4]
Experimental Workflow
The synthesis process can be visualized as a sequential workflow, from reagent preparation to the final product storage.
Characterization Data
While comprehensive quantitative data such as yield and purity are not extensively reported in the literature, key spectroscopic characteristics of the synthesized titanium (III) citrate complex have been described. This information is crucial for the confirmation of the desired product.
| Parameter | Value | Reference |
| UV-Visible Spectroscopy | ||
| λmax | 547 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 100 M⁻¹cm⁻¹ | [5][6] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | ||
| g-value | 1.949 | [5][6] |
| Linewidth | 60 G | [5][6] |
Biological Application: Role as a Reducing Agent
Titanium (III) citrate's primary role in biological research is that of a potent and non-toxic reducing agent.[1] This property is particularly useful for creating and maintaining anaerobic environments required for the culture of obligate anaerobes.[1][2] In the context of drug development, its ability to reduce specific biomolecules or maintain a reduced state in a system could be explored. The logical relationship of its application as a reducing agent in a biological system is depicted below.
Conclusion
The synthesis of titanium (III) citrate from titanium (III) chloride provides a valuable tool for researchers in various fields, including drug development. The protocol outlined in this guide, along with the provided characterization data and workflow diagrams, offers a solid foundation for the successful preparation and application of this potent reducing agent. Further research to quantify reaction yields and purity would be beneficial for standardizing its use in sensitive applications.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Titanium (III) citrate solution (Zehnder and Wuhrmann 1976) | Solutions | MediaDive [mediadive.dsmz.de]
- 5. Photogeneration of titanium(III) from titanium(IV) citrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preparation of Titanium Citrate from Titanium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of titanium citrate (B86180) from titanium isopropoxide. It is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and application of titanium-based coordination complexes. This document details the underlying chemistry, experimental protocols, and characterization of the resulting compounds, with a focus on reproducibility and clear data presentation.
Introduction
Titanium citrate, a coordination complex formed between titanium (IV) and citric acid, has garnered significant interest across various scientific and industrial fields. Its biocompatibility and solubility make it a promising candidate for biomedical applications, including drug delivery systems. Furthermore, it serves as a versatile catalyst in polymerization processes and finds use in environmental remediation. The synthesis of this compound from titanium isopropoxide offers a reliable route to obtaining this valuable compound. The reaction is highly dependent on factors such as pH, temperature, and reactant stoichiometry, which dictate the formation of either mononuclear or polynuclear complexes. This guide will explore the nuances of this synthesis, providing detailed methodologies and characterization data.
Synthesis of this compound
The primary method for preparing this compound involves the reaction of titanium isopropoxide with citric acid in an aqueous medium. This process can be tailored to yield different structural forms of this compound, primarily by controlling the pH and the molar ratio of the reactants.
General Reaction Scheme
Titanium isopropoxide, when introduced to an aqueous solution of citric acid, undergoes hydrolysis and subsequent complexation with the citrate ligands. The isopropanol (B130326) is released as a byproduct, which is typically removed through distillation.
Reaction: Ti{OCH(CH₃)₂}₄ + n C₆H₈O₇ → [Ti(C₆H₈-xO₇)n] + 4 (CH₃)₂CHOH
The structure of the resulting this compound complex is highly sensitive to the pH of the solution. Under alkaline conditions (pH 7–9), mononuclear complexes such as [Ti(H₂cit)₃]²⁻ and [Ti(cit)₃]⁸⁻ tend to dominate, where the citrate ligands are fully deprotonated and form stable octahedral coordination with the Ti(IV) ion.[1] Conversely, solutions with a lower citrate-to-titanium ratio may lead to the formation of insoluble oxo-titanium citrate complexes.[2]
Experimental Protocols
Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of control over the final product's properties.
Method 1: Polymeric Precursor Method
This approach provides excellent control over the synthesis parameters, leading to a high-purity product.
-
Procedure:
-
Titanium isopropoxide is mixed with citric acid in an aqueous solution.
-
The mixture is heated under reflux to facilitate the complexation reaction.
-
Upon completion, the resulting solution can be concentrated to yield solid this compound.[1]
-
A variation of this involves adding titanium isopropoxide to a 50% w/w aqueous citric acid solution, followed by the removal of the 2-propanol byproduct via distillation. The final solution is then diluted with distilled water to the desired titanium concentration.[3]
-
Method 2: Gel Method
This method is noted for producing a highly water-soluble this compound photocatalyst.
-
Procedure:
Method 3: Microwave-Assisted Synthesis
This technique utilizes microwave energy to accelerate the reaction, offering a more efficient synthesis route.
-
Procedure:
-
A titanium precursor is mixed with citric acid.
-
The mixture is subjected to microwave radiation, which provides rapid heating and promotes the formation of the this compound complex.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and characterization of this compound complexes prepared from titanium isopropoxide.
| Parameter | Value / Range | Method | Reference |
| Reactant Molar Ratio (Citric Acid:Ti) | 1:1 to 3:1 | Various | [2][6][7] |
| pH Range | 2 - 9 | Various | [1][4][6][7][8][9] |
| Reaction Temperature | 70 °C (overnight stirring) | Polymeric Precursor | [6] |
| Yield | Nearly quantitative (for specific complexes) | Not specified | [10] |
| Solubility | Highly soluble in water | General observation | [1][4] |
| Appearance | White or off-white powder | General observation | [1] |
Characterization of this compound
A variety of analytical techniques are employed to confirm the formation and elucidate the structure of the synthesized this compound complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for analyzing the structure of the complex in solution and in the solid state.[4][6][8] The coordination of the citrate ligand to the titanium ion through its α-alkoxy and α-carboxy groups leads to significant downfield shifts in the ¹³C NMR spectra for the corresponding carbon atoms.[6]
-
X-ray Diffraction (XRD): Single-crystal XRD is used to determine the precise molecular structure of crystalline this compound complexes, revealing details about the coordination environment of the titanium center.[4][6]
-
Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and is consistent with the structural data obtained from XRD.[2][4]
-
Cyclic Voltammetry: This electrochemical method is used to define the redox properties of the this compound complexes, which are often pH-sensitive.[8][9]
Logical Workflow of this compound Synthesis
The following diagram illustrates the general workflow for the preparation of this compound from titanium isopropoxide.
Conclusion
The synthesis of this compound from titanium isopropoxide is a versatile and controllable process that yields a range of valuable coordination complexes. By carefully manipulating reaction parameters such as pH and reactant ratios, researchers can tailor the structure and properties of the final product to suit specific applications in medicine, catalysis, and environmental science. The detailed protocols and characterization data provided in this guide serve as a foundational resource for professionals working in these fields, enabling further innovation and development.
References
- 1. Buy this compound (EVT-1586017) [evitachem.com]
- 2. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014122070A1 - Method for the production of a titanium containing catalyst, titanium containing catalyst, method for the production of polyester and polyester - Google Patents [patents.google.com]
- 4. Facile preparation of water-soluble this compound with highly efficient quasi-homogeneous photocatalytic reduction of Cr(vi) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. users.uoa.gr [users.uoa.gr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Redox Potential of Titanium Citrate at Varying pH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of titanium citrate (B86180), a crucial parameter for its application in various scientific and pharmaceutical contexts. A thorough understanding of how pH influences the redox behavior of titanium citrate is essential for its use as a reducing agent and in the development of titanium-based therapeutics. This document summarizes key quantitative data, details experimental methodologies for its measurement, and provides a visual representation of the pH-dependent redox relationship.
Core Concept: pH-Dependent Redox Behavior
The redox potential of the Ti(IV)/Ti(III)-citrate couple is highly dependent on the pH of the aqueous solution. As the pH increases, the redox potential becomes significantly more negative. This phenomenon is attributed to the deprotonation of the citrate ligand, which stabilizes the Ti(IV) state to a greater extent than the Ti(III) state, thus making the reduction of Ti(IV) to Ti(III) more difficult at higher pH values. The speciation of this compound complexes in solution is complex and varies with both pH and the titanium-to-citrate ratio, further influencing the observed redox potentials.
Quantitative Data: Redox Potential of this compound vs. pH
The following table summarizes the reported half-wave potential (E₁⸝₂) values for the Ti(IV)/Ti(III)-citrate redox couple at various pH levels. These values were determined using cyclic voltammetry.
| pH | Half-Wave Potential (E₁⸝₂) vs. NHE (mV) | Reference |
| 5.3 | Approximately -550 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |
| 6.0 | Approximately -650 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |
| 6.7 | Approximately -750 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |
| 7.0 | < -800 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804[1] |
| 8.0 | Approximately -900 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |
Note: The values for pH 5.3, 6.0, 6.7, and 8.0 are estimated from the graphical data presented in the supporting information of the cited reference.
Experimental Protocols
The determination of the redox potential of this compound at varying pH is typically performed using cyclic voltammetry. The following is a detailed methodology based on established protocols.
Preparation of this compound Solutions
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(IV) oxysulfate (TiOSO₄)
-
Citric acid or Sodium citrate
-
High-purity water (e.g., nanopure)
-
Buffer solutions for pH adjustment (e.g., phosphate, borate) or dilute HCl/NaOH
-
Supporting electrolyte (e.g., Potassium Nitrate - KNO₃)
Procedure:
-
Stock Solution of Titanium: A stock solution of a titanium salt is prepared in an acidic environment to prevent hydrolysis. For example, TiCl₄ can be dissolved in dilute HCl.
-
Citrate Solution: A solution of citric acid or sodium citrate is prepared in high-purity water. A molar excess of citrate to titanium (e.g., 3:1 or greater) is often used to ensure the formation of well-defined tris-citrate complexes.
-
Formation of this compound Complex: The titanium stock solution is slowly added to the citrate solution with constant stirring.
-
pH Adjustment: The pH of the resulting this compound solution is carefully adjusted to the desired value using appropriate buffer solutions or dropwise addition of dilute acid or base. The pH should be monitored using a calibrated pH meter.
-
Addition of Supporting Electrolyte: A supporting electrolyte, such as KNO₃ (e.g., to a final concentration of 0.1 M), is added to the solution to ensure sufficient conductivity for the electrochemical measurement.[2]
-
Degassing: The solution is purged with an inert gas, such as argon or nitrogen, for at least 15-20 minutes prior to the electrochemical measurement to remove dissolved oxygen, which can interfere with the redox measurements.[2]
Cyclic Voltammetry Measurement
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter (Auxiliary) Electrode: Platinum wire or gauze
Procedure:
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the prepared and degassed this compound solution.
-
Instrument Setup: The potentiostat is configured for a cyclic voltammetry experiment. Key parameters to be set include:
-
Initial and Final Potentials: The potential window should be set to encompass the expected redox event of the Ti(IV)/Ti(III) couple.
-
Scan Rate: A typical scan rate is 100 mV/s, although this can be varied to investigate the kinetics of the electron transfer.
-
Number of Cycles: Typically 2-3 cycles are sufficient to obtain a stable voltammogram.
-
-
Data Acquisition: The cyclic voltammogram is recorded. The resulting plot will show the current response as a function of the applied potential.
-
Data Analysis: The half-wave potential (E₁⸝₂) is determined from the cyclic voltammogram. For a quasi-reversible system, this can be estimated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials. All potentials should be converted and reported versus a standard reference electrode, such as the Normal Hydrogen Electrode (NHE).
Visualization of pH-Dependent Redox Potential
The following diagram illustrates the general relationship between the pH of the solution and the redox potential of the this compound complex.
Caption: Relationship between pH and the redox potential of this compound.
This guide provides foundational knowledge for researchers working with this compound. For specific applications, it is recommended to perform detailed electrochemical studies under the precise experimental conditions of interest.
References
Stability and Degradation of Titanium Citrate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of titanium citrate (B86180) solutions. Titanium citrate, a complex of titanium with citric acid, is utilized in various applications, including as a contrast agent in medical imaging, in drug delivery systems, and as a cross-linking agent. Understanding its stability and degradation pathways is crucial for ensuring its efficacy, safety, and shelf-life in these applications. This document outlines the key factors influencing the stability of this compound solutions, details its degradation pathways, and provides standardized experimental protocols for its analysis.
Factors Influencing the Stability of this compound Solutions
The stability of this compound solutions is primarily influenced by pH, temperature, light exposure, and the presence of other reactive species. The coordination chemistry of titanium(IV) with citrate is complex, with various species coexisting in equilibrium depending on the solution's pH.
Effect of pH
The pH of the aqueous solution is the most critical factor governing the speciation and stability of titanium(IV) citrate complexes.[1][2] At a low pH, titanium ions are more prone to hydrolysis, leading to the formation of titanium dioxide precipitates.[3] Citric acid acts as a chelating agent, forming soluble complexes with Ti(IV) and preventing its precipitation.[3]
The stoichiometry of the titanium-citrate complex varies with pH. In acidic to neutral conditions (pH 3-8), with a sufficient excess of citrate, 3:1 citrate-to-titanium complexes are predominant.[2] As the pH increases, the carboxylate groups of the citrate ligand progressively deprotonate, leading to different complex species.[2] The coordination complexes of Ti(IV) citrate are relatively stable against hydrolysis in aqueous solutions near neutral pH.[3] However, outside this optimal pH range, the complexes can dissociate, leading to the precipitation of titanium hydroxides or oxides.
Table 1: Stability Constants of Titanium(IV) Citrate Complexes
| Complex Species | Log β | Reference |
| [Ti(Hcit)]⁺ | 9.18 | [2] |
| [Ti(H₂cit)₃]²⁻ | 16.99 | [2] |
| [Ti(H₂cit)(Hcit)₂]⁴⁻ | 20.41 | [2] |
| [Ti(Hcit)₂(cit)]⁶⁻ | 16.11 | [2] |
| [Ti(cit)₃]⁸⁻ | 4.07 | [2] |
Note: H₄cit represents citric acid. The stability constants (β) are overall formation constants.
Effect of Temperature
Elevated temperatures can accelerate the degradation of this compound solutions. Thermal decomposition studies on citratoperoxo-Ti(IV)-gels, which are precursors for titanium dioxide, show that the decomposition of citrate ligands occurs at around 310°C.[4] While this is a solid-state decomposition temperature, it indicates the susceptibility of the citrate ligand to thermal degradation. In solution, prolonged exposure to high temperatures can lead to the breakdown of the citrate moiety and subsequent precipitation of titanium species.
Effect of Light
Titanium(IV) citrate solutions are susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. This process involves the photoreduction of Ti(IV) to Titanium(III). The formation of Ti(III) citrate species can be observed by a change in the solution's color and is confirmed by techniques such as UV-Visible and electron paramagnetic resonance (EPR) spectroscopy. The resulting Ti(III) species are known to be excellent reducing agents.
Degradation Pathways
The degradation of this compound solutions can proceed through several pathways, primarily hydrolysis, thermal degradation, and photodegradation.
Hydrolytic Degradation
As discussed, hydrolysis is a key degradation pathway, especially at non-optimal pH values. The general mechanism involves the displacement of citrate ligands by water molecules, leading to the formation of titanium hydroxo and oxo species, which can further polymerize and precipitate as titanium dioxide. The chelation of titanium by citrate significantly inhibits this process, particularly in the neutral pH range.[3]
Photodegradation
The primary photodegradation pathway for titanium(IV) citrate involves a ligand-to-metal charge transfer (LMCT) process upon absorption of UV light. This results in the reduction of Ti(IV) to Ti(III) and the oxidation of the citrate ligand.
Experimental Protocols for Stability Assessment
A thorough assessment of the stability of this compound solutions requires a combination of analytical techniques to monitor changes in the physical and chemical properties of the solution over time and under various stress conditions.
General Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study on this compound solutions.
Detailed Methodologies
3.2.1. Spectropotentiometric Titration for Stability Constant Determination
-
Objective: To determine the formation constants of titanium-citrate complexes at various pH values.
-
Apparatus: A temperature-controlled titration vessel, a calibrated pH electrode, a burette, and a nitrogen inlet.
-
Reagents: Standardized solutions of titanium(IV) chloride or sulfate, citric acid, sodium hydroxide (B78521) (carbonate-free), and an inert electrolyte (e.g., NaCl or KNO₃) to maintain constant ionic strength.
-
Procedure:
-
Prepare a series of solutions with varying ratios of titanium to citrate in the titration vessel.
-
Maintain a constant temperature and ionic strength throughout the experiment.
-
Purge the solution with nitrogen to exclude carbon dioxide.
-
Titrate the solution with the standardized sodium hydroxide solution.
-
Record the pH after each addition of the titrant.
-
Analyze the titration data using a suitable software package (e.g., HYPERQUAD) to calculate the stability constants of the various Ti-citrate species.[2]
-
3.2.2. High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
-
Objective: To separate and quantify this compound and its degradation products.
-
Apparatus: An HPLC system equipped with a UV-Vis or diode-array detector (DAD).
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile will need to be optimized.
-
Procedure:
-
Prepare a stock solution of this compound and subject it to the desired stress conditions (e.g., heat, light, acid/base hydrolysis).
-
At specified time points, withdraw aliquots of the stressed solution.
-
Dilute the aliquots appropriately with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram at a wavelength where both the parent compound and potential degradation products absorb (e.g., around 250-310 nm for Ti(IV)-citrate complexes).[2]
-
Quantify the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
3.2.3. Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Thermal Decomposition Studies
-
Objective: To investigate the thermal stability and decomposition products of this compound.
-
Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer.
-
Procedure:
-
Place a small, accurately weighed amount of the dried this compound sample into the TGA crucible.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
Simultaneously, analyze the evolved gases using the mass spectrometer to identify the decomposition products.[4]
-
Logical Relationships in Titanium(IV) Citrate Speciation
The speciation of titanium(IV) citrate in aqueous solution is a complex equilibrium that is highly dependent on the pH. The following diagram illustrates the logical relationship between pH and the predominant species formed.
Conclusion
The stability of this compound solutions is a multifaceted issue, with pH being the most influential factor. Maintaining the pH within the optimal range of approximately 3 to 8 is critical to prevent hydrolysis and precipitation.[2] The complex is also susceptible to thermal and photodegradation, which should be considered during storage and application. A comprehensive stability assessment should employ a range of analytical techniques to monitor the integrity of the complex and identify any degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound solutions, enabling them to ensure the quality, efficacy, and safety of their formulations.
References
An In-depth Technical Guide to Titanium Citrate Coordination Complexes in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, speciation, and characterization of titanium(IV) citrate (B86180) coordination complexes in aqueous solutions. It details experimental protocols for their study and explores their burgeoning relevance in biomedical applications, particularly in drug development.
Core Concepts: Titanium and Citrate Interactions in Water
Titanium, the ninth most abundant element on Earth, is renowned for its biocompatibility, making it a staple in medical implants.[1] However, in its +4 oxidation state (Ti(IV)), it is highly prone to hydrolysis in aqueous environments, readily forming insoluble titanium dioxide precipitates. The coordination of Ti(IV) with chelating ligands like citric acid is crucial for creating stable, water-soluble complexes, thereby enhancing its bioavailability and potential for therapeutic applications.[2][3]
Citric acid, a tricarboxylic acid and a natural component of human metabolism, is an excellent chelating agent for Ti(IV). It can coordinate with the metal ion through its carboxylate and α-hydroxyl groups, forming stable, mononuclear complexes.[3][4] The speciation of these complexes—that is, the distribution of different complex forms—is highly dependent on the pH of the aqueous solution and the molar ratio of titanium to citrate.[5][6]
Speciation and Stability of Titanium(IV) Citrate Complexes
The interaction between Ti(IV) and citric acid in aqueous solution leads to the formation of various complex species. The predominant species and their stability are dictated by the pH of the medium. At lower pH values, protonated forms of the citrate ligand are more common in the coordination sphere, while at higher pH, deprotonation occurs.[6] Spectropotentiometric titrations have been instrumental in determining the stability constants (log β-values) of these complexes.[5]
With a sufficient excess of citrate (a ligand-to-metal ratio of at least 3:1), 3:1 citrate/titanium complexes are the dominant species in the pH range of 3 to 8.[5][7] The successive deprotonation of the citrate ligands as the pH increases leads to a variety of charged species.[5]
Below is a summary of the stability constants for various Ti(IV)-citrate complexes as determined by spectropotentiometric titration.
| Complex Species | log β-value |
| [Ti(Hcit)]⁺ | 9.18[5] |
| [Ti(H₂cit)₃]²⁻ | 16.99[5] |
| [Ti(H₂cit)(Hcit)₂]⁴⁻ | 20.41[5] |
| [Ti(Hcit)₂(cit)]⁶⁻ | 16.11[5] |
| [Ti(cit)₃]⁸⁻ | 4.07[5] |
| (Citric acid is denoted as H₄cit) |
Experimental Protocols
Synthesis of Titanium(IV) Citrate Complexes
The synthesis of specific titanium(IV) citrate complexes is highly pH-dependent. By controlling the pH of the reaction mixture, different crystalline complexes can be isolated.[6]
General Synthesis Workflow:
Protocol for the Synthesis of K₃[Ti(C₆H₆O₇)₂(C₆H₅O₇)]·K₄[Ti(C₆H₅O₇)₂(C₆H₆O₇)]·10H₂O at pH 4:
-
Dissolve 0.38 g (2.0 mmol) of anhydrous citric acid in 2 mL of nanopure water in a flask.
-
Slowly add 0.20 g (1.0 mmol) of TiCl₄ to the citric acid solution with continuous stirring.
-
Adjust the pH of the resulting solution to 4 by the dropwise addition of aqueous potassium hydroxide (B78521) (KOH).
-
Allow the reaction mixture to stir overnight at room temperature.
-
Place the reaction flask in a refrigerator at 4 °C.
-
Add cold ethanol to the solution to induce crystallization. Colorless crystals should form after several days.
-
Isolate the crystalline product by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them in vacuo.
Spectropotentiometric Titration for Stability Constant Determination
Spectropotentiometric titration is a powerful technique to determine the stability constants of metal-ligand complexes in solution.[5]
Experimental Setup and Procedure:
-
Solution Preparation: Prepare stock solutions of Ti(IV) (e.g., from TiCl₄), citric acid, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using a background electrolyte (e.g., NaCl or KCl).
-
Titration Cell: Use a thermostatted titration vessel equipped with a pH electrode, a reference electrode, a stirrer, and a burette for the titrant.
-
Titration: Titrate a solution containing the Ti(IV) and citric acid with the standardized strong base. Record the pH and the corresponding volume of titrant added.
-
Data Analysis: Analyze the titration data using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Workflow for Stability Constant Determination:
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of the titanium citrate complexes.[8]
Experimental Setup and Procedure:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum disk), a reference electrode (e.g., saturated calomel (B162337) electrode, SCE), and an auxiliary electrode (e.g., platinum wire).[9]
-
Solution: The this compound complex is dissolved in an aqueous solution containing a supporting electrolyte (e.g., 0.1 M KNO₃) to ensure conductivity. The solution should be deoxygenated by purging with an inert gas like argon.
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured.
-
Analysis: The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.
Biological Relevance and Potential Applications in Drug Development
Titanium complexes, in general, are being investigated as potential anticancer agents, offering an alternative to platinum-based drugs.[1][2] The use of a physiological ligand like citrate can enhance the hydrolytic stability and water solubility of titanium compounds, potentially improving their bioavailability and cell penetration.[2]
The cytotoxic mechanism of titanium complexes is still under investigation but is thought to be distinct from that of cisplatin, which primarily targets DNA.[10] Current research suggests that titanium complexes may exert their anticancer effects through multiple pathways, including:
-
Interaction with Serum Proteins: Upon entering the bloodstream, this compound complexes can interact with proteins like transferrin.[3] This interaction may facilitate the transport of titanium into cancer cells.
-
Induction of Endoplasmic Reticulum (ER) Stress: Some titanium complexes have been shown to induce ER stress, which can trigger apoptosis (programmed cell death).[11]
-
Generation of Reactive Oxygen Species (ROS): Although Ti(IV) is a non-redox active metal, some titanium complexes have been observed to increase mitochondrial ROS levels, which can lead to cellular damage and apoptosis.[2]
Proposed Cytotoxicity Pathway of Titanium(IV) Complexes:
Conclusion
This compound coordination complexes represent a fascinating and promising area of research. Their aqueous chemistry is complex and highly pH-dependent, leading to a variety of species with differing stabilities. The ability to form stable, water-soluble complexes opens up possibilities for their application in various fields, most notably in the development of novel anticancer therapeutics. Further research into their precise mechanisms of action and interactions with biological systems will be crucial in realizing their full potential.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. An anticancer Ti(IV) complex increases mitochondrial reactive oxygen species levels in relation with hypoxia and endoplasmic-reticulum stress: A distinct non DNA-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Key toxic pathways of hepatotoxicity induced by titanium dioxide nanoparticles through multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Development of Titanium Complexes as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
- 11. pubs.acs.org [pubs.acs.org]
The Solubility of Titanium Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of titanium citrate (B86180) in various solvents. The information is curated for professionals in research, science, and drug development who require a deep understanding of the physicochemical properties of this compound. This document details the solubility characteristics, presents experimental protocols for its synthesis and analysis, and visualizes key processes.
Executive Summary
Titanium citrate, a complex of titanium with citric acid, exhibits variable solubility highly dependent on the solvent, pH, and the specific stoichiometry of the complex. Generally, this compound complexes are soluble in aqueous solutions, forming different species as a function of pH.[1][2][3][4][5][6][7] Conversely, they are largely insoluble in common organic solvents such as alcohols (methanol, ethanol (B145695), isopropanol), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[1] The aqueous solubility is a critical factor in its biological and pharmaceutical applications, influencing its bioavailability and interaction with biological systems.
Quantitative Solubility Data
| Solvent System | Solubility | Remarks | Citations |
| Aqueous Solutions | |||
| Water | Readily Soluble | Solubility is pH-dependent, with different citrate-to-titanium complex species predominating at different pH ranges (e.g., 3:1 complexes at pH 3-8).[2][3][8] The formation of water-soluble complexes is a key feature.[4][5] | [1][2][3][4][5][8] |
| Buffered Solutions | Soluble | The speciation and stability of this compound complexes are highly dependent on the pH of the buffer. | [2][3] |
| Physiological Saline | Soluble | Assumed to be soluble due to its high solubility in water, which is critical for biological applications. | |
| Organic Solvents | |||
| Methanol | Insoluble | - | [1] |
| Ethanol | Insoluble | Cold ethanol is used to induce crystallization of this compound complexes from aqueous solutions.[1] | [1] |
| Isopropanol | Insoluble | - | [1] |
| Acetonitrile | Insoluble | - | [1] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | - | [1] |
Experimental Protocols
Synthesis of a Mononuclear Titanium(IV)-Citrate Complex
This protocol is adapted from the synthesis of K₃[Ti(C₆H₆O₇)₂(C₆H₅O₇)]·K₄[Ti(C₆H₅O₇)₂(C₆H₆O₇)]·10H₂O.[1]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous citric acid
-
Potassium hydroxide (B78521) (KOH) solution (1:1 in water)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 0.38 g (2.0 mmol) of anhydrous citric acid in 2 mL of deionized water in a flask.
-
Slowly add 0.20 g (1.0 mmol) of TiCl₄ to the solution under continuous stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
On the following day, slowly add the aqueous KOH solution to adjust the pH to a final value of 4.0.
-
Place the reaction flask in a refrigerator at 4 °C.
-
Add cold ethanol to the cooled reaction mixture to induce crystallization.
-
After several days, a colorless crystalline material will deposit.
-
Isolate the product by filtration and dry it in vacuo.
Determination of Titanium Concentration by Spectrophotometry
This method is a general approach for the determination of titanium (IV) concentration in a solution.
Materials:
-
This compound solution of unknown concentration
-
Tannic acid solution (1x10⁻³ M)
-
Citrate buffer (pH 6)
-
Triton X-100 (surfactant)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a blank solution for spectrophotometric measurement.
-
In a 10 mL measuring flask, mix 0.5 mL of the titanium (IV) sample solution, 1.5 mL of the tannic acid solution, and 0.3 mL of Triton X-100.
-
Complete the volume to the mark with the citrate buffer (pH 6).
-
Mix the solution thoroughly.
-
After 5 minutes, measure the absorbance of the solution at 436 nm against the blank.
-
Determine the concentration of titanium (IV) by comparing the absorbance to a pre-established calibration curve.
Diagrams and Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthesis of a Titanium-Citrate Complex.
Logical Relationship of Factors Affecting this compound Solubility
Caption: Key Determinants of Solubility.
References
- 1. users.uoa.gr [users.uoa.gr]
- 2. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile preparation of water-soluble this compound with highly efficient quasi-homogeneous photocatalytic reduction of Cr(vi) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buy this compound (EVT-1586017) [evitachem.com]
- 6. What is this compound - Properties & Specifications [eleph-citrics.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of Titanium (IV) Citrate Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize titanium (IV) citrate (B86180) complexes. These complexes are of significant interest in various fields, including materials science, environmental chemistry, and particularly in the pharmaceutical industry, where they are explored for applications such as drug delivery.[1][2][3] Understanding the speciation, stability, and structure of these complexes is paramount for their effective application, and spectroscopic methods are the primary tools for this purpose.
Introduction to Titanium (IV) Citrate Complexes
Titanium (IV) is a d0 metal ion that is highly prone to hydrolysis in aqueous solutions, often leading to the formation of insoluble titanium dioxide.[4] However, in the presence of chelating ligands like citric acid, stable, water-soluble complexes are formed. Citric acid, a tricarboxylic acid with a hydroxyl group, can coordinate with titanium (IV) in various modes, leading to the formation of different complex species depending on factors such as pH and the ligand-to-metal ratio.[5][6] The predominant species in solution, especially with an excess of the ligand, are often 3:1 citrate/titanium complexes.[4][7]
Spectroscopic analysis is crucial for elucidating the nature of these complexes in solution and in the solid state. This guide will delve into the application of several key spectroscopic techniques for the analysis of titanium (IV) citrate complexes.
Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the formation and speciation of titanium (IV) citrate complexes. While Ti(IV) itself does not exhibit d-d electronic transitions, complexation with citrate leads to the appearance of strong ligand-to-metal charge-transfer (LMCT) bands in the UV region.[4][7]
These LMCT bands are typically observed between 250 and 310 nm, with molar absorptivity values (ε) in the range of 5000-7000 M-1cm-1.[4][7][8] The position and intensity of these bands are sensitive to the coordination environment of the titanium ion and the protonation state of the citrate ligand, which is highly pH-dependent. Spectropotentiometric titrations monitored by UV-Vis spectroscopy are commonly employed to determine the stability constants of the various complex species in solution.[4][7]
Table 1: UV-Vis Spectroscopic Data for Titanium (IV) Citrate Complexes
| Complex Species | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |
| [Ti(Hcit)]+ | ~250-310 | ~5000-7000 | [4][7] |
| [Ti(H2cit)3]2- | ~250-310 | ~5000-7000 | [4][7] |
| [Ti(H2cit)(Hcit)2]4- | ~250-310 | ~5000-7000 | [4][7] |
| [Ti(Hcit)2(cit)]6- | ~250-310 | ~5000-7000 | [4][7] |
| [Ti(cit)3]8- | ~250-310 | ~5000-7000 | [4][7] |
Note: The exact λmax and ε values can vary depending on the specific protonation state and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure and coordination of the citrate ligand to the titanium (IV) center. Upon complexation, the chemical shifts of the citrate protons and carbons are altered.
The most significant changes in the 13C NMR spectra are observed for the carbon atoms bearing the α-hydroxyl and α-carboxyl groups, which are directly involved in chelation to the titanium ion. These carbon signals typically experience a large downfield shift, confirming the coordination of these functional groups.[5][6][9] Solid-state 13C MAS NMR spectroscopy can also be used to study the coordination in solid complexes.[10]
Table 2: Representative 13C NMR Chemical Shift Data
| Carbon Atom | Free Citrate (ppm) | Coordinated Citrate (ppm) | Observation |
| α-carboxyl | ~176 | Downfield shift | Indicates coordination |
| α-alkoxyl | ~73 | Downfield shift | Indicates coordination |
| β-carboxyl | ~178 | Smaller shift | May or may not be coordinated |
Note: Specific chemical shifts are dependent on the solvent, pH, and the specific complex formed.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the citrate ligand and the Ti-O bonds. The coordination of the carboxylate groups to the titanium center leads to characteristic shifts in their symmetric and asymmetric stretching frequencies. New bands corresponding to the Ti-O stretching modes also appear in the low-frequency region of the Raman spectra, typically between 500 and 700 cm-1.[11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for identifying the stoichiometry of titanium (IV) citrate complexes in solution. It can confirm the presence of various species, such as 1:1, 1:2, and 3:1 citrate/titanium complexes, by detecting their corresponding mass-to-charge ratios.[4][7][12][13] This technique is particularly useful for corroborating the speciation models derived from potentiometric and spectrophotometric data.
Quantitative Data Summary
The stability of titanium (IV) citrate complexes is a critical parameter for their application. The following table summarizes the stability constants (log β) for various species.
Table 3: Stability Constants of Titanium (IV) Citrate Complexes
| Complex Species | log β | Reference |
| [Ti(Hcit)]+ | 9.18 | [4][7] |
| [Ti(H2cit)3]2- | 16.99 | [4][7] |
| [Ti(H2cit)(Hcit)2]4- | 20.41 | [4][7] |
| [Ti(Hcit)2(cit)]6- | 16.11 | [4][7] |
| [Ti(cit)3]8- | 4.07 | [4][7] |
| Ti-citrate (1:1) log K1 | 7.8351 | [14] |
Experimental Protocols
Synthesis of Titanium (IV) Citrate Complexes
A general procedure for the synthesis of titanium (IV) citrate complexes in aqueous solution involves the reaction of a titanium (IV) precursor, such as titanium (IV) chloride (TiCl4) or titanium isopropoxide, with citric acid.[9][10][15] The pH of the solution is a critical parameter that dictates the specific complex formed and is adjusted using a base like sodium hydroxide, potassium hydroxide, or ammonia.[9][10][15] Crystalline products can often be obtained by the slow evaporation of the solvent or by the addition of a miscible organic solvent like ethanol.[10][15]
UV-Vis Spectrophotometry
-
Preparation of Stock Solutions : Prepare stock solutions of a titanium (IV) salt (e.g., TiCl4) and citric acid in a suitable solvent (e.g., deionized water or a buffered solution).
-
Sample Preparation : For speciation studies, a series of solutions with varying ligand-to-metal ratios and pH values should be prepared.
-
Spectrophotometric Measurement : Record the UV-Vis spectra of the solutions over a wavelength range of approximately 200-400 nm. Use a suitable blank (e.g., the solvent or a solution containing only the ligand).
-
Data Analysis : Analyze the changes in absorbance at specific wavelengths as a function of pH or ligand concentration to determine stability constants using appropriate software.[4]
NMR Spectroscopy
-
Sample Preparation : Dissolve the synthesized titanium (IV) citrate complex or prepare a solution by mixing the titanium precursor and citric acid in a deuterated solvent (e.g., D2O). The concentration should be in the range of 0.02–0.10 M.[10]
-
NMR Measurement : Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis : Compare the chemical shifts of the complex with that of free citric acid under similar conditions to identify the coordination sites.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of titanium (IV) citrate complexes.
Caption: Logical relationship between reaction conditions and the resulting titanium (IV) citrate species.
References
- 1. Targeted Drug Delivery from Titanium Implants: A Review of Challenges and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium Implants and Local Drug Delivery Systems Become Mutual Promoters in Orthopedic Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Local Drug Delivery System on Titanium-Based Implants to Improve Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH-dependent isolations and spectroscopic, structural, and thermal studies of titanium citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. users.uoa.gr [users.uoa.gr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability studies of titanium–carboxylate complexes: A mu... [degruyterbrill.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Titanium Citrate Speciation in Biological Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the speciation of titanium citrate (B86180) complexes in aqueous environments relevant to biological systems. Understanding the specific forms in which titanium citrate exists is crucial for assessing its bioavailability, toxicity, and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions and analytical workflows.
Introduction: The Importance of Speciation
Titanium, long considered biologically inert, is now recognized to have complex interactions within physiological systems. When complexed with citrate, a ubiquitous biological chelator, titanium(IV) forms water-soluble species that are relatively stable against hydrolysis at neutral pH.[1][2][3] The specific nature of these complexes—their stoichiometry, charge, and protonation state—is highly dependent on factors such as pH and the molar ratio of citrate to titanium.[1][2][3] This speciation dictates the subsequent biological fate of the titanium ion, including its interaction with proteins and cellular membranes.[3] For drug development, controlling and understanding this speciation is paramount for ensuring consistent delivery and activity of titanium-based therapeutic agents.
Quantitative Speciation Data
The speciation of titanium(IV) citrate in aqueous solution has been primarily investigated through spectropotentiometric titrations.[1][2] The following tables summarize the key stability constants for various mononuclear this compound species.
Stability of Titanium(IV) Citrate Complexes
The predominant species formed are highly dependent on the ligand-to-metal ratio. At a citrate-to-titanium ratio of 3:1 or greater, tris-citrate complexes are the major forms in solution across a pH range of 3 to 8.[1][2][3] Below this ratio, the formation of hydroxo- or oxo-metal species is likely, though the data is more difficult to model.[1][2]
Table 1: Overall Formation Constants (log β) for Ti(IV)-Citrate Species
| Species | Stoichiometry (Ti:Citrate) | Log β |
| [Ti(Hcit)]⁺ | 1:1 | 9.18 |
| [Ti(H₂cit)₃]²⁻ | 1:3 | 16.99 |
| [Ti(H₂cit)(Hcit)₂]⁴⁻ | 1:3 | 20.41 |
| [Ti(Hcit)₂(cit)]⁶⁻ | 1:3 | 16.11 |
| [Ti(cit)₃]⁸⁻ | 1:3 | 4.07 |
Note: Data sourced from Collins, J. M., et al. (2005).[1][2] Citric acid is denoted as H₄cit. The various protonation states are represented as H₃cit⁻, H₂cit²⁻, Hcit³⁻, and cit⁴⁻.
Spectroscopic Properties
The formation of these complexes is accompanied by distinct ultraviolet-visible (UV-Vis) spectral features. The Ti(IV)-citrate complexes exhibit charge-transfer absorptions with maximum absorbance (λmax) in the range of 250-310 nm.[1][2] The molar absorptivity (ε) for these transitions is typically between 5000 and 7000 M⁻¹cm⁻¹.[1][2]
Biological Interactions and Pathways
In biological media, such as blood plasma where citrate is present at approximately 100 µM, titanium(IV) is expected to form citrate complexes.[3] Speciation modeling at a physiological pH of 7.4 suggests that a transient tris-citrate complex, likely [Ti(cit)₃]⁸⁻, is formed.[3] This small-molecule complex is believed to act as a shuttle, delivering the titanium ion to larger biomolecules like serum transferrin, a key protein in iron transport.[3]
Caption: Proposed pathway for Ti(IV) transport in biological media.
Experimental Protocols
The determination of this compound speciation requires a combination of analytical techniques. Below are outlines of the key experimental methodologies cited in the literature.
Spectropotentiometric Titration
This is the primary technique for determining the stability constants of metal-ligand complexes.
Objective: To determine the formation constants of Ti(IV)-citrate complexes by measuring pH changes upon addition of a titrant.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of a titanium(IV) salt (e.g., from TiCl₄) in a non-complexing acid to prevent premature hydrolysis. Standardize the metal concentration.
-
Prepare a stock solution of citric acid of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration to use as the titrant.
-
All solutions should be prepared in a background electrolyte (e.g., KCl or NaClO₄) of constant ionic strength.
-
-
Titration Setup:
-
Use a thermostated reaction vessel to maintain a constant temperature.
-
Calibrate a pH electrode using standard buffers.
-
Combine known volumes of the titanium(IV) stock, citric acid stock, and background electrolyte in the vessel. Vary the initial metal-to-ligand ratios across different experiments (e.g., 1:1, 1:3, 1:5).
-
-
Data Acquisition:
-
Titrate the solution with the standardized base.
-
Record the pH and the volume of titrant added at each step.
-
Simultaneously, UV-Vis spectra can be collected using a fiber-optic probe immersed in the solution to correlate spectral changes with pH.
-
-
Data Analysis:
-
Use specialized software (e.g., Hyperquad) to refine a chemical model of the species present in solution.
-
The software fits the potentiometric (and optionally, spectroscopic) data to the model to calculate the overall stability constants (β values) for each proposed complex.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to identify the mass-to-charge ratio of ions in solution, providing direct evidence for the stoichiometry of the complexes.
Objective: To confirm the stoichiometry of the predominant Ti(IV)-citrate species in solution.
Methodology:
-
Sample Preparation: Prepare solutions of titanium(IV) and citric acid at various ratios and pH values, mimicking the conditions used in the potentiometric titrations.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Operate the instrument in negative ion mode, as the citrate complexes are anionic.
-
Use gentle source conditions (e.g., low cone voltage) to minimize fragmentation of the non-covalent complexes in the gas phase.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire mass spectra over a relevant m/z range.
-
Data Analysis: Analyze the resulting spectra to identify peaks corresponding to the predicted m/z values for various [Ti(citrate)ₓ]ⁿ⁻ species. The isotopic pattern for titanium should be used to confirm the identity of Ti-containing species.
Caption: General workflow for determining Ti(IV)-citrate speciation.
Conclusion
The speciation of this compound in biological media is dominated by the formation of tris-citrate complexes under conditions of excess citrate and physiological pH. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers in drug development and materials science to understand and predict the behavior of titanium in biological environments. The transient nature of the [Ti(cit)₃]⁸⁻ complex highlights its potential role as a delivery agent for titanium to protein targets, a critical consideration for the design of new metallodrugs. Further research is warranted to elucidate the speciation in more complex biological matrices and to understand the kinetics of ligand exchange with various biomolecules.
References
An In-depth Technical Guide on the Photogeneration of Titanium(III) from Titanium(IV) Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photochemical reduction of titanium(IV) [Ti(IV)] to the potent reducing agent titanium(III) [Ti(III)] complexed with citrate (B86180) offers a versatile method for in situ generation of a reactive species with applications in various scientific domains, including biochemistry and potentially drug delivery. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the photogeneration of Ti(III) from Ti(IV) citrate. Detailed experimental protocols for the synthesis, irradiation, and characterization of these titanium complexes are presented. The underlying photochemical mechanism is discussed, and the limited available quantitative data are summarized. Furthermore, this guide explores the potential downstream applications of photogenerated Ti(III), particularly its role as a reducing agent and its implications in biological systems.
Introduction
Titanium, in its +4 oxidation state, is relatively inert and biocompatible, finding extensive use in biomedical implants and pharmaceuticals. The reduction to the +3 oxidation state dramatically alters its chemical reactivity, transforming it into a strong reducing agent. The photogeneration of Ti(III) from a stable Ti(IV) precursor, such as a citrate complex, provides precise temporal and spatial control over the production of this highly reactive species. This targeted generation is of significant interest in fields where controlled reduction is paramount, such as in the activation of prodrugs or the site-specific generation of radicals for therapeutic purposes.
Citrate, a naturally occurring tridentate ligand, forms stable, water-soluble complexes with Ti(IV), making it an ideal carrier for in vivo applications. Upon irradiation with ultraviolet (UV) light, the Ti(IV)-citrate complex undergoes a ligand-to-metal charge transfer (LMCT) reaction, resulting in the formation of the Ti(III)-citrate complex and the oxidation of the citrate ligand.
Photochemical Reaction and Mechanism
The core of the process lies in the absorption of UV photons by the Ti(IV)-citrate complex, which excites an electron from the citrate ligand to an empty d-orbital of the Ti(IV) center. This results in the reduction of titanium and the generation of a citrate radical, which can undergo further reactions.
The overall reaction can be summarized as:
[Ti(IV)(citrate)] + hν (UV) → [Ti(III)(citrate)] + citrate radical
The structure of the Ti(IV)-citrate complex in aqueous solution is pH-dependent, with various protonated forms of citrate coordinating to the titanium center. The exact structure of the photoactive species influences the efficiency of the photoreduction.[1][2][3]
Diagram of the Photogeneration Mechanism
Caption: Photochemical reduction of Ti(IV) to Ti(III) citrate.
Quantitative Data
Quantitative data on the photogeneration of Ti(III) from Ti(IV) citrate is sparse in the literature. The following table summarizes the key reported values.
| Parameter | Value | Conditions | Reference |
| Molar Absorptivity (ε) of Ti(III)-citrate | 100 M⁻¹cm⁻¹ | at 547 nm | [4][5][6] |
| EPR g-value of Ti(III)-citrate | 1.949 | Aqueous solution | [4][5][6] |
| EPR Linewidth | 60 G | Aqueous solution | [4][5][6] |
Experimental Protocols
Preparation of Titanium(IV) Citrate Solution
A detailed understanding of the speciation of Ti(IV)-citrate complexes in solution is crucial for reproducible photochemical experiments. The formation of these complexes is highly pH-dependent.[1]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Citric acid (H₃C₆H₅O₇) or Sodium citrate (Na₃C₆H₅O₇)
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Protocol:
-
Prepare a stock solution of citric acid or sodium citrate in deionized water.
-
Slowly add a stoichiometric amount of TiCl₄ to the citrate solution under vigorous stirring. The molar ratio of citrate to titanium should be at least 3:1 to ensure the formation of the tris-citrate complex and prevent the precipitation of titanium dioxide.[2]
-
Adjust the pH of the solution to the desired value (typically between 3 and 7) using NaOH or HCl. The speciation of the Ti(IV)-citrate complex is sensitive to pH.[2][3]
-
Filter the solution to remove any precipitate.
-
The final concentration of the Ti(IV)-citrate solution should be determined, for example, by ICP-MS.
Photochemical Irradiation
Equipment:
-
UV lamp (e.g., medium-pressure mercury lamp) with a known spectral output.
-
Quartz cuvettes or reaction vessel transparent to UV light.
-
Magnetic stirrer and stir bar.
-
Spectrophotometer for monitoring the reaction.
Protocol:
-
Place the Ti(IV)-citrate solution in a quartz cuvette or reaction vessel.
-
If desired, deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the re-oxidation of the photogenerated Ti(III) by dissolved oxygen.
-
Place the vessel at a fixed distance from the UV lamp. The intensity of the light source should be determined using actinometry for quantum yield calculations.
-
Irradiate the solution for a defined period while stirring.
-
Monitor the formation of the Ti(III)-citrate complex in real-time by measuring the absorbance at 547 nm using a UV-Vis spectrophotometer.[4][5][6]
Diagram of the Experimental Workflow
Caption: Workflow for photogeneration and analysis of Ti(III) citrate.
Characterization of Titanium(III) Citrate
UV-Visible Spectroscopy:
-
The formation of the Ti(III)-citrate complex can be monitored by the appearance of a characteristic absorption peak at 547 nm.[4][5][6] The concentration can be quantified using the Beer-Lambert law with a molar absorptivity of 100 M⁻¹cm⁻¹.[4][5][6]
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
EPR is a highly sensitive technique for the detection and characterization of paramagnetic species like Ti(III) (a d¹ ion).
-
The Ti(III)-citrate complex in aqueous solution exhibits a characteristic EPR signal at a g-value of 1.949 with a linewidth of 60 G.[4][5][6]
-
EPR spin trapping can be employed to identify short-lived radical intermediates formed during the photochemical reaction.
Applications in Biological Systems and Drug Development
While the direct application of photogenerated Ti(III) from Ti(IV) citrate in a signaling pathway for drug development is not yet well-established in the literature, its potent reducing properties and the ability to generate radicals open up several potential avenues for research.
As a Reducing Agent
Photogenerated Ti(III) can be used to reduce a variety of biological molecules with high spatial and temporal control. This could be harnessed for:
-
Prodrug Activation: Designing prodrugs that are activated by reduction. The localized photorelease of Ti(III) could trigger the conversion of the prodrug to its active form only at the desired site of action, minimizing systemic toxicity.
-
Enzyme Modulation: Ti(III) citrate is known to be a reductant for enzymes like nitrogenase.[7] This property could be explored to modulate the activity of redox-sensitive enzymes involved in disease pathways.
Radical Generation and Therapeutic Effects
The photochemical process generates not only Ti(III) but also citrate radicals. These and other secondary radicals produced through reactions with Ti(III) can induce cellular damage. This principle is the basis of photodynamic therapy (PDT). While most titanium-based PDT utilizes TiO₂ nanoparticles to generate reactive oxygen species (ROS), the direct photolysis of Ti(IV) complexes presents an alternative, potentially oxygen-independent, mechanism for generating cytotoxic radicals.[8][9] This could be advantageous for treating hypoxic tumors that are resistant to conventional PDT.
Potential Signaling Pathways:
The interaction of titanium ions and the radicals generated during photolysis with cellular components could potentially modulate various signaling pathways. For instance, studies on titanium dioxide nanoparticles have shown that the generated ROS can induce autophagy and apoptosis in cancer cells.[10] While the specific pathways triggered by photogenerated Ti(III) citrate remain to be elucidated, it is plausible that they could involve stress-activated pathways and those sensitive to changes in the cellular redox state.
Diagram of Potential Biological Applications
Caption: Potential applications of photogenerated Ti(III) citrate.
Conclusion and Future Directions
The photogeneration of Ti(III) from Ti(IV) citrate is a promising technique for the controlled production of a potent reducing agent. While the fundamental photochemical process has been characterized, there is a clear need for more detailed quantitative studies, including the determination of quantum yields and reaction kinetics under various conditions (e.g., pH, citrate concentration, wavelength of irradiation).
For researchers in drug development, the key challenge and opportunity lie in elucidating the specific interactions of photogenerated Ti(III) and associated radicals with biological systems. Future research should focus on:
-
Investigating the reactivity of photogenerated Ti(III)-citrate with specific biomolecules such as DNA, proteins, and lipids.
-
Designing and synthesizing Ti(IV)-based prodrugs that can be activated by this photochemical method.
-
Exploring the cellular signaling pathways modulated by the photogenerated species to identify potential therapeutic targets.
By addressing these research gaps, the full potential of this photochemical system in the development of novel therapeutic strategies can be unlocked.
References
- 1. pH-dependent isolations and spectroscopic, structural, and thermal studies of titanium citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Photogeneration of titanium(III) from titanium(IV) citrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic N-TiO2 Nanoparticle Treatment Induces Controlled ROS-mediated Autophagy and Terminal Differentiation of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Titanium Citrate as a Reducing Agent in Anaerobic Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cultivation of obligate anaerobic microorganisms is fundamental to research in microbiology, drug development, and various industrial processes. A critical factor for success is the establishment and maintenance of a low redox potential in the culture medium to protect oxygen-sensitive enzymes and metabolic pathways. Titanium (III) citrate (B86180) has emerged as a highly effective reducing agent for creating and maintaining strictly anaerobic conditions.[1][2] This document provides detailed application notes and protocols for the preparation and use of titanium (III) citrate in anaerobic culture.
Titanium (III) citrate offers several advantages over other reducing agents, such as cysteine and sodium sulfide. It can achieve a very low redox potential, is non-toxic at appropriate concentrations, and its color change upon oxidation provides a visual indication of the redox status of the medium.[1][2]
Data Presentation
Comparison of Redox Potentials of Different Reducing Agents
The selection of a reducing agent significantly impacts the redox potential (Eh) of the anaerobic medium. The following table summarizes the redox potentials achieved with titanium citrate compared to other commonly used reducing agents.
| Reducing Agent | Concentration | Redox Potential (Eh) (mV) | Reference |
| Cysteine hydrochloride | Not Specified | -167.8 | [3] |
| Dithiothreitol | Not Specified | -175.8 | [3] |
| Titanium (III) citrate | 5 x 10⁻⁴ M | -302.4 | [3] |
| Titanium (III) citrate | 2 x 10⁻³ M | -403.9 | [3] |
As the data indicates, titanium (III) citrate can achieve a significantly lower redox potential compared to cysteine and dithiothreitol, making it particularly suitable for the cultivation of highly oxygen-sensitive anaerobes.
Effect of this compound on the Growth of Rumen Bacteria
While this compound is an effective reducing agent, its impact on bacterial growth should be considered. The following table presents data on the growth of various rumen bacteria in media reduced with different agents. Growth is represented as the maximum optical density (AODmax) reached.
| Bacterial Strain | Cysteine hydrochloride (AODmax) | Dithiothreitol (AODmax) | Titanium (III) citrate (AODmax) |
| Bacteroides amylophilus 70 | 0.85 | 0.68 | 0.75 |
| Bacteroides ruminicola GA33 | 0.65 | 0.45 | 0.30 |
| Butyrivibrio fibrisolvens D1 | 0.90 | 0.80 | 0.82 |
| Eubacterium ruminantium GA195 | 0.55 | 0.35 | 0.25 |
| Megasphaera elsdenii B159 | 1.10 | 1.05 | 1.00 |
| Ruminococcus albus 7 | 0.70 | 0.60 | 0.50 |
| Selenomonas ruminantium GA192 | 0.95 | 0.85 | 0.78 |
| Streptococcus bovis Pe,8 | 1.20 | 1.15 | 1.10 |
Data adapted from Jones and Pickard, 1980.[3]
These data suggest that while this compound supports the growth of many anaerobes, for some strains, particularly those with a requirement for sulfur-containing compounds, cysteine may result in better growth.[3]
Experimental Protocols
Preparation of Titanium (III) Citrate Stock Solution
This protocol is adapted from Zehnder and Wuhrmann (1976).[4]
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate, 0.2 M solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Nitrogen gas (oxygen-free)
-
Sterile serum bottles
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filter
Procedure:
-
In an anaerobic chamber or under a continuous stream of oxygen-free nitrogen, add 5.0 ml of 15% titanium (III) chloride solution to 50.0 ml of 0.2 M sodium citrate solution in a sterile container.
-
The solution will initially be a deep purple color.
-
While continuously gassing with nitrogen, neutralize the solution by slowly adding saturated sodium carbonate solution dropwise until the pH reaches 7.0. The color of the solution will change to a light violet/grey.
-
Aseptically transfer the neutralized titanium (III) citrate solution into a sterile serum bottle.
-
Seal the bottle with a sterile butyl rubber stopper and an aluminum crimp.
-
The final stock solution should be filter-sterilized through a 0.22 µm syringe filter into a sterile, nitrogen-flushed serum bottle.
-
Store the stock solution under a nitrogen atmosphere in the dark at 4°C.
Preparation of Anaerobic Culture Medium with this compound
Materials:
-
Basal culture medium components (without heat-labile substances)
-
Resazurin (B115843) solution (0.1% w/v)
-
Prepared sterile titanium (III) citrate stock solution
-
Oxygen-free nitrogen or a nitrogen/carbon dioxide gas mixture
-
Sterile culture tubes or flasks with appropriate stoppers
-
Autoclave
Procedure:
-
Prepare the basal culture medium by dissolving all heat-stable components in distilled water.
-
Add resazurin solution to the medium to a final concentration of 0.0001% (w/v) as a redox indicator. The medium will be pink or blue in the presence of oxygen.
-
Dispense the medium into culture tubes or flasks.
-
Sparge the medium with oxygen-free nitrogen or a suitable gas mixture for at least 30 minutes to remove dissolved oxygen.
-
Seal the vessels with appropriate stoppers (e.g., butyl rubber stoppers).
-
Autoclave the medium at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature.
-
Aseptically add the sterile titanium (III) citrate stock solution to the autoclaved medium to achieve the desired final concentration (typically between 0.1 and 0.5 mM). This should be done using a sterile syringe and needle.
-
Upon addition of the titanium (III) citrate, the resazurin indicator will turn colorless, indicating a sufficiently low redox potential. The medium is now ready for inoculation.
Mandatory Visualizations
Mechanism of Oxygen Removal and Redox Indication
Caption: Mechanism of oxygen removal by Ti(III) citrate.
Experimental Workflow for Anaerobic Medium Preparation
Caption: Workflow for preparing anaerobic media with Ti(III) citrate.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the this compound stock solution. | - Incomplete chelation of titanium.- pH is not neutral. | - Ensure the correct ratio of titanium chloride to sodium citrate is used.- Carefully adjust the pH to 7.0 with saturated sodium carbonate. |
| Medium remains pink/blue after adding this compound. | - Insufficient this compound added.- Introduction of oxygen during addition.- this compound solution has oxidized. | - Add more sterile this compound solution until the medium becomes colorless.- Ensure all manipulations are performed under a stream of oxygen-free gas.- Prepare a fresh stock solution of this compound. |
| Precipitate forms in the medium after adding this compound. | - Reaction with components in a complex medium.- Localized high concentration of this compound. | - Test the compatibility of this compound with the specific medium formulation.- Add the this compound solution slowly while gently swirling the medium. |
| Poor or no growth of anaerobic culture. | - this compound concentration is too high, causing toxicity.[5]- The specific strain is inhibited by this compound.[3]- The medium lacks essential nutrients (e.g., sulfur source). | - Reduce the final concentration of this compound in the medium.- Consider using an alternative reducing agent like cysteine for sensitive strains.- Supplement the medium with required nutrients if this compound is used as the sole reducing agent. |
Conclusion
Titanium (III) citrate is a powerful and versatile reducing agent for the cultivation of obligate anaerobes. Its ability to create a highly reduced environment makes it an invaluable tool for researchers, scientists, and drug development professionals working with oxygen-sensitive microorganisms. By following the detailed protocols and troubleshooting guidelines provided in this document, users can effectively incorporate titanium (III) citrate into their anaerobic culture workflows to achieve robust and reproducible results.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 5. warwick.ac.uk [warwick.ac.uk]
Application Notes and Protocols: Preparation of Titanium (III) Citrate as a Redox Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (III) citrate (B86180) is a highly effective and non-toxic redox buffering system used to create and maintain anaerobic conditions in scientific experiments.[1][2] Its primary function is to scavenge any residual oxygen from a culture medium or reaction solution, thereby establishing a low oxidation-reduction potential (Eh). This makes it an invaluable tool for the cultivation of obligate anaerobes and for studying redox-sensitive enzymes and pathways.[1][2][3][4][5] The oxidized form, Titanium (IV) citrate, has a significantly different absorption spectrum, allowing for the spectrophotometric monitoring of redox reactions in real-time.[6] This document provides a detailed protocol for the preparation of a Titanium (III) citrate redox buffer.
Data Presentation
The redox potential of the medium is a critical parameter for anaerobic experiments. The concentration of Titanium (III) citrate directly influences the resulting Eh of the solution.
| Titanium (III) Citrate Concentration | Resulting Redox Potential (Eh) |
| 5 x 10⁻⁴ M | -302.4 mV |
| 2 x 10⁻³ M | -403.9 mV |
Data sourced from a study on the growth of rumen bacteria.[3] For comparison, the same study reported the Eh of a medium reduced with cysteine hydrochloride to be -167.8 mV and with dithiothreitol (B142953) to be -175.8 mV.[3]
Experimental Protocol
This protocol is based on the method originally described by Zehnder and Wuhrmann (1976).[1][2][7]
Materials:
-
Titanium (III) chloride (TiCl₃) solution (e.g., 15% w/v)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Nitrogen gas (oxygen-free)
-
Serum bottles
-
Butyl rubber stoppers
-
Syringes and needles
Procedure:
-
Preparation of Sodium Citrate Solution:
-
Prepare a 0.2 M sodium citrate solution by dissolving 58.82 g of sodium citrate dihydrate in 1 liter of deionized water.
-
Stir until fully dissolved.
-
-
Anaerobic Preparation:
-
Take 50 mL of the 0.2 M sodium citrate solution in a serum bottle.
-
Seal the bottle with a butyl rubber stopper and crimp.
-
Make the solution anaerobic by alternately applying a vacuum and flushing with oxygen-free nitrogen gas for at least 15 minutes.
-
-
Addition of Titanium (III) Chloride:
-
Under a continuous stream of nitrogen gas to maintain anaerobic conditions, add 5 mL of a 15% titanium (III) chloride solution to the anaerobic sodium citrate solution.[8] This should be done carefully using a syringe.
-
The solution will turn a deep purple-blue color, characteristic of the Ti(III) citrate complex.
-
-
Neutralization:
-
Storage:
-
Store the final Titanium (III) citrate solution in the sealed serum bottle under a nitrogen atmosphere at 4°C.[7] The solution is sensitive to oxygen and light.
-
Calculation of Final Concentration:
To calculate the approximate molarity of the final Ti(III) citrate solution prepared as described above:
-
A 15% TiCl₃ solution contains 15 g of TiCl₃ per 100 mL. Therefore, 5 mL contains 0.75 g of TiCl₃.
-
The molecular weight of TiCl₃ is 154.225 g/mol .
-
Moles of TiCl₃ = 0.75 g / 154.225 g/mol ≈ 0.00486 mol.
-
The final volume is 50 mL + 5 mL = 55 mL (0.055 L).
-
Molarity ≈ 0.00486 mol / 0.055 L ≈ 0.088 M.[8]
Mandatory Visualization
Experimental Workflow for Titanium (III) Citrate Preparation
Caption: Workflow for preparing anaerobic Titanium (III) citrate redox buffer.
Applications
Titanium (III) citrate serves as a robust reducing agent and redox buffer in a variety of applications:
-
Cultivation of Obligate Anaerobes: It effectively removes trace amounts of oxygen, creating an environment suitable for the growth of strict anaerobes.[1][2][3][4][5]
-
Enzyme Assays: It can be used as a reductant in enzyme assays, such as for nitrogenase, where the oxidation of Ti(III) to Ti(IV) can be monitored spectrophotometrically.[6]
-
Redox Titrations: Due to its well-defined redox potential, it can be used in the study of various redox-active biological and chemical systems.
-
Biomedical Research: It has been investigated for its potential in drug delivery systems due to its biocompatibility and solubility.[9]
Stability and Handling
-
Titanium (III) citrate is highly oxygen-sensitive. All handling and preparation steps must be performed under strictly anaerobic conditions.
-
The solution is stable over a wide pH range, though extreme pH levels can lead to decomposition.[9]
-
Store the prepared solution in a sealed container, under an inert atmosphere (e.g., nitrogen), and protected from light.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Titanium (III) citrate solution (Zehnder and Wuhrmann 1976) | Solutions | MediaDive [mediadive.dsmz.de]
- 8. researchgate.net [researchgate.net]
- 9. Buy Titanium citrate (EVT-1586017) [evitachem.com]
Application of Titanium Citrate in Methanogen Cultivation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cultivation of methanogenic archaea, which are strict anaerobes, is critically dependent on maintaining a highly reduced environment in the culture medium.[1] Methanogens require a redox potential as low as -300 mV to thrive.[1] This is typically achieved by removing oxygen from the medium and the headspace of the culture vessel and by adding reducing agents. While combinations of cysteine and sodium sulfide (B99878) are commonly used, titanium (III) citrate (B86180) has emerged as a potent, non-toxic alternative for establishing a very low redox potential. This document provides detailed application notes and protocols for the use of titanium citrate in the cultivation of methanogens.
Titanium (III) citrate is a powerful reducing agent that can lower the redox potential of a medium to below -400 mV.[2] It is particularly useful in experimental setups where the presence of sulfur, introduced by sulfide or cysteine, could interfere with the metabolic processes under investigation.
Data Presentation
Table 1: Comparison of Redox Potentials of Different Reducing Agents
| Reducing Agent | Concentration | Redox Potential (Eh) | Reference |
| Cysteine hydrochloride | Not specified | -167.8 mV | [2] |
| Dithiothreitol | Not specified | -175.8 mV | [2] |
| Titanium (III) citrate | 5 x 10⁻⁴ M Titanium | -302.4 mV | [2] |
| Titanium (III) citrate | 2 x 10⁻³ M Titanium | -403.9 mV | [2] |
| Sodium sulfide (Na₂S·9H₂O) | 0.25–0.50 g/L | -243 mV to -571 mV | [3] |
| L-Cysteine/Cystine | 0.25–0.50 g/L | -325 mV to -340 mV | [3] |
| Sodium dithionite (B78146) (Na₂S₂O₄) | 10–30 mg/L | -574 mV | [3] |
Table 2: Effect of Reducing Agents on the Growth of Rumen Bacteria (Note: Not specific to methanogens, but provides relevant comparative data)
| Reducing Agent | Maximum Growth (Adjusted Optical Density) | Observations | Reference |
| Cysteine hydrochloride | Generally highest | Required or markedly stimulatory for some strains. | [2] |
| Dithiothreitol | Generally lower than cysteine | - | [2] |
| Titanium (III) citrate | Generally lower than cysteine | Strains requiring cysteine grew poorly. | [2] |
| No added reducing agent | Lowest | Growth was still observed but was lower. | [2] |
Experimental Protocols
Protocol 1: Preparation of Titanium (III) Citrate Solution
This protocol is adapted from Zehnder and Wuhrmann (1976) as described in the medium preparation guide for Methanothermobacter/Methanobacterium.[4]
Materials:
-
Titanium (III) chloride solution (15%)
-
Sodium citrate solution (0.2 M)
-
Saturated sodium carbonate solution
-
Nitrogen gas (oxygen-free)
-
Serum bottles
-
Butyl rubber stoppers
-
Aluminum crimp seals
Procedure:
-
In an anaerobic environment (e.g., an anaerobic chamber or under a stream of oxygen-free nitrogen), add 5.0 ml of 15% titanium (III) chloride solution to 50.0 ml of 0.2 M sodium citrate solution in a serum bottle.
-
While continuously flushing with nitrogen gas, neutralize the solution by adding a saturated sodium carbonate solution dropwise until the pH is neutral. The solution will turn a deep violet color, indicating the presence of Ti(III).
-
Immediately seal the serum bottle with a butyl rubber stopper and an aluminum crimp seal.
-
Store the prepared titanium (III) citrate solution under a nitrogen atmosphere at 4°C.
Workflow for the preparation of Titanium (III) citrate solution.
Protocol 2: Preparation of Anaerobic Medium for Methanobacterium using this compound
This protocol is based on the DSMZ medium 863 for Methanothermobacter/Methanobacterium and incorporates this compound as the reducing agent for solidified medium.[4] For liquid medium, a similar final concentration can be targeted.
Materials:
-
Basal medium components (salts, trace elements, vitamins as required for the specific methanogen)
-
Resazurin (B115843) (as a redox indicator)
-
Agar (for solid medium)
-
Prepared Titanium (III) citrate solution (from Protocol 1)
-
Oxygen-free gas mixture (e.g., 80% N₂ / 20% CO₂ or 80% H₂ / 20% CO₂)
-
Anaerobic culture tubes or bottles with butyl rubber stoppers
Procedure:
-
Prepare the basal medium without the reducing agent. Add resazurin as a redox indicator.
-
Dispense the liquid medium into serum vials under an atmosphere of oxygen-free gas (e.g., 80% N₂ / 20% CO₂).
-
Seal the vials with butyl rubber stoppers and aluminum crimp seals.
-
Sterilize the medium by autoclaving.
-
For solidified medium: After autoclaving, cool the medium to approximately 60°C. Aseptically and anaerobically add 16.0 ml of the prepared titanium (III) citrate solution per liter of medium.[4] Mix gently and dispense into plates or tubes in an anaerobic chamber.
-
For liquid medium: While not explicitly detailed for liquid cultures in the reviewed literature, a similar final concentration as used in solid media can be a starting point. For example, for Methanocaldococcus jannaschii solid medium, a final concentration of 0.14 mM titanium (III) citrate was used. Aseptically and anaerobically add the required volume of the stock titanium (III) citrate solution to the sterilized liquid medium prior to inoculation.
-
The medium is ready for inoculation once the resazurin indicator turns colorless, indicating a sufficiently low redox potential.
-
Prior to inoculation with hydrogenotrophic methanogens, pressurize the headspace with an H₂/CO₂ gas mixture.
Experimental workflow for preparing anaerobic methanogen medium.
Application Notes
-
Optimal Concentration: The optimal concentration of this compound for liquid cultures of various methanogens has not been extensively documented. For solid media for Methanocaldococcus jannaschii, a final concentration of 0.14 mM was effective.[5] For rumen bacteria, concentrations of 0.5 mM to 2 mM have been used, achieving redox potentials of -302.4 mV and -403.9 mV, respectively.[2] It is recommended to empirically determine the optimal concentration for the specific methanogen and experimental conditions.
-
Toxicity: While generally considered non-toxic, high concentrations of this compound may have inhibitory effects on some microorganisms. One study on rumen bacteria showed that strains requiring cysteine for growth were inhibited by this compound.[2] It is advisable to perform preliminary toxicity tests to determine the optimal concentration range for the methanogen of interest.
-
Advantages over Sulfide-Based Reducing Agents: The primary advantage of this compound is the absence of sulfur, which can be crucial in studies where sulfide metabolism or sulfur-containing compounds are being investigated. Additionally, sodium sulfide can precipitate with heavy metals in the medium, potentially limiting their availability to the microorganisms.
-
Use in Enzymatic Assays: Titanium (III) citrate is also a valuable reagent in enzymatic assays involving methanogen cell extracts, where a strong reducing agent is required to maintain enzyme activity.
Signaling Pathways and Logical Relationships
The primary role of this compound in methanogen cultivation is to establish and maintain a low redox potential, which is a prerequisite for the activity of key enzymes in the methanogenesis pathway. The highly negative redox potential ensures that the electron carriers involved in the reduction of CO₂ to methane (B114726) are in their reduced state.
Logical relationship of this compound in methanogen cultivation.
References
- 1. dsmz.de [dsmz.de]
- 2. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Titanium Citrate to Remove Oxygen in Microbial Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium (III) citrate (B86180) is a powerful reducing agent used to create and maintain anaerobic conditions in microbial culture media.[1] It effectively scavenges dissolved oxygen, thereby lowering the oxidation-reduction potential (ORP) to levels suitable for the cultivation of even strict anaerobes.[2] This document provides detailed application notes and protocols for the preparation and use of titanium (III) citrate for removing oxygen in microbial media. One of the key advantages of titanium (III) citrate is its ability to achieve a significantly lower redox potential compared to commonly used reducing agents like cysteine hydrochloride and dithiothreitol.[3] Furthermore, as it is not metabolized by most bacteria, it provides a stable anaerobic environment.[4] However, it is important to note that for some bacterial strains, particularly those that require sulfur-containing compounds, titanium (III) citrate might not be the optimal choice and could even be inhibitory.[3]
Quantitative Data
The primary function of titanium (III) citrate is to lower the redox potential of the culture medium. The following table summarizes the quantitative data on the redox potential achieved using different reducing agents.
| Reducing Agent | Concentration | Achieved Redox Potential (Eh) | Reference |
| Titanium (III) Citrate | 5 x 10⁻⁴ M | -302.4 mV | [3] |
| Titanium (III) Citrate | 2 x 10⁻³ M | -403.9 mV | [3] |
| Cysteine Hydrochloride | Not Specified | -167.8 mV | [3] |
| Dithiothreitol | Not Specified | -175.8 mV | [3] |
| Sodium Sulfide (Na₂S) | 0.5 g/L | Not directly stated, but used for comparison | [5][6] |
| Sodium Dithionite (Na₂S₂O₄) | 0.25 g/L | Not directly stated, but used for comparison | [5][6] |
| L-Cysteine-HCl | 0.1 g/L | Not directly stated, but used for comparison | [5][6] |
Experimental Protocols
Preparation of Titanium (III) Citrate Stock Solution
This protocol is adapted from the method described by Zehnder and Wuhrmann (1976).[7][8]
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate, 0.2 M solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Nitrogen (N₂) gas supply
-
Serum bottle with a butyl rubber stopper and aluminum crimp seal
-
Sterile syringes and needles
Procedure:
-
In a sterile serum bottle, add 50 mL of 0.2 M sodium citrate solution.
-
Continuously flush the headspace of the serum bottle with N₂ gas to create an anaerobic environment.
-
While maintaining the N₂ flush, add 5.0 mL of a 15% titanium (III) chloride solution to the sodium citrate solution.[8] The solution will turn a deep purple-blue color, characteristic of Ti(III) ions.
-
With continued N₂ flushing, neutralize the solution by adding a saturated sodium carbonate solution dropwise until the pH is approximately 7.0. The exact amount will vary, so it is recommended to check the pH with sterile pH paper or a sterilized pH probe.
-
Immediately seal the serum bottle with a sterile butyl rubber stopper and an aluminum crimp.
-
Store the anaerobic stock solution of titanium (III) citrate in the dark at 4°C. The solution should remain a deep purple-blue color; a change to colorless or a precipitate indicates oxidation and loss of reducing capacity.
Preparation of Anaerobic Microbial Media
This protocol describes the addition of the prepared titanium (III) citrate stock solution to a microbial culture medium to render it anaerobic.
Materials:
-
Prepared microbial culture medium, autoclaved and cooled to room temperature
-
Titanium (III) citrate stock solution (prepared as in Protocol 3.1)
-
Nitrogen (N₂) gas supply
-
Sterile syringes and needles
-
Culture tubes or flasks with appropriate closures (e.g., screw caps, rubber stoppers)
Procedure:
-
Prepare the desired microbial culture medium according to its standard protocol.
-
Dispense the medium into culture tubes or flasks.
-
To remove the bulk of dissolved oxygen, bring the medium to a boil for a few minutes and then allow it to cool to room temperature under a stream of N₂ gas.
-
Alternatively, for a more rigorous deoxygenation, sparge the medium with N₂ gas for 15-20 minutes.
-
Using a sterile syringe and needle, anaerobically transfer the required volume of the titanium (III) citrate stock solution to the culture medium. A final concentration of 5 x 10⁻⁴ M to 2 x 10⁻³ M titanium is generally effective.[3] For example, to achieve a final concentration of 1 mM in 100 mL of media, you would add approximately 1.1 mL of the ~0.089 M stock solution prepared in Protocol 3.1.
-
After the addition of titanium (III) citrate, the medium should be promptly used for inoculation.
-
If the medium contains a redox indicator like resazurin, a color change from pink (oxidized) to colorless (reduced) will confirm the establishment of anaerobic conditions.
-
Inoculate the medium with the desired microbial culture using standard anaerobic techniques.
-
Incubate the cultures under the appropriate temperature and conditions for microbial growth.
Visualizations
Oxygen Removal Pathway
The fundamental principle of using titanium (III) citrate as an oxygen scavenger is the oxidation of the titanium (III) ion to the more stable titanium (IV) ion, with the concomitant reduction of molecular oxygen.
Caption: Redox reaction of titanium (III) citrate with dissolved oxygen.
Experimental Workflow
The following diagram illustrates the general workflow for preparing anaerobic microbial media using titanium (III) citrate.
Caption: Workflow for preparing anaerobic media with titanium citrate.
Troubleshooting and Considerations
-
Color Change of Stock Solution: If the deep purple-blue color of the titanium (III) citrate stock solution fades or a precipitate forms, it has likely been oxidized by exposure to air. In this case, a fresh solution should be prepared.
-
Media Color: The addition of titanium (III) citrate will impart a yellowish-brown color to the medium. This is normal and does not interfere with most microbial growth.
-
Potential for Inhibition: As noted, titanium (III) citrate may be inhibitory to some bacterial strains, particularly those with a requirement for sulfur-containing compounds.[3] It is advisable to perform preliminary growth tests to ensure compatibility with the specific microorganisms being cultured.
-
Alternative to Boiling: While boiling can help to drive off dissolved oxygen, it can also lead to the precipitation of some media components. Anaerobic gassing with N₂ or a mixture of N₂/CO₂ is a gentler and often more effective method for deoxygenation.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for quantification of growth and productivity in anaerobic microbiology and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis | MDPI [mdpi.com]
- 6. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Titanium (III) citrate solution (Zehnder and Wuhrmann 1976) | Solutions | MediaDive [mediadive.dsmz.de]
- 8. bacmedia.dsmz.de [bacmedia.dsmz.de]
Application Notes and Protocols: The Role of Titanium (III) Citrate in the Cultivation of Oblate Anaerobes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cultivation of obligate anaerobes, microorganisms that cannot survive in the presence of oxygen, is fundamental to research in microbiology, drug development, and industrial biotechnology. A critical factor for their growth is the maintenance of a low oxidation-reduction (redox) potential in the culture medium. Titanium (III) citrate (B86180) has emerged as a highly effective and non-toxic reducing agent for creating and maintaining such an anaerobic environment.[1][2][3] These application notes provide a comprehensive overview of the role of titanium (III) citrate, including its mechanism of action, comparative efficacy, and detailed protocols for its preparation and use.
Mechanism of Action and Key Benefits
Titanium (III) citrate serves as a powerful reducing agent, effectively scavenging dissolved oxygen from culture media.[1][2][3] The Ti(III) ion is oxidized to Ti(IV), thereby lowering the redox potential to levels suitable for the growth of even the most fastidious anaerobes.
Key Benefits:
-
Low Redox Potential: Achieves and maintains a very low redox potential (Eh), often below -300 mV, which is ideal for the cultivation of obligate anaerobes.[4][5]
-
Non-Toxicity: Unlike some sulfur-containing reducing agents (e.g., sodium sulfide), titanium (III) citrate is generally considered non-toxic to a wide range of bacteria.[1][2][3]
-
Visual Indicator: The violet color of the Ti(III) citrate solution provides a clear visual indication of the reduced state of the medium. The color disappears upon oxidation, signaling the presence of oxygen.
-
Inhibition of Facultative Anaerobes: By maintaining a strictly anaerobic environment, it can help prevent the overgrowth of contaminating facultative anaerobes.[1][2][3]
Data Presentation: Comparative Efficacy of Reducing Agents
The choice of reducing agent significantly impacts the final redox potential of the culture medium and, consequently, the growth of obligate anaerobes. The following tables summarize quantitative data comparing titanium (III) citrate with other commonly used reducing agents.
Table 1: Comparison of Redox Potentials Achieved by Various Reducing Agents
| Reducing Agent | Concentration | Achieved Redox Potential (Eh) in mV | Reference |
| Titanium (III) Citrate | 5 x 10⁻⁴ M | -302.4 | [4][5] |
| Titanium (III) Citrate | 2 x 10⁻³ M | -403.9 | [4][5] |
| Cysteine Hydrochloride | Not Specified | -167.8 | [4][5] |
| Dithiothreitol | Not Specified | -175.8 | [4][5] |
Table 2: Growth of Rumen Bacteria with Different Reducing Agents (Maximum Adjusted Optical Density at 660 nm)
| Bacterial Strain | No Reducing Agent | Cysteine-HCl | Dithiothreitol | Titanium (III) Citrate | Reference |
| Bacteroides amylophilus 70 | 0.04 | 0.73 | 0.45 | 0.28 | [5] |
| Bacteroides ruminicola GA33 | 0.03 | 0.65 | 0.55 | 0.35 | [5] |
| Butyrivibrio fibrisolvens D1 | 0.02 | 0.58 | 0.48 | 0.30 | [5] |
| Eubacterium ruminantium B1c | 0.01 | 0.45 | 0.32 | 0.21 | [5] |
| Megasphaera elsdenii B159 | 0.05 | 0.85 | 0.70 | 0.55 | [5] |
| Ruminococcus albus 7 | 0.02 | 0.51 | 0.39 | 0.25 | [5] |
| Ruminococcus flavefaciens C94 | 0.01 | 0.48 | 0.35 | 0.22 | [5] |
| Selenomonas ruminantium D | 0.03 | 0.68 | 0.60 | 0.42 | [5] |
| Streptococcus bovis 26 | 0.06 | 0.90 | 0.78 | 0.60 | [5] |
| Succinivibrio dextrinosolvens 22B | 0.04 | 0.70 | 0.62 | 0.48 | [5] |
Note: While titanium (III) citrate supports the growth of these strains, maximum growth was generally lower compared to cysteine hydrochloride. However, for studies where sulfur-containing compounds may interfere, titanium (III) citrate is a suitable alternative.[4][5] It is also important to note that titanium citrate can be inhibitory to some bacteria upon their initial isolation from natural habitats, particularly when their growth rates are low.[6][7]
Experimental Protocols
Preparation of Titanium (III) Citrate Stock Solution
This protocol is adapted from Zehnder and Wuhrmann (1976).
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium carbonate (Na₂CO₃), saturated solution
-
Nitrogen gas (oxygen-free)
-
Sterile, anaerobic vials or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Sterile syringes and needles
Procedure:
-
Prepare a 0.2 M sodium citrate solution by dissolving 5.88 g of sodium citrate dihydrate in 100 mL of deoxygenated, distilled water.
-
In an anaerobic environment (e.g., an anaerobic chamber or under a continuous stream of nitrogen gas), add 5 mL of 15% TiCl₃ solution to 50 mL of the 0.2 M sodium citrate solution. The solution will turn a deep violet color.
-
While continuously gassing with nitrogen, neutralize the solution by adding a saturated sodium carbonate solution dropwise until the pH reaches 7.0.
-
Aseptically transfer the violet-colored titanium (III) citrate solution into sterile, anaerobic vials.
-
Seal the vials with butyl rubber stoppers and aluminum crimp seals.
-
Store the stock solution in the dark at 4°C. The solution is stable for several weeks as long as the violet color persists.
Preparation of Titanium (III) Citrate Reduced Culture Medium
Materials:
-
Prepared culture medium, autoclaved and cooled to room temperature under an anaerobic gas phase (e.g., 80% N₂, 20% CO₂)
-
Titanium (III) citrate stock solution (prepared as above)
-
Sterile syringes and needles
Procedure:
-
Ensure the culture medium is strictly anaerobic. The presence of a redox indicator, such as resazurin (B115843) (pink when oxidized, colorless when reduced), can help verify anaerobic conditions.
-
Using a sterile syringe and needle, aseptically add the titanium (III) citrate stock solution to the culture medium. A final concentration of 1 to 2 mM is generally effective.
-
Gently swirl the medium to ensure even distribution of the reducing agent. The medium should be or remain colorless if anaerobic conditions are maintained.
-
The medium is now ready for inoculation with the obligate anaerobe of interest.
Visualizations: Signaling Pathways and Experimental Workflows
Redox-Sensing and Regulatory Pathways in Obligate Anaerobes
The low redox potential created by titanium (III) citrate is crucial for the function of numerous oxygen-sensitive enzymes and regulatory systems in obligate anaerobes. While direct signaling pathways triggered by this compound are not well-defined, the resulting anaerobic environment activates known redox-sensing and regulatory networks.
Caption: Generalized redox-sensing pathways in obligate anaerobes activated by low redox potential.
Experimental Workflow for Cultivating Obligate Anaerobes with Titanium (III) Citrate
The following diagram illustrates the key steps involved in preparing and using titanium (III) citrate-reduced media for the successful cultivation of obligate anaerobes.
Caption: Workflow for preparing and using titanium (III) citrate-reduced media.
Conclusion
Titanium (III) citrate is a valuable tool for the cultivation of obligate anaerobes, offering a reliable method for achieving and maintaining the low redox potential necessary for their growth. Its non-toxic nature and function as a visual indicator of anaerobiosis make it a superior choice in many research applications. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can enhance their success in cultivating these challenging yet important microorganisms.
References
- 1. A Heme-based Redox Sensor in the Methanogenic Archaeon Methanosarcina acetivorans* | Semantic Scholar [semanticscholar.org]
- 2. A Heme-based Redox Sensor in the Methanogenic Archaeon Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. How Bacterial Redox Sensors Transmit Redox Signals via Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Spectrophotometric Assay for Nitrogenase Activity with Titanium (III) Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogenase, the enzyme responsible for biological nitrogen fixation, catalyzes the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). The activity of this complex enzyme is crucial for nitrogen cycling in the biosphere and is a key area of research in agriculture and biotechnology. Accurate and efficient measurement of nitrogenase activity is essential for studying its mechanism, screening for inhibitors, and engineering more efficient nitrogen-fixing systems. While the acetylene (B1199291) reduction assay is a widely used method, it is an indirect, endpoint assay.[1][2] This document details a continuous spectrophotometric assay for determining nitrogenase activity using titanium (III) citrate (B86180) as the electron donor. This method offers the advantage of real-time monitoring of electron transfer, providing a more detailed kinetic analysis of the enzyme.[3]
The assay is based on the principle that the oxidation of Ti(III) citrate to Ti(IV) citrate during the nitrogenase-catalyzed reduction of substrates (such as protons or acetylene) leads to a significant change in its absorption spectrum.[3] Specifically, Ti(III) citrate has a distinct absorbance maximum around 325 nm, which decreases upon oxidation to Ti(IV) citrate. By monitoring this change in absorbance over time, the rate of electron transfer through the nitrogenase complex can be continuously measured.[3]
Key Advantages of the Titanium (III) Citrate Assay
-
Continuous Monitoring: Allows for real-time kinetic analysis of nitrogenase activity.[3]
-
Direct Measurement of Electron Transfer: Provides a direct measure of the electrons moving through the nitrogenase system.[3]
-
Comparable to Traditional Methods: Yields results for H⁺ reduction that are directly comparable to those obtained from gas chromatographic assays of H₂ formation.[3]
-
Enhanced ATP Efficiency: Studies have shown that using Ti(III) citrate as a reductant results in a much lower ATP requirement (ATP/2e ratio near 2.0) compared to the commonly used dithionite (B78146) (ATP/2e of ~5.0), which may better reflect the in vivo process.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the spectrophotometric nitrogenase assay using titanium (III) citrate.
Table 1: Spectrophotometric Properties of Titanium (III) Citrate
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 325 nm | [3] |
| Molar Extinction Coefficient (ε) at 340 nm | 0.73 mM⁻¹ cm⁻¹ | [3] |
Table 2: Comparison of Reductants for Nitrogenase Activity
| Reductant | ATP/2e⁻ Ratio (for N₂ reduction) | Key Characteristics | References |
| Titanium (III) Citrate | ~2.0 | Allows for the formation of the all-ferrous [Fe₄S₄]⁰ cluster state of the Fe protein. | [4] |
| Sodium Dithionite | 4.0 - 25.0 | Commonly used but may not reflect optimal ATP efficiency. Cannot form the [Fe₄S₄]⁰ state. | [4] |
| Azotobacter vinelandii Flavodoxin (AvFlpH₂) | ~2.0 | A potential in vivo reductant, showing high ATP efficiency. | [4] |
Table 3: Representative Nitrogenase Activity Data
| Parameter | Value | Conditions | Reference |
| Average Electron Transfer Rate for H⁺ Reduction | 3749 ± 218 nmol of electrons transferred·min⁻¹·mg iron protein⁻¹ | Using the Ti(III) citrate spectrophotometric assay. | [3] |
Experimental Protocols
Preparation of Anaerobic Titanium (III) Citrate Solution
Titanium (III) citrate is oxygen-sensitive and must be prepared and handled under strictly anaerobic conditions.
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate, 0.2 M solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anaerobic glove box or Schlenk line
-
Serum-stoppered vials
-
Nitrogen gas (oxygen-free)
Procedure:
-
Prepare all solutions using degassed, oxygen-free water.
-
Inside an anaerobic glove box, add 5 mL of 15% TiCl₃ solution to 50 mL of 0.2 M sodium citrate solution in a serum-stoppered vial.[5]
-
The solution will initially be acidic. Neutralize the mixture by adding a saturated Na₂CO₃ solution dropwise until the pH is approximately 7.0. The solution should turn a deep purple-brown color, characteristic of the Ti(III) citrate complex.
-
Seal the vial and store it under an inert atmosphere. The concentration of the resulting Ti(III) citrate solution will be approximately 0.089 M.[5]
Spectrophotometric Nitrogenase Activity Assay
This protocol is adapted from the method described by Scott et al. (1990).[3]
Materials:
-
Purified nitrogenase components (Fe protein and MoFe protein)
-
Anaerobic Ti(III) citrate solution (prepared as above)
-
ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Magnesium chloride (MgCl₂)
-
Anaerobic buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
Anaerobic cuvettes with septa
-
Spectrophotometer capable of measuring in the UV range (e.g., 340 nm)
-
Gas-tight syringes
Procedure:
-
Assay Mixture Preparation: In an anaerobic environment, prepare the assay mixture in a sealed, anaerobic cuvette. The final volume and concentrations should be optimized for the specific experimental setup, but a typical reaction mixture contains:
-
Anaerobic buffer
-
ATP regenerating system (e.g., 10 mM phosphocreatine, 0.1 mg/mL creatine phosphokinase)
-
5 mM MgCl₂
-
5 mM ATP
-
Nitrogenase components (e.g., 0.1-1 µM MoFe protein and a 2:1 to 10:1 molar ratio of Fe protein to MoFe protein)
-
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 340 nm. The cuvette holder should be thermostatted to the desired reaction temperature (e.g., 30 °C).
-
Baseline Reading: Place the cuvette containing the complete assay mixture, except for the reductant, into the spectrophotometer and record a stable baseline.
-
Initiation of the Reaction: Initiate the reaction by injecting a small volume of the anaerobic Ti(III) citrate solution into the sealed cuvette using a gas-tight syringe to a final concentration of approximately 1-2 mM.
-
Data Acquisition: Immediately begin recording the decrease in absorbance at 340 nm over time. The data should be collected at regular intervals (e.g., every 1-5 seconds) for a period sufficient to establish a linear rate of absorbance change.
-
Data Analysis:
-
Determine the linear rate of absorbance change (ΔA/min).
-
Calculate the rate of Ti(III) citrate oxidation using the Beer-Lambert law: Rate (mol/min) = (ΔA/min) / (ε × l) where ε is the molar extinction coefficient of Ti(III) citrate at 340 nm (730 M⁻¹ cm⁻¹) and l is the path length of the cuvette (typically 1 cm).
-
Since the oxidation of two molecules of Ti(III) corresponds to the transfer of two electrons, this rate is equivalent to the rate of electron transfer.
-
Express the nitrogenase activity as nmol of electrons transferred per minute per milligram of protein.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric nitrogenase assay.
Nitrogenase Electron Transfer Pathway
Caption: Electron transfer in the nitrogenase reaction with Ti(III) citrate.
References
- 1. Acetylene Reduction Assay: A Measure of Nitrogenase Activity in Plants and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylene reduction assay for nitrogenase activity in root nodules under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Titanium Citrate in Environmental Remediation
Ref: AP-TiCit-ER-2025
These application notes provide detailed protocols and data for researchers, scientists, and environmental professionals on the use of titanium citrate-related compounds in environmental remediation studies. The focus is on two primary applications: the use of citrate-synthesized titanium dioxide (TiO₂) for photocatalytic oxidation and adsorption of pollutants, and the use of titanium(III) citrate (B86180) as a potent reducing agent for contaminant degradation.
Application 1: Citrate-Synthesized TiO₂ for Photocatalytic Remediation
The citrate-gel sol-gel method is a widely used technique for synthesizing TiO₂ nanoparticles with controlled particle size and high surface area, which enhances their photocatalytic activity. Citric acid acts as a chelating agent, controlling the hydrolysis and condensation rates of the titanium precursor.
Protocol 1: Synthesis of TiO₂ Nanoparticles via Citrate-Gel Method[1][2][3][4]
Objective: To synthesize photocatalytically active TiO₂ nanoparticles.
Materials:
-
Titanium isopropoxide (TTIP) or Titanium(IV) chloride (TiCl₄) as precursor
-
Citric acid (monohydrate)
-
Ethanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Beakers, magnetic stirrer, heating mantle, furnace
Procedure:
-
Precursor Solution: Dissolve a specific molar ratio of titanium precursor and citric acid in ethanol. A common molar ratio is 1:3 of titanium precursor to citric acid.[1][2]
-
Hydrolysis: Slowly add deionized water to the solution under vigorous stirring to initiate hydrolysis.
-
Gel Formation: Heat the solution on a water bath or heating mantle to facilitate the formation of a viscous gel.[1]
-
pH Adjustment (Optional): Adjust the pH of the solution using ammonium hydroxide to influence particle size and surface charge.[2]
-
Drying: Dry the resulting gel in an oven at approximately 80-120°C for 12-24 hours to remove the solvent.[2]
-
Calcination: Calcine the dried powder in a furnace at temperatures ranging from 400°C to 800°C for 2-4 hours. The anatase phase, which is generally more photocatalytically active, is typically formed at lower calcination temperatures (around 400-500°C).[1][2]
Experimental Workflow for Synthesis
Protocol 2: Photocatalytic Degradation of Methylene (B1212753) Blue[5][6][7][8]
Objective: To evaluate the photocatalytic activity of citrate-synthesized TiO₂ using methylene blue (MB) as a model organic pollutant.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Methylene blue (MB) stock solution
-
Deionized water
-
Photoreactor with a UV or simulated sunlight source
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Suspension Preparation: Disperse a specific amount of TiO₂ nanoparticles (e.g., 10-50 mg) in an aqueous solution of MB of a known concentration (e.g., 10-20 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and MB molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a UV lamp or simulated sunlight under continuous stirring.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
-
Analysis: Centrifuge the withdrawn samples to separate the TiO₂ nanoparticles. Measure the absorbance of the supernatant at the maximum wavelength of MB (approx. 664 nm) using a spectrophotometer.
-
Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data: Photocatalytic Degradation of Organic Dyes
| Catalyst | Pollutant | Catalyst Dose (g/L) | Initial Conc. (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Green Synthesized TiO₂ | Methylene Blue | 0.1 | 5 | 80 | 98.2 | [3] |
| N-doped TiO₂ | Rhodamine B | - | - | - | 98 | [4] |
| TiO₂/AC (4:1) | Methylene Blue | 0.33 | 10 | 30 | 96.6 | [5] |
| Fe₃O₄@TiO₂ | Acid Red 73 | - | - | - | 93.56 | [6] |
Protocol 3: Adsorptive Removal of Heavy Metals (Hexavalent Chromium)[11][12][13][14][15]
Objective: To evaluate the efficiency of citrate-synthesized TiO₂ for the removal of Cr(VI) from aqueous solutions.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Potassium dichromate (K₂Cr₂O₇) stock solution
-
Deionized water
-
pH meter
-
Shaker or stirrer
-
ICP-OES or AAS for Cr analysis
Procedure:
-
Solution Preparation: Prepare Cr(VI) solutions of known concentrations from the stock solution.
-
pH Adjustment: Adjust the pH of the Cr(VI) solutions to the desired value (e.g., pH 2-3 is often optimal for Cr(VI) reduction on TiO₂).
-
Adsorption/Reduction: Add a specific amount of TiO₂ nanoparticles to the Cr(VI) solution and agitate at a constant temperature for a set period.
-
Separation: Separate the nanoparticles from the solution by centrifugation or filtration.
-
Analysis: Analyze the residual Cr(VI) concentration in the supernatant using an appropriate analytical technique.
-
Calculation: Calculate the removal efficiency and adsorption capacity.
Quantitative Data: Heavy Metal Removal by TiO₂-Based Materials
| Adsorbent | Heavy Metal | pH | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Nano TiO₂ | Pb²⁺ | 6 | 7.41 | 90 | [7] |
| Nano TiO₂ | Cd²⁺ | - | 98.55 | - | [8] |
| TiO₂ monolith | Cd²⁺ | 6.5 | - | 94.5 | [9] |
| TiO₂ | Cr(VI) | - | - | 81 | [10] |
| GL-TiO₂ | Pb²⁺ | - | - | 94.35 | [11] |
| GL-TiO₂ | Cd²⁺ | - | - | 96.27 | [11] |
Mechanism of Photocatalytic Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Facile Preparation Method of TiO2/Activated Carbon for Photocatalytic Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. irjet.net [irjet.net]
- 10. researchgate.net [researchgate.net]
- 11. uotechnology.edu.iq [uotechnology.edu.iq]
Titanium (III) Citrate: A Nontoxic Alternative for Anaerobic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a strict anaerobic environment is paramount for the successful cultivation and study of obligate anaerobic microorganisms and for the analysis of oxygen-sensitive enzymes. Traditionally, sulfur-containing compounds such as sodium sulfide (B99878) and cysteine have been employed as reducing agents to scavenge residual oxygen and lower the redox potential of culture media. However, these compounds can be toxic to certain organisms and may interfere with specific metabolic pathways. Titanium (III) citrate (B86180) has emerged as a potent, nontoxic, and effective alternative for establishing and maintaining anaerobic conditions in a variety of research applications.[1][2] This document provides detailed application notes and protocols for the preparation and use of titanium (III) citrate in anaerobic studies.
Advantages of Titanium (III) Citrate
Titanium (III) citrate offers several key advantages over conventional reducing agents:
-
Nontoxicity: It is significantly less toxic to a wide range of microorganisms compared to sulfide-based reducing agents.
-
Low Redox Potential: It can achieve and maintain a very low redox potential, which is crucial for the growth of even the most fastidious anaerobes.[3]
-
Oxygen Scavenging: It effectively removes trace amounts of oxygen from the culture medium.[1][2]
-
Prevention of Contamination: It can inhibit the growth of facultative anaerobes that may contaminate obligate anaerobic cultures.[1][2]
-
Suitability for Specific Assays: Its properties make it an ideal reductant for certain enzyme assays, such as the spectrophotometric analysis of nitrogenase activity.[4]
Quantitative Data Presentation
Table 1: Comparison of Redox Potentials of Different Reducing Agents
| Reducing Agent | Concentration | Achieved Redox Potential (Eh) | Reference |
| Cysteine Hydrochloride | Not Specified | -167.8 mV | [3] |
| Dithiothreitol | Not Specified | -175.8 mV | [3] |
| Titanium (III) Citrate | 5 x 10⁻⁴ M | -302.4 mV | [3] |
| Titanium (III) Citrate | 2 x 10⁻³ M | -403.9 mV | [3] |
| Sodium Sulfide | 0.5 g/L | ~ -416 to -440 mV | [5] |
| Sodium Dithionite | Not Specified | ~ -700 mV | [5] |
Note: The redox potential can be influenced by the specific medium composition and pH.
Experimental Protocols
Protocol 1: Preparation of Titanium (III) Citrate Stock Solution
This protocol is adapted from Zehnder and Wuhrmann (1976).[1]
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate, 0.2 M solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Nitrogen (N₂) or Carbon Dioxide (CO₂) gas, oxygen-free
-
Serum bottles
-
Butyl rubber stoppers
-
Aluminum crimp seals
Procedure:
-
In an anaerobic chamber or under a continuous stream of oxygen-free N₂ or CO₂ gas, add 5.0 ml of 15% titanium (III) chloride solution to 50.0 ml of 0.2 M sodium citrate solution in a serum bottle.
-
While continuously gassing, neutralize the solution by adding a saturated sodium carbonate solution dropwise until the pH is approximately 7.0. The solution will turn a deep purple-blue color upon chelation of the titanium by citrate.
-
Immediately seal the serum bottle with a butyl rubber stopper and secure it with an aluminum crimp seal.
-
Store the stock solution in the dark at 4°C. The solution is stable for several weeks.
Protocol 2: Use of Titanium (III) Citrate in Anaerobic Culture Media
Materials:
-
Prepared anaerobic culture medium, autoclaved and cooled
-
Titanium (III) citrate stock solution (from Protocol 1)
-
Sterile, anaerobic syringes and needles
Procedure:
-
Prepare and autoclave the desired culture medium in anaerobic culture tubes or bottles sealed with butyl rubber stoppers.
-
While the medium is still warm (e.g., ~60°C for agar-based media), transfer it into an anaerobic chamber.
-
Using a sterile, anaerobic syringe and needle, add the titanium (III) citrate stock solution to the medium to achieve the desired final concentration (typically between 0.1 and 0.5 mM).
-
The medium should turn a light blue or remain colorless if the redox potential is sufficiently low. A pink or red color, if resazurin (B115843) is used as a redox indicator, indicates the presence of oxygen.
-
Inoculate the medium with the anaerobic microorganism of interest.
-
Incubate under appropriate anaerobic conditions.
Note on Potential Inhibition: While generally nontoxic, titanium (III) citrate can be inhibitory to some bacteria, particularly upon initial isolation from their natural habitats or when their growth rates are low.[6][7] It is advisable to test a range of concentrations to determine the optimal level for the specific organism being studied.
Protocol 3: Continuous Spectrophotometric Assay for Nitrogenase Activity
This protocol is based on the method developed for continuously monitoring nitrogenase activity by following the oxidation of Ti(III) citrate.[4]
Materials:
-
Purified nitrogenase enzyme components (Fe protein and MoFe protein)
-
Anaerobic assay buffer (e.g., Tris-HCl with MgCl₂ and an ATP-regenerating system)
-
Titanium (III) citrate stock solution (from Protocol 1)
-
Anaerobic cuvettes
-
Spectrophotometer capable of measuring in the UV range
Procedure:
-
Prepare the anaerobic assay buffer and make it anoxic by sparging with oxygen-free argon or nitrogen.
-
In an anaerobic chamber, add all assay components except the enzyme to an anaerobic cuvette. This includes the buffer, ATP-regenerating system, and a suitable concentration of titanium (III) citrate.
-
Seal the cuvette and transfer it to the spectrophotometer.
-
Monitor the absorbance at 340 nm to establish a baseline. The extinction coefficient for Ti(III) citrate at 340 nm is approximately 0.73 mM⁻¹cm⁻¹.[4]
-
Initiate the reaction by injecting a small volume of the purified nitrogenase enzyme into the sealed cuvette.
-
Continuously record the decrease in absorbance at 340 nm as Ti(III) citrate is oxidized to Ti(IV) citrate during the nitrogenase-catalyzed reduction of substrates (e.g., protons to H₂).
-
The rate of electron transfer can be calculated from the rate of change in absorbance using the Beer-Lambert law.
Conclusion
Titanium (III) citrate is a valuable tool for researchers working in anaerobic microbiology and biochemistry. Its nontoxic nature and ability to create a highly reducing environment make it a superior alternative to traditional reducing agents in many applications. By following the detailed protocols and considering the quantitative data presented, researchers can effectively incorporate titanium (III) citrate into their experimental workflows to achieve reliable and reproducible results in their anaerobic studies.
References
- 1. dsmz.de [dsmz.de]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of titanium(III) citrate on enumeration of bacteria from rumen contents (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Utilizing Titanium Citrate for Studying Rumen Bacteria Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of titanium (III) citrate (B86180) as a reducing agent in the cultivation and study of anaerobic rumen bacteria. This document outlines the principles of its application, key experimental protocols, and data presentation for effective research and development.
Introduction
The study of rumen microbiology is fundamental to understanding ruminant nutrition, methane (B114726) mitigation strategies, and the discovery of novel enzymes for industrial applications. A critical aspect of this research is the ability to cultivate obligate anaerobic bacteria, which constitute a significant portion of the rumen microbiome. Maintaining a low redox potential (Eh) in the culture medium is essential for the growth of these oxygen-sensitive microorganisms.
Titanium (III) citrate is a powerful reducing agent that can be used to create and maintain the necessary anaerobic conditions for cultivating rumen bacteria.[1][2] It serves as an effective alternative to commonly used sulfur-containing reducing agents, such as cysteine hydrochloride and sodium sulfide, particularly in experiments where sulfur compounds may interfere with the desired measurements or metabolic pathways being studied.[1][3] This document provides detailed protocols for the preparation and use of titanium (III) citrate in anaerobic media for rumen bacterial growth studies.
Principle of Application
Titanium (III) citrate functions by scavenging dissolved oxygen from the culture medium, thereby lowering its redox potential to a level suitable for the growth of obligate anaerobes.[4] The reduced form, Ti(III), is oxidized to Ti(IV) as it reduces oxygen. The deep purple color of the Ti(III) citrate solution provides a visual indication of its reduced state; a color change to yellowish-brown or colorless indicates oxidation and a loss of reducing capacity. This property also allows it to act as an indicator of low redox potentials within the medium.[5]
The primary application of titanium (III) citrate in this context is to create a highly reduced environment that mimics the anaerobic conditions of the rumen, enabling the successful cultivation and subsequent study of fastidious anaerobic bacteria.
Key Applications and Considerations
Applications:
-
Cultivation of pure strains of obligate anaerobic rumen bacteria.
-
Enumeration of viable anaerobic bacteria from rumen fluid samples.
-
Studying the effects of experimental compounds on rumen bacterial growth and metabolism in a sulfur-free medium.
-
Enrichment cultures for specific functional groups of rumen bacteria.
Important Considerations:
-
Potential for Inhibition: While effective, titanium (III) citrate can be inhibitory to some bacterial strains, particularly upon their initial isolation from the rumen.[6][7][8] This is especially true for bacteria with low growth rates.[6][8]
-
Comparison with Other Reducing Agents: The maximum growth of certain rumen bacterial strains may be lower in media reduced with titanium (III) citrate compared to media reduced with cysteine hydrochloride.[1][2] Cysteine may be stimulatory or required for some strains.[1]
-
Not a Carbon Source: Rumen bacteria have not been shown to utilize sodium citrate as an energy source.[1][2]
-
Preparation and Handling: The titanium (III) citrate solution is oxygen-sensitive and must be prepared and handled under anaerobic conditions to maintain its reducing capacity.
Experimental Protocols
Preparation of Titanium (III) Citrate Reducing Agent
This protocol describes the preparation of a stock solution of titanium (III) citrate, which can be added to anaerobic culture media.
Materials:
-
Titanium (III) chloride (TiCl₃), 20% solution
-
Sodium citrate dihydrate
-
Sodium carbonate
-
Distilled water, deoxygenated
-
Nitrogen or CO₂ gas source
-
Sterile, anaerobic glassware (e.g., serum bottles with butyl rubber stoppers)
Procedure:
-
Prepare a deoxygenated sodium citrate solution (e.g., 0.2 M) by boiling distilled water for 20 minutes and then cooling it under a stream of oxygen-free nitrogen or CO₂ gas.
-
In an anaerobic environment (e.g., an anaerobic chamber or under a continuous stream of oxygen-free gas), dissolve sodium carbonate in the deoxygenated sodium citrate solution. The final concentration of sodium carbonate should be sufficient to neutralize the acid in the TiCl₃ solution and bring the final pH to approximately 6.5-7.0.
-
Slowly add the titanium (III) chloride solution to the sodium citrate/sodium carbonate solution while stirring continuously. The solution should turn a deep purple color, indicating the formation of the titanium (III) citrate complex.
-
Dispense the titanium (III) citrate solution into sterile, anaerobic containers (e.g., serum bottles) and seal with butyl rubber stoppers.
-
Store the stock solution in the dark at 4°C. The solution remains stable as long as the purple color persists.
Preparation of Reduced Anaerobic Medium for Rumen Bacteria
This protocol outlines the steps for preparing a basal anaerobic medium and reducing it with titanium (III) citrate.
Materials:
-
Basal anaerobic medium (e.g., a defined medium or a medium containing clarified rumen fluid)
-
Titanium (III) citrate stock solution (prepared as in Protocol 4.1)
-
Resazurin (B115843) (redox indicator)
-
Anaerobic culture tubes or bottles with butyl rubber stoppers
-
Oxygen-free CO₂ or a mixture of N₂ and CO₂
Procedure:
-
Prepare the basal medium according to the desired formulation, including all components except the reducing agent.
-
Add resazurin to the medium to a final concentration of 0.0001%. At this stage, the medium will likely be pink, indicating the presence of oxygen.
-
Bring the medium to a boil for several minutes to drive off dissolved oxygen.
-
While the medium is still hot, place it under a stream of oxygen-free gas (e.g., 100% CO₂) and allow it to cool to room temperature. The medium should become colorless as the oxygen is removed.
-
While maintaining anaerobic conditions, dispense the medium into anaerobic culture tubes or bottles.
-
Seal the vessels with butyl rubber stoppers and aluminum crimps.
-
Autoclave the medium at 121°C for 15 minutes.
-
Prior to inoculation, add the sterile titanium (III) citrate stock solution to the medium using a sterile, gas-tight syringe to achieve the desired final concentration (e.g., 5 x 10⁻⁴ M to 2 x 10⁻³ M).[2] The medium should remain colorless. If a pink color appears, the medium is not sufficiently reduced.
Cultivation and Growth Measurement of Rumen Bacteria
This protocol details the inoculation and monitoring of rumen bacterial growth in a medium reduced with titanium (III) citrate.
Materials:
-
Reduced anaerobic medium (prepared as in Protocol 4.2)
-
Pure culture of rumen bacteria or a processed rumen fluid sample
-
Anaerobic chamber or a gassing station
-
Incubator (39°C)
-
Spectrophotometer
Procedure:
-
Inside an anaerobic chamber or under a stream of oxygen-free gas, inoculate the reduced anaerobic medium with the bacterial culture or rumen fluid sample using a sterile syringe.
-
Incubate the cultures at 39°C, which is the physiological temperature of the rumen.
-
Monitor bacterial growth over time by measuring the optical density (OD) at a wavelength of 600 nm or 660 nm using a spectrophotometer.[3] For accurate measurements, use an uninoculated tube of the same reduced medium as a blank.
-
Continue incubation and measurements until the culture reaches the stationary phase.
Data Presentation
Quantitative data from experiments using titanium (III) citrate should be presented clearly to allow for easy interpretation and comparison.
Table 1: Comparison of Redox Potential in Anaerobic Media with Different Reducing Agents
| Reducing Agent | Concentration | Redox Potential (Eh) in mV |
| Cysteine Hydrochloride | - | -167.8[2] |
| Dithiothreitol | - | -175.8[2] |
| Titanium (III) Citrate | 5 x 10⁻⁴ M | -302.4[2] |
| Titanium (III) Citrate | 2 x 10⁻³ M | -403.9[2] |
Table 2: Comparative Colony Counts of Rumen Bacteria with Different Reducing Agents
| Time of Rumen Content Sampling | Reducing Agent in Medium | Relative Colony Count (%) |
| 8 hours post-feeding (active growth) | L-cysteine-sodium sulfide | ~100[6][8] |
| 8 hours post-feeding (active growth) | Titanium (III) Citrate | ~100[6][8] |
| 1 hour pre-feeding (minimal growth) | L-cysteine-sodium sulfide | 100[6][8] |
| 1 hour pre-feeding (minimal growth) | Titanium (III) Citrate | 56[6][8] |
Visualizations
Experimental Workflow for Preparing Reduced Anaerobic Medium
Caption: Workflow for preparing and using titanium citrate-reduced medium.
Logical Relationship of this compound as a Reducing Agent
Caption: Role of this compound in creating an anaerobic environment.
References
- 1. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 6. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of titanium(III) citrate on enumeration of bacteria from rumen contents (Journal Article) | OSTI.GOV [osti.gov]
- 8. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Anaerobic Conditions in Bioreactors with Titanium Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and maintaining anaerobic conditions in laboratory-scale bioreactors using titanium (III) citrate (B86180) as a reducing agent. This method is particularly useful for the cultivation of obligate anaerobes and other oxygen-sensitive microorganisms.
Introduction
The successful cultivation of anaerobic microorganisms is critically dependent on the removal of molecular oxygen from the culture medium and headspace. Titanium (III) citrate is a powerful, non-toxic reducing agent that effectively scavenges dissolved oxygen and maintains a low redox potential, which is essential for the growth of many anaerobic species.[1][2] It offers a stable and reliable alternative to other reducing agents like cysteine or sodium sulfide. This document outlines the preparation of titanium (III) citrate, its application in bioreactors, and methods for monitoring anaerobic conditions.
Data Presentation
Comparison of Reducing Agents
The choice of reducing agent can significantly impact the redox potential of the culture medium. The following table summarizes the redox potentials achieved with different reducing agents.
| Reducing Agent | Concentration | Redox Potential (Eh) at pH ~6.6-6.7 | Reference |
| Cysteine Hydrochloride | 2.8 x 10⁻³ M (0.05%) | -167.8 mV | [3] |
| Dithiothreitol | 6.5 x 10⁻⁴ M (0.01%) | -175.8 mV | [3] |
| Titanium (III) Citrate | 5 x 10⁻⁴ M | -302.4 mV | [4][5] |
| Titanium (III) Citrate | 2 x 10⁻³ M | -403.9 mV | [4][5] |
As the data indicates, titanium (III) citrate can achieve a significantly lower redox potential compared to commonly used sulfur-containing reducing agents.[4][5]
Experimental Protocols
Protocol 1: Preparation of Titanium (III) Citrate Stock Solution
This protocol describes the preparation of a sterile titanium (III) citrate stock solution.
Materials:
-
Titanium (III) chloride (15% solution)
-
Sodium citrate (0.2 M solution)
-
Saturated sodium carbonate solution
-
Nitrogen gas (oxygen-free)
-
Sterile, sealed serum vials
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare Sodium Citrate Solution: Prepare a 0.2 M solution of sodium citrate and sterilize by autoclaving.
-
Anaerobic Preparation: In an anaerobic chamber or under a constant stream of oxygen-free nitrogen, add 5 mL of 15% titanium (III) chloride solution to 50 mL of the sterile 0.2 M sodium citrate solution in a sterile container.
-
Neutralization: While continuously sparging with nitrogen, neutralize the solution by adding a saturated sodium carbonate solution dropwise until the pH is approximately 7.0. The solution will turn a deep purple-blue color, indicating the presence of Ti(III).
-
Sterile Filtration: Aseptically draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, nitrogen-flushed serum vial.
-
Storage: Seal the vial with a butyl rubber stopper and an aluminum crimp. Store the stock solution at 4°C in the dark. The solution is stable for several weeks as long as the anaerobic seal is maintained.
Preparation of Titanium (III) Citrate Solution.
Protocol 2: Establishing Anaerobic Conditions in a Bioreactor
This protocol outlines the steps for creating an anaerobic environment in a laboratory-scale bioreactor using the prepared titanium (III) citrate solution.
Materials:
-
Autoclavable bioreactor with ports for gas inlet/outlet, sampling, and additions
-
Culture medium
-
Titanium (III) citrate stock solution (from Protocol 1)
-
Resazurin (B115843) stock solution (0.1% w/v, sterile)
-
Oxygen-free nitrogen or a nitrogen/CO2 gas mixture
-
Butyl rubber tubing for all connections
-
Sterile syringes and needles
Procedure:
-
Bioreactor Preparation: Assemble the bioreactor with all probes (pH, temperature) and tubing. Ensure all seals are tight. Use butyl rubber tubing for all gas and liquid lines to minimize oxygen diffusion.[6]
-
Medium Preparation and Sterilization: Prepare the culture medium, adding 1 mL/L of the 0.1% resazurin stock solution. Resazurin will act as a redox indicator, appearing pink in the presence of oxygen and becoming colorless under anaerobic conditions.[6] Autoclave the bioreactor containing the medium.
-
Deoxygenation: After the bioreactor has cooled to the desired operating temperature, begin sparging the medium and headspace with oxygen-free nitrogen or a nitrogen/CO2 mixture at a low flow rate. This process helps to physically remove dissolved oxygen. Continue sparging for at least one hour.
-
Aseptic Addition of Titanium Citrate:
-
Using a sterile syringe and needle, aseptically withdraw the required volume of the titanium (III) citrate stock solution from the serum vial.
-
Inject the titanium (III) citrate into the bioreactor through a sterile addition port. The final concentration of titanium (III) citrate in the medium should be between 5 x 10⁻⁴ M and 2 x 10⁻³ M, depending on the desired redox potential.[4][5]
-
-
Confirmation of Anaerobiosis: Continue sparging with the anaerobic gas mixture. The resazurin indicator should turn from pink to colorless, indicating that a low redox potential has been achieved. This may take some time depending on the initial oxygen concentration and the amount of this compound added.
-
Inoculation: Once the medium is colorless and the desired temperature and pH are stable, the bioreactor is ready for inoculation with the anaerobic culture.
-
Maintaining Anaerobic Conditions: Maintain a slight positive pressure in the bioreactor headspace with the anaerobic gas throughout the cultivation to prevent oxygen from entering the system.[6]
Workflow for Establishing Anaerobic Conditions.
Concluding Remarks
The use of titanium (III) citrate provides a robust and effective method for establishing and maintaining the stringent anaerobic conditions required for the culture of obligate anaerobes. Its ability to achieve a very low redox potential makes it a valuable tool for researchers in microbiology, biotechnology, and drug development. Careful adherence to the protocols outlined in these application notes will facilitate the successful cultivation of oxygen-sensitive microorganisms in a bioreactor setting.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Titanium Citrate as an Indicator for Low Redox Potentials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (III) citrate (B86180) is a highly effective and non-toxic indicator for creating and maintaining low redox potential environments, crucial for the culture of obligate anaerobes and the study of redox-sensitive biomolecules. Its vivid color change upon oxidation provides a clear visual cue of the redox state of the medium. Furthermore, it acts as a powerful reducing agent, capable of scavenging residual oxygen. This document provides detailed application notes and protocols for the preparation and use of titanium citrate as a low redox potential indicator.
Titanium (III) citrate serves as an excellent tool in various research fields, including microbiology, biochemistry, and drug development, where anaerobic conditions are paramount. It is particularly useful for cultivating microorganisms that are sensitive to oxygen and for enzymatic assays involving oxygen-labile enzymes like nitrogenase.[1][2] The Ti(IV)/Ti(III) redox couple has a very low standard potential, which varies with pH, making it suitable for a range of experimental conditions.[3][4]
Data Presentation
The following tables summarize the key quantitative data for this compound as a redox indicator.
Table 1: Redox Potential of this compound
| Parameter | Value | Reference |
| E½ at pH 7 | < -800 mV | [3][4] |
| Redox potential with 5 x 10⁻⁴ M Titanium | -302.4 mV | [5] |
| Redox potential with 2 x 10⁻³ M Titanium | -403.9 mV | [5] |
| Redox potential in a redox buffer at pH 7.0 | -480 mV | [6] |
Table 2: Spectrophotometric Properties of this compound
| Species | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Reference |
| Ti(III) citrate | ~325 nm | 0.73 mM⁻¹ cm⁻¹ at 340 nm | [7] |
| Ti(IV) citrate | Much lower absorption in the 325 nm region | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of Titanium (III) Citrate Stock Solution
This protocol outlines the preparation of a titanium (III) citrate stock solution, which can be added to culture media or assay buffers to achieve a low redox potential.
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium carbonate (Na₂CO₃), saturated solution
-
Anaerobic chamber or glove box
-
Sterile, anaerobic, deionized water
-
Sterile serum vials and butyl rubber stoppers
-
Syringes and needles
Procedure:
-
Prepare a 0.2 M sodium citrate solution: Dissolve 5.88 g of sodium citrate dihydrate in 100 mL of deionized water. Sterilize by autoclaving.
-
Work in an anaerobic environment: Perform the following steps inside an anaerobic chamber or glove box to prevent premature oxidation of Ti(III).
-
Combine reagents: In a sterile container, add 5 mL of 15% TiCl₃ solution to 50 mL of the sterile 0.2 M sodium citrate solution.[8] The solution will turn a deep purple/violet color, characteristic of the Ti(III) citrate complex.
-
Neutralize the solution: Slowly add a saturated sodium carbonate solution dropwise while gently stirring until the pH of the solution is neutralized to approximately 7.0. This step is crucial as the redox potential of this compound is pH-dependent.[3][4]
-
Dispense and store: Dispense the final titanium (III) citrate solution into sterile serum vials, seal with butyl rubber stoppers, and crimp. Store the vials in the dark at 4°C. The solution is stable for several weeks.
Protocol 2: Use of this compound as a Redox Indicator in Anaerobic Culture Media
This protocol describes how to use the prepared titanium (III) citrate stock solution to create and visually monitor a low redox potential environment in a liquid culture medium.
Materials:
-
Prepared Titanium (III) citrate stock solution (from Protocol 1)
-
Anaerobic culture medium, prepared and held under anaerobic conditions (e.g., gassed with N₂/CO₂)
-
Sterile syringes and needles
Procedure:
-
Prepare the anaerobic medium: Prepare the desired culture medium according to its specific protocol, ensuring it is kept under an oxygen-free atmosphere.
-
Add this compound: Using a sterile syringe and needle, aseptically add the titanium (III) citrate stock solution to the anaerobic medium to a final concentration typically ranging from 0.1 to 0.5 mM. The exact concentration may need to be optimized depending on the specific application and the level of residual oxygen.
-
Observe the color change: Upon addition, the medium will turn a faint violet or blue, indicating a reduced state. If the medium remains colorless or turns yellow, it indicates the presence of oxygen, and the medium is not sufficiently anaerobic. The oxidized form, Ti(IV) citrate, is colorless.[7]
-
Incubate and monitor: Incubate the cultures under the appropriate anaerobic conditions. A persistent violet/blue color throughout the incubation period confirms the maintenance of a low redox potential. If the color fades, it may indicate oxygen contamination.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Applications of Titanium (IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Metal-based complexes, particularly those of titanium (IV), have emerged as a promising class of compounds due to their potential for diverse coordination chemistry, stability, and unique mechanisms of action. Titanium (IV) complexes, known for their applications in catalysis and materials science, are increasingly being investigated for their antimicrobial properties against a broad spectrum of pathogenic bacteria and fungi.[1][2][3][4][5] This document provides a comprehensive overview of the antimicrobial applications of various titanium (IV) complexes, including detailed experimental protocols and a summary of their activity.
I. Antimicrobial Activity of Titanium (IV) Complexes
Titanium (IV) complexes have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] The antimicrobial efficacy is largely influenced by the nature of the ligands coordinated to the titanium center. Schiff base complexes, in particular, have been a major focus of research, often exhibiting enhanced biological activity compared to the free ligands.[7][8]
Quantitative Antimicrobial Data
The antimicrobial activity of titanium (IV) complexes is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. A selection of reported data is summarized below.
| Titanium (IV) Complex | Microorganism | Test Method | Result (Zone of Inhibition in mm) | Reference |
| Ti(IV) Schiff base complex (from 4-(N,N-dimethylaminobenzylidene)-1-phenylsemicarbazide) | Pseudomonas aeruginosa | Well Diffusion | 18 | [8] |
| Escherichia coli | Well Diffusion | 16 | [8] | |
| Staphylococcus aureus | Well Diffusion | 20 | [8] | |
| [TiCl2(L)]Cl2 (L = Schiff base) | Escherichia coli | Disc Diffusion | 15 | [2] |
| Staphylococcus aureus | Disc Diffusion | 18 | [2] | |
| Candida albicans | Disc Diffusion | 14 | [2] | |
| Aspergillus fumigatus | Disc Diffusion | 12 | [2] | |
| Ti(deferasirox)2 | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC ≤ 16 µg/mL | [1][9] |
II. Mechanisms of Antimicrobial Action
The precise mechanisms by which titanium (IV) complexes exert their antimicrobial effects are still under investigation and can vary depending on the complex's structure. However, several key pathways have been proposed.
One prominent mechanism involves the generation of Reactive Oxygen Species (ROS) .[10][11][12] Similar to titanium dioxide nanoparticles, some titanium (IV) complexes may catalyze the formation of ROS, such as superoxide (B77818) radicals and hydroxyl radicals, which can induce oxidative stress and damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[12][13][14]
Another proposed mechanism for certain titanium (IV) complexes is the inhibition of essential microbial enzymes and metabolic pathways . For instance, the Ti(deferasirox)2 complex is thought to undergo transmetalation with iron, thereby inhibiting iron bioavailability and the function of iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[1][9][15]
Furthermore, direct interaction with the bacterial cell membrane, leading to its disruption and increased permeability, has also been suggested as a possible mechanism of action.[16]
III. Experimental Protocols
A. Synthesis of a Representative Titanium (IV) Schiff Base Complex
This protocol describes a general method for the synthesis of a titanium (IV) Schiff base complex, adapted from the literature.[8]
Materials:
-
1-phenylsemicarbazide
-
4-(N,N-dimethylaminobenzaldehyde)
-
Absolute ethanol (B145695)
-
Titanium (IV) chloride (TiCl4)
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Desiccator with anhydrous CaCl2
Procedure:
-
Schiff Base Synthesis:
-
Dissolve 1-phenylsemicarbazide (0.02 mol) in 50 mL of warm absolute ethanol.
-
In a separate flask, dissolve 4-(N,N-dimethylaminobenzaldehyde) (0.02 mol) in 50 mL of warm absolute ethanol.
-
Add the 1-phenylsemicarbazide solution dropwise to the aldehyde solution with continuous stirring.
-
Reflux the mixture for 5 hours on a hot plate.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resulting crystalline solid, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl2.[8]
-
-
Titanium (IV) Complex Synthesis:
-
Dissolve the synthesized Schiff base (e.g., 0.01 mol) in 50 mL of warm absolute ethanol with stirring.
-
In a separate flask, dissolve TiCl4 (0.01 mol) in 50 mL of absolute ethanol. Caution: This should be done carefully, as the reaction can be exothermic.
-
Slowly add the TiCl4 solution to the Schiff base solution with vigorous stirring.
-
Reflux the resulting mixture for 3-4 hours.
-
Cool the solution, filter the precipitated complex, wash with ethanol, and dry as described above.[8]
-
B. Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[2][8]
Materials:
-
Muller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial/fungal cultures
-
Sterile cotton swabs
-
Sterile cork borer or sterile paper discs (6 mm)
-
Test compound solutions (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Adjust the turbidity of the microbial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Evenly spread the inoculum over the surface of the MHA plates using a sterile cotton swab.
-
For the well diffusion method, create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.[8] For the disc diffusion method, place sterile paper discs on the agar surface.[2]
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells or onto the discs.
-
Also, apply the positive and negative controls to separate wells/discs.
-
Allow the plates to stand for a period to permit diffusion of the compounds.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[2]
-
Measure the diameter of the zone of inhibition (in mm) around each well/disc.
This method provides quantitative data on the lowest concentration of a compound that inhibits visible microbial growth.[9][17]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Bacterial/fungal inoculum
-
Test compound stock solution
-
Positive control (microbe with no compound) and negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well.
-
Include a positive growth control (broth + inoculum) and a negative sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (turbidity). This can be done visually or by measuring the optical density (OD) at 600 nm.[9]
C. Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the titanium (IV) complexes against mammalian cells to determine their therapeutic potential.[18][19]
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for attachment.[19]
-
Treat the cells with various concentrations of the titanium (IV) complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).[19][20]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[18]
IV. Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Some titanium (IV) complexes have shown promise in inhibiting biofilm formation.[21] For example, phenolaTi has been observed to affect Bacillus subtilis biofilm formation by potentially interfering with cell-to-cell and/or cell-to-matrix adhesion.[21]
Protocol for Biofilm Inhibition Assay (Crystal Violet Staining)
Materials:
-
96-well flat-bottomed microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Test compound solutions
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Dispense the bacterial culture and test compound at various concentrations into the wells of a 96-well plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of 570-595 nm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
V. Future Perspectives
The field of antimicrobial titanium (IV) complexes is rapidly evolving. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying ligand structures to optimize antimicrobial activity and reduce cytotoxicity.
-
Mechanism of Action Elucidation: Employing advanced techniques to gain a deeper understanding of how these complexes interact with microbial cells at a molecular level.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential in a physiological context.
-
Formulation Development: Addressing challenges related to the solubility and stability of these complexes to facilitate their clinical translation.[18]
By addressing these areas, the development of titanium (IV) complexes as a new generation of antimicrobial agents can be significantly advanced, offering a potential solution to the growing threat of drug-resistant infections.
References
- 1. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis, characterization and antimicrobial activities of coordination compounds of Titanium and Zirconium with Schiff base - ProQuest [proquest.com]
- 3. Titanium (IV) complexes of some tetra‐dentate symmetrical bis‐Schiff bases of 1,6‐hexanediamine: Synthesis, characterization, and in silico prediction of potential inhibitor against coronavirus (SARS‐CoV‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds | NSF Public Access Repository [par.nsf.gov]
- 6. Oxo-Titanium(IV) Complex/Polymer Composites—Synthesis, Spectroscopic Characterization and Antimicrobial Activity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium Complex with New Schiff Base 4-(N, N-dimethylaminobenzylidene)-1- phenylsemicarbazide: Synthesis, Thermal, XRD, and Antibacterial properties | Sana'a University Journal of Applied Sciences and Technology [journals.su.edu.ye]
- 8. journals.su.edu.ye [journals.su.edu.ye]
- 9. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic and Antimicrobial Activity of Titanium(IV)-Oxo Clusters of Different Core Structure [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Visible-Light Active Titanium Dioxide Nanomaterials with Bactericidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bactericidal Activity of Photocatalytic TiO2 Reaction: toward an Understanding of Its Killing Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Antibacterial activities of titanium dioxide (TiO2) nanotube with planar titanium silver (TiAg) to prevent orthopedic implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro antiproliferative evaluation of newly synthesized titanium(IV) metallacyclic complexes on HeLa and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Titanium complexes affect Bacillus subtilis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common problems with titanium citrate solution preparation
Technical Support Center: Titanium Citrate (B86180) Solutions
Welcome to the technical support center for titanium citrate solution preparation. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is titanium (III) citrate solution and what is its primary application?
Titanium (III) citrate is a powerful reducing agent used to create and maintain anaerobic (oxygen-free) conditions in scientific experiments, particularly in microbiology for the cultivation of obligate anaerobes.[1][2] It works by scavenging any residual oxygen from the culture medium.[1] The Ti(III) ion is the active reducing agent, while the citrate acts as a chelator, keeping the titanium soluble and stable in solution.[3][4]
Q2: My final this compound solution is yellow or colorless, not violet. What does this mean?
A yellow or colorless solution indicates that the titanium is in the +4 oxidation state (Ti(IV)), not the desired +3 state (Ti(III)).[5][6] The characteristic deep violet color is a visual confirmation of the active Ti(III) form. This color change is almost always due to oxidation by atmospheric oxygen during preparation.[5] To resolve this, the entire preparation process must be performed under strictly anaerobic conditions.
Q3: How should I store my prepared titanium (III) citrate solution?
The solution is highly sensitive to oxygen and must be stored under an inert atmosphere, such as nitrogen (N₂) or argon gas, in a sealed serum bottle or a similar anaerobic vessel.[7][8] For optimal stability, store it in a cool, dark place. Exposure to UV radiation can also cause reactions within the solution.[9]
Q4: Can I use a different titanium salt or chelating agent?
The most established protocol, developed by Zehnder and Wuhrmann, specifically uses titanium (III) chloride and sodium citrate.[10] While other titanium precursors and chelators exist, deviating from this standard may significantly alter the solution's properties, such as its redox potential and stability. Different citrate-to-titanium ratios and pH levels can lead to the formation of various complex species, some of which may be insoluble.[11][12][13]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of titanium (III) citrate.
Problem 1: Solution is Yellow or Colorless After Mixing
-
Cause: Oxidation of Ti(III) to Ti(IV) by oxygen. This is the most common failure mode.
-
Solution: Ensure all steps are performed under strictly anaerobic conditions.
-
Deoxygenate Solutions: Vigorously sparge all solutions (water, sodium citrate, sodium carbonate) with an inert gas like N₂ for at least 30-60 minutes before use.
-
Inert Atmosphere: Conduct the entire preparation in a glove box or use glassware that can be continuously flushed with N₂.
-
Handling Reagents: Add the titanium (III) chloride solution to the deoxygenated sodium citrate solution while continuously maintaining the inert atmosphere.
-
Problem 2: A White or Cloudy Precipitate Forms
-
Cause 1: Insufficient Citrate: The molar ratio of citrate to titanium is critical. An insufficient amount of the citrate chelator can lead to the precipitation of insoluble titanium hydroxides or oxo-citrate complexes, especially during pH neutralization.[13]
-
Solution 1: Use a molar excess of sodium citrate. The standard protocol often uses a significant excess (e.g., a 10:1 molar ratio of citrate to titanium) to ensure all titanium remains complexed and soluble.[10]
-
Cause 2: Incorrect pH: Rapid or excessive changes in pH during neutralization can cause localized precipitation. The stability and speciation of this compound are highly pH-dependent.[3][4][11]
-
Solution 2: Add the neutralizing agent (e.g., saturated sodium carbonate solution) slowly and with constant, gentle stirring to avoid pH "hot spots." Monitor the pH carefully during this step.
Problem 3: The Violet Color Fades Quickly After Preparation
-
Cause: Oxygen contamination in the final storage vessel or a poor seal.
-
Solution:
-
Proper Storage: Ensure the serum bottle or storage container is thoroughly flushed with N₂ or argon before transferring the solution.
-
Secure Seal: Use high-quality butyl rubber stoppers and aluminum crimp seals on serum bottles to ensure an airtight closure.
-
Positive Pressure: Store the vessel with a slight positive pressure of the inert gas.
-
Quantitative Data Summary
The effectiveness of titanium (III) citrate as a reducing agent is defined by its redox potential (Eh). Lower values indicate a stronger reducing capability.
| Reducing Agent | Concentration | Redox Potential (Eh) at neutral pH |
| Titanium (III) Citrate | 5 x 10⁻⁴ M | -302.4 mV |
| Titanium (III) Citrate | 2 x 10⁻³ M | -403.9 mV |
| Dithiothreitol | - | -175.8 mV |
| Cysteine-HCl | - | -167.8 mV |
| (Data sourced from a comparative study on reducing agents for rumen bacteria)[14] |
This table clearly shows that titanium (III) citrate can achieve a much lower redox potential than other common reducing agents, making it highly effective for creating strictly anaerobic conditions.[14]
Experimental Protocols & Visual Guides
Standard Protocol for Titanium (III) Citrate Preparation
This protocol is based on the widely cited method by Zehnder and Wuhrmann (1976).
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Trisodium (B8492382) citrate dihydrate
-
Sodium carbonate (Na₂CO₃)
-
High-purity water
-
Nitrogen gas (oxygen-free)
-
Serum bottles with butyl rubber stoppers and aluminum crimps
Procedure:
-
Prepare Solutions:
-
Sodium Citrate Solution (0.2 M): Dissolve 58.8 g of trisodium citrate dihydrate in 1 L of high-purity water.
-
Sodium Carbonate Solution (Saturated): Add Na₂CO₃ to water until no more dissolves.
-
-
Deoxygenate: Transfer the sodium citrate and sodium carbonate solutions to appropriate glassware and sparge vigorously with N₂ gas for at least 30-60 minutes to remove all dissolved oxygen. The preparation vessel (e.g., a beaker or flask on a stir plate) should also be flushed with N₂.
-
Mixing (Under N₂):
-
Neutralization (Under N₂):
-
Slowly add the saturated sodium carbonate solution dropwise while monitoring the pH.
-
Continue adding until the pH of the solution is neutralized to approximately 7.0.[7]
-
-
Storage:
-
Using a cannula or a gas-tight syringe, transfer the final violet solution into N₂-flushed, sterile serum bottles.
-
Immediately seal with a butyl rubber stopper and an aluminum crimp. Store in the dark at 4°C.
-
Visual Workflow and Troubleshooting Diagrams
Caption: A simplified workflow for the anaerobic preparation of titanium (III) citrate solution.
Caption: A troubleshooting flowchart for identifying common issues in this compound preparation.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. users.uoa.gr [users.uoa.gr]
- 4. Buy this compound (EVT-1586017) [evitachem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 7. Titanium (III) citrate solution (Zehnder and Wuhrmann 1976) | Solutions | MediaDive [mediadive.dsmz.de]
- 8. This compound solution | Solutions | MediaDive [bacmedia.dsmz.de]
- 9. Photogeneration of titanium(III) from titanium(IV) citrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Titanium Citrate Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering color changes in titanium citrate (B86180) solutions during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My freshly prepared titanium(III) citrate solution is a different color than expected (e.g., not the anticipated violet/blue). What could be the cause?
Answer: The color of titanium(III) citrate solutions is a key indicator of the oxidation state of titanium. A deviation from the expected deep violet/blue color of Ti(III) complexes often points to oxidation or issues with the preparation protocol.[1]
Possible Causes and Troubleshooting Steps:
-
Oxidation: Titanium(III) is readily oxidized to the generally colorless titanium(IV) state upon exposure to air.[2]
-
Recommendation: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation. Ensure all solvents are deoxygenated prior to use.
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of titanium to citrate can lead to the formation of different complex species with varying colors.
-
Recommendation: Carefully verify the molar ratios of your titanium source (e.g., TiCl₃) and sodium citrate. A common protocol involves a slight excess of citrate.[2]
-
-
pH of the Solution: The speciation of titanium citrate complexes is highly pH-dependent, which can influence the color.[3][4][5][6]
-
Recommendation: Measure and adjust the pH of the final solution as specified in your protocol. The optimal pH for the formation of certain Ti(III) citrate complexes is often in the acidic range.
-
FAQ 2: My this compound solution changed color from violet/blue to colorless or yellowish over time. What is happening?
Answer: A color change from violet/blue to colorless or yellowish is a strong indication that the titanium(III) has been oxidized to titanium(IV).[1][2] This is a common issue due to the sensitivity of Ti(III) to oxygen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change due to oxidation.
Preventative Measures:
-
Storage: Store titanium(III) citrate solutions under an inert atmosphere and in a tightly sealed container to minimize exposure to oxygen.
-
Antioxidants: For some applications, the addition of a compatible antioxidant might be considered, though this should be carefully evaluated for potential interference with downstream experiments.
FAQ 3: I am preparing a titanium(IV) citrate solution and it has a distinct yellow tint. Is this normal?
Answer: Yes, a slight yellow tint in a titanium(IV) citrate solution can be normal. While aqueous Ti(IV) ions themselves are colorless, the formation of certain Ti(IV) citrate complexes can result in a yellowish solution.[5] The intensity of the color can be influenced by the concentration, pH, and the specific citrate-to-titanium ratio.
Factors Influencing Color Intensity:
| Factor | Influence on Color |
| Concentration | Higher concentrations of the Ti(IV)-citrate complex may result in a more pronounced yellow color. |
| pH | The pH of the solution affects the speciation of the Ti(IV)-citrate complexes, which can alter the absorbance spectrum and perceived color.[3][6] |
| Ligand-to-Metal Ratio | Different ratios of citrate to titanium can lead to the formation of various complexes, some of which may be colored.[3] |
FAQ 4: My this compound solution has become cloudy or formed a precipitate. What should I do?
Answer: The formation of a precipitate in a this compound solution often indicates the hydrolysis of titanium ions to form insoluble titanium oxides or hydroxides.[3] This is more likely to occur under certain pH conditions and with insufficient citrate to maintain titanium solubility.
Logical Relationship of Precipitation:
Caption: Factors leading to precipitation in this compound solutions.
Troubleshooting and Prevention:
-
pH Control: Ensure the pH of your solution is within the range where the desired this compound complex is stable and soluble. For many applications, this is in the neutral to slightly acidic or basic range, depending on the specific complex.[3][6]
-
Citrate Concentration: Maintain a sufficient excess of citrate to effectively chelate the titanium ions and prevent hydrolysis. A citrate-to-titanium molar ratio of at least 3:1 is often recommended.[3][6]
-
Filtration: If a precipitate has already formed, it may be possible to remove it by filtration (e.g., using a 0.22 µm filter), but this will lower the concentration of titanium in your solution. It is generally better to prepare a fresh solution under optimal conditions.
Experimental Protocols
Preparation of a Stock Titanium(III) Citrate Solution
This protocol is adapted from methods used for preparing Ti(III) citrate as a reducing agent.
Materials:
-
Titanium(III) chloride (TiCl₃) solution (e.g., 15%)
-
Sodium citrate dihydrate
-
Saturated sodium carbonate solution
-
Deoxygenated, deionized water
-
Nitrogen or Argon gas supply
Methodology:
-
Prepare a 0.2 M sodium citrate solution by dissolving the appropriate amount of sodium citrate dihydrate in deoxygenated, deionized water.
-
In a fume hood, transfer a specific volume of the sodium citrate solution to a flask.
-
While stirring vigorously, slowly add a measured volume of the TiCl₃ solution to the sodium citrate solution. A common ratio is 1:10 (v/v) of 15% TiCl₃ to 0.2 M sodium citrate.[7]
-
The solution will likely be acidic. Neutralize the solution by adding saturated sodium carbonate solution dropwise until the desired pH is reached (often near neutral).
-
Throughout the preparation, it is advisable to bubble nitrogen or argon gas through the solution to maintain an inert atmosphere and prevent oxidation.
-
The final solution should have a characteristic deep violet/blue color. Store in a tightly sealed container under an inert atmosphere.
Note: The exact concentrations and volumes can be adjusted based on the specific requirements of your experiment. Always handle TiCl₃, which is corrosive, with appropriate personal protective equipment in a well-ventilated area.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. users.uoa.gr [users.uoa.gr]
- 6. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Titanium Citrate Concentration for Microbial Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium citrate (B86180) as a reducing agent in microbial cultures.
Troubleshooting Guide
Encountering issues with microbial growth when using titanium citrate? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| No or poor growth of obligate anaerobes. | Insufficiently low redox potential. | - Increase the concentration of this compound to further lower the redox potential.[1][2] - Ensure the this compound solution is fresh and has not been oxidized. A color change from purple to yellowish-brown indicates oxidation. |
| The specific microbial strain is inhibited by this compound. | - Consider using an alternative reducing agent such as L-cysteine-sodium sulfide (B99878), especially for initial isolation from natural habitats.[3][4] - Test a range of lower this compound concentrations to find a non-inhibitory level that still provides a suitable redox potential. | |
| The microbial strain has a specific requirement for sulfur-containing compounds. | - Switch to a sulfur-containing reducing agent like L-cysteine or sodium sulfide if the experimental design allows.[2][5] | |
| Reduced colony counts compared to other reducing agents. | This compound can be inhibitory to some bacteria, especially during initial isolation or when their growth rates are low.[3][4][6] | - For enumeration studies, compare colony counts on media with this compound versus media with L-cysteine-sodium sulfide.[3][4] - If counts are significantly lower with this compound, consider the latter for enumeration. |
| Precipitate forms in the medium. | The pH of the medium may be too high, causing the precipitation of titanium hydroxides. | - Prepare the this compound solution and add it to the medium under an anaerobic gas stream to prevent oxidation and pH shifts. - Ensure the final pH of the medium is within the optimal range for both the microbe and the stability of the this compound complex. |
| Medium color changes from purple to colorless or yellowish-brown. | The titanium (III) citrate has been oxidized to titanium (IV) citrate, losing its reducing power. | - Prepare fresh this compound solution. - Ensure all media and solutions are kept under strictly anaerobic conditions using techniques like gassing with oxygen-free nitrogen or a nitrogen-carbon dioxide mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in microbial culture?
A1: Titanium (III) citrate serves as a potent, non-toxic reducing agent in culture media for obligate anaerobes.[7][8] Its main functions are to eliminate residual oxygen and to create and maintain a low oxidation-reduction (redox) potential, which is essential for the growth of many anaerobic microorganisms.[7][8] It can also act as an oxidation-reduction buffering system.[7][8]
Q2: How does the reducing power of this compound compare to other common reducing agents?
A2: this compound can achieve a significantly lower redox potential compared to other commonly used reducing agents like cysteine hydrochloride and dithiothreitol.[1][2] This makes it particularly useful for cultivating highly oxygen-sensitive anaerobes.
Redox Potentials of Various Reducing Agents
| Reducing Agent | Concentration | Redox Potential (Eh) |
| Cysteine Hydrochloride | - | -167.8 mV |
| Dithiothreitol | - | -175.8 mV |
| Titanium (III) Citrate | 5 x 10-4 M | -302.4 mV |
| Titanium (III) Citrate | 2 x 10-3 M | -403.9 mV |
| (Data sourced from Jones and Pickard, 1980)[1][2] |
Q3: Can this compound be inhibitory to microbial growth?
A3: Yes, for some bacterial strains, this compound can be inhibitory, especially upon their initial isolation from a natural environment or when the bacteria have low growth rates.[3][4][6] For instance, studies on rumen bacteria have shown lower colony counts on media with this compound compared to media with L-cysteine-sodium sulfide, particularly when the bacteria were not actively growing.[3][4] Strains that require or are stimulated by cysteine may also grow poorly with this compound.[2][5]
Q4: Can citrate from the this compound complex be used as a carbon source by microbes?
Q5: What is a typical starting concentration for this compound in anaerobic media?
A5: A common starting point is a final concentration in the range of 5 x 10-4 M to 2 x 10-3 M titanium.[1][2] However, the optimal concentration can vary depending on the specific microbial species and the desired redox potential. It is advisable to test a range of concentrations to determine the optimal level for your experiment.
Experimental Protocols
Preparation of Titanium (III) Citrate Solution
This protocol is adapted from Zehnder and Wuhrmann (1976) and Jones and Pickard (1980).
Materials:
-
Titanium (III) chloride (TiCl₃) solution (e.g., 15-20% solution)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Oxygen-free nitrogen (N₂) gas
-
Serum vials sealed with butyl rubber stoppers and aluminum crimps
-
Syringes and needles
-
Centrifuge
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a Sodium Citrate Solution: In a serum vial, dissolve 2.94 g of trisodium citrate dihydrate in 55.00 ml of distilled water.
-
Deoxygenate: Purge the sodium citrate solution with oxygen-free N₂ gas for at least 30 minutes to remove dissolved oxygen. Seal the vial with a butyl rubber stopper and aluminum crimp.
-
Add TiCl₃: Under a continuous stream of N₂, slowly inject 0.75 g of TiCl₃ solution into the sealed vial containing the sodium citrate solution. A deep purple color should develop, indicating the formation of the titanium (III) citrate complex.
-
Mix and Centrifuge: Mix the components thoroughly. Centrifuge the solution at 8,000 x g for 10 minutes to pellet any precipitates.
-
Sterile Filtration: Under anaerobic conditions (e.g., in an anaerobic chamber or using a continuous N₂ flush), filter-sterilize the supernatant through a 0.22 µm filter into a sterile, N₂-flushed serum vial.
-
Storage: Store the sterile this compound solution under an N₂ atmosphere in the dark at 4°C. The solution is stable as long as it retains its deep purple color.
Visualizations
Caption: Workflow for preparing and using this compound in anaerobic media.
Caption: Troubleshooting flowchart for poor microbial growth with this compound.
References
- 1. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of titanium(III) citrate on enumeration of bacteria from rumen contents (Journal Article) | OSTI.GOV [osti.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Use of Titanium Citrate in Bacterial Enumeration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing titanium (III) citrate (B86180) as a reducing agent in bacterial enumeration experiments.
Frequently Asked Questions (FAQs)
Q1: What is titanium (III) citrate and why is it used in bacterial enumeration?
Titanium (III) citrate is a powerful reducing agent used to create and maintain anaerobic (oxygen-free) conditions in microbiological culture media.[1] It effectively scavenges dissolved oxygen, lowering the oxidation-reduction potential (redox) of the medium to levels required for the growth of obligate anaerobes.[1][2] Its ability to achieve a very low redox potential (below -300 mV) makes it suitable for the cultivation of strict anaerobic bacteria.[2][3]
Q2: Can titanium (III) citrate inhibit bacterial growth?
Yes, studies have shown that titanium (III) citrate can have an inhibitory effect on the enumeration of certain bacteria, particularly those isolated from natural habitats with low growth rates.[4][5] The inhibitory effect is more pronounced when bacteria are in a state of minimal growth.[4]
Q3: Which types of bacteria are most susceptible to inhibition by titanium (III) citrate?
Bacteria that have a requirement for or are stimulated by sulfur-containing compounds like cysteine may show poor growth in media reduced with titanium (III) citrate.[2][4] This is a critical consideration when choosing a reducing agent for unknown isolates or mixed microbial populations.
Q4: How does the inhibitory effect of titanium (III) citrate compare to other reducing agents?
In studies with rumen bacteria, colony counts in media reduced with titanium (III) citrate were significantly lower (56% of the count) than in media reduced with L-cysteine-sodium sulfide (B99878) when enumerating bacteria with minimal growth activity.[4] However, for actively growing bacteria, the colony counts were comparable between the two reducing agents.[4] The maximum growth of several rumen bacterial strains was generally lower with titanium (III) citrate compared to cysteine hydrochloride.[2]
Q5: What is the likely mechanism of bacterial inhibition by titanium (III) citrate?
The exact mechanism is not fully elucidated but is thought to be related to a few factors. The very low redox potential created by titanium (III) citrate may be too extreme for some less-strict anaerobes.[2] Additionally, as citrate is a known chelating agent, it might affect the bioavailability of essential metal ions required for bacterial growth. Another possibility is direct toxicity to certain bacterial species, especially those not adapted to such highly reduced environments.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected colony counts or no growth | Inhibitory effect of titanium citrate: The target bacteria may be sensitive to this compound, especially if they are slow-growing or have a cysteine requirement.[2][4] | - Consider using an alternative reducing agent such as L-cysteine-sodium sulfide, especially for initial isolation. - If this compound must be used, ensure the inoculum is from an actively growing culture.[4] - Test a range of this compound concentrations to find a non-inhibitory level. |
| Oxidized this compound solution: The Ti(III) has been oxidized to Ti(IV), rendering it ineffective as a reducing agent. This leads to insufficiently anaerobic conditions. | - Prepare fresh titanium (III) citrate solution. The active solution should have a deep purple/violet color. If it is colorless, it has oxidized and should be discarded.[6] - Ensure the stock solution is stored under an inert, oxygen-free atmosphere (e.g., nitrogen gas) in a sealed container.[7] | |
| Incorrect preparation of the reducing agent: The pH of the this compound solution was not properly neutralized, or the incorrect concentrations of reagents were used. | - Follow a validated protocol for preparation, ensuring the final solution is neutralized (e.g., with a saturated sodium carbonate solution).[8][9] - Double-check all calculations and measurements of the initial components (titanium (III) chloride and sodium citrate). | |
| Media remains pink (if using resazurin (B115843) indicator) | Incomplete reduction of the medium: The amount of this compound added was insufficient to reduce the dissolved oxygen in the medium. | - Add a slightly larger volume of the this compound stock solution until the pink color disappears. - Ensure the medium was adequately sparged with an oxygen-free gas before adding the reducing agent. |
| Leaky culture vessels: Oxygen is seeping into the medium after preparation. | - Check the integrity of the seals on your culture tubes or flasks (e.g., butyl rubber septa).[3] If necessary, replace them. | |
| Precipitate forms in the medium upon adding this compound | pH incompatibility: The addition of the this compound solution may have caused a significant pH shift, leading to the precipitation of media components. | - Ensure the this compound stock solution is properly neutralized before adding it to the medium. - Add the reducing agent slowly while gently mixing the medium. |
Data Presentation
Table 1: Comparison of Colony Counts with Different Reducing Agents for Rumen Bacteria
| Time of Sampling | Reducing Agent | Colony Count (% of L-cysteine-sodium sulfide) |
| 8 hours post-feeding (active growth) | This compound | ~100% |
| L-cysteine-sodium sulfide | 100% | |
| 1 hour pre-feeding (minimal growth) | This compound | 56% |
| L-cysteine-sodium sulfide | 100% | |
| Data sourced from Wachenheim and Hespell (1984).[4] |
Table 2: Redox Potential of Media with Different Reducing Agents
| Reducing Agent | Concentration | Redox Potential (Eh) |
| Cysteine hydrochloride | Not specified | -167.8 mV |
| Dithiothreitol | Not specified | -175.8 mV |
| Titanium (III) citrate | 5 x 10⁻⁴ M Titanium | -302.4 mV |
| Titanium (III) citrate | 2 x 10⁻³ M Titanium | -403.9 mV |
| Data sourced from Jones and Pickard (1980).[2] |
Experimental Protocols
Preparation of Titanium (III) Citrate Reducing Agent (Zehnder and Wuhrmann, 1976)
This protocol is widely cited for preparing a titanium (III) citrate solution for use as a reducing agent in anaerobic culture media.
Materials:
-
Titanium (III) chloride solution (e.g., 15% w/v)
-
Sodium citrate solution (0.2 M)
-
Saturated sodium carbonate solution
-
Serum bottle
-
Butyl rubber stoppers and aluminum crimp seals
-
Oxygen-free nitrogen gas supply
Procedure:
-
In an anaerobic chamber or under a continuous stream of oxygen-free nitrogen gas, add 5 mL of the 15% titanium (III) chloride solution to 50 mL of the 0.2 M sodium citrate solution in a serum bottle.[8][9]
-
The resulting solution will be acidic and have a deep purple/violet color.
-
While continuously gassing with nitrogen, neutralize the solution by slowly adding the saturated sodium carbonate solution dropwise until the pH is approximately 7.0.
-
Immediately seal the serum bottle with a butyl rubber stopper and an aluminum crimp seal to maintain anaerobic conditions.
-
Store the prepared solution in the dark at room temperature. It is recommended to use freshly prepared solution for best results.[3]
Using this compound to Reduce Culture Media:
-
Prepare the culture medium and dispense it into culture vessels (e.g., Hungate tubes or serum bottles).
-
While flushing the headspace with an oxygen-free gas (e.g., N₂/CO₂), bring the medium to a boil to drive off dissolved oxygen, then cool to room temperature.
-
Add any heat-sensitive components, including a redox indicator like resazurin if desired.
-
Using a sterile, nitrogen-flushed syringe and needle, add the prepared titanium (III) citrate solution to the medium until the redox indicator (if used) becomes colorless. Typically, a small volume is sufficient.
-
Seal the culture vessels and autoclave if necessary, ensuring the use of an autoclave certified for closed vessels to prevent explosions due to pressure buildup.[10]
Visualizations
Caption: Experimental workflow for preparing and using titanium (III) citrate.
Caption: Potential mechanisms of this compound's inhibitory effects.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. dsmz.de [dsmz.de]
- 4. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.richelieu.com [static.richelieu.com]
- 6. cir-safety.org [cir-safety.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Toxicity of Titanium Citrate to Specific Anaerobic Microorganisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium citrate (B86180) in anaerobic microbiology experiments.
Frequently Asked Questions (FAQs)
Q1: Is titanium (III) citrate toxic to obligate anaerobic microorganisms?
A1: Generally, titanium (III) citrate is considered a nontoxic oxidation-reduction buffering system for the culture of many obligate anaerobes.[1] It is effective at eliminating traces of oxygen and establishing a low redox potential necessary for their growth.[1] However, some studies have shown that it can have inhibitory effects on certain strains, particularly some rumen bacteria.[2][3]
Q2: Why is titanium (III) citrate sometimes inhibitory to anaerobic bacteria?
A2: The inhibitory effects of titanium (III) citrate can be attributed to a few factors. For some bacteria, particularly certain rumen bacteria, the absence of a sulfur-containing reducing agent, like cysteine, which can be replaced by titanium citrate, may be the cause of poor growth.[2][4] Additionally, this compound can be inhibitory to bacteria upon their initial isolation from a natural habitat, especially when their growth rates are low.[3]
Q3: When should I use titanium (III) citrate as a reducing agent?
A3: Titanium (III) citrate is a suitable reducing agent when a sulfur-free medium is required for your experiment.[2][4] It is also beneficial when you want to prevent the growth of contaminating facultative anaerobes.[1]
Q4: Can titanium (III) citrate be used for the cultivation of methanogens?
A4: Yes, titanium (III) citrate has been shown to be nontoxic to Methanobacterium strain AZ at concentrations below 0.6 x 10⁻³ M.[4] The low redox potentials achieved with this compound are generally sufficient to support the growth of methanogenic bacteria in a nutritionally adequate medium.[2]
Q5: What is the effect of titanium (III) citrate on facultative anaerobes?
A5: Titanium (III) citrate can prevent the growth of facultative anaerobes, which is often a desirable characteristic when trying to isolate and cultivate pure cultures of obligate anaerobes.[1]
Troubleshooting Guides
Issue: Poor or no growth of my obligate anaerobe in a medium with titanium (III) citrate.
| Possible Cause | Troubleshooting Step |
| Nutritional Requirement for Sulfur: | Your microorganism may require a sulfur-containing compound for growth that is absent when using this compound as the sole reducing agent.[2][4] Supplement the medium with a small amount of cysteine or sodium sulfide (B99878) to see if growth improves. |
| Inhibition of Slow-Growing Strains: | Bacteria with naturally low growth rates can be inhibited by this compound, especially during initial isolation.[3] Try to first establish the culture in a medium with a different reducing agent (e.g., cysteine-HCl) and then gradually adapt it to a medium containing this compound. |
| Incorrect Concentration of this compound: | While generally non-toxic at recommended concentrations, excessively high concentrations could be inhibitory. Verify the concentration of your titanium (III) citrate solution. A typical concentration is around 2 x 10⁻³ M.[5] |
| Citrate as the Sole Carbon Source: | Ensure that your medium contains an appropriate carbon and energy source for your microorganism. No strain of rumen bacteria tested in one study grew in a medium with sodium citrate as the sole energy source.[2][4] |
Issue: I am observing inconsistent results when enumerating anaerobic bacteria from environmental samples using titanium (III) citrate-containing media.
| Possible Cause | Troubleshooting Step |
| Inhibition During Initial Isolation: | This compound can be inhibitory to bacteria upon their initial isolation from their natural habitats.[3] For enumeration studies from environmental samples, consider using a medium with a less inhibitory reducing agent, such as L-cysteine-sodium sulfide, especially if you expect the bacteria to have low growth rates.[3] |
| Differential Effects on Bacterial Populations: | Colony counts on this compound medium were found to be significantly lower for rumen bacteria taken 1 hour before feeding (minimal growth) compared to 8 hours post-feeding (active growth).[3] Be aware that the timing and physiological state of the sampled bacteria can influence their sensitivity to this compound. |
Data Presentation
Table 1: Effect of Different Reducing Agents on the Growth of Rumen Bacteria
| Bacterial Strain | Reducing Agent | Maximum Optical Density (660 nm) |
| Bacteroides amylophilus 70 | Cysteine hydrochloride | 0.85 |
| Dithiothreitol | 0.68 | |
| Titanium(III) citrate | 0.45 | |
| Bacteroides ruminicola GA33 | Cysteine hydrochloride | 0.92 |
| Dithiothreitol | 0.85 | |
| Titanium(III) citrate | 0.65 | |
| Butyrivibrio fibrisolvens D1 | Cysteine hydrochloride | 0.78 |
| Dithiothreitol | 0.65 | |
| Titanium(III) citrate | 0.25 | |
| Eubacterium ruminantium GA195 | Cysteine hydrochloride | 0.65 |
| Dithiothreitol | 0.55 | |
| Titanium(III) citrate | 0.15 | |
| Megasphaera elsdenii B159 | Cysteine hydrochloride | 1.10 |
| Dithiothreitol | 1.05 | |
| Titanium(III) citrate | 0.85 | |
| Ruminococcus albus 7 | Cysteine hydrochloride | 0.55 |
| Dithiothreitol | 0.45 | |
| Titanium(III) citrate | 0.10 | |
| Ruminococcus flavefaciens C94 | Cysteine hydrochloride | 0.60 |
| Dithiothreitol | 0.50 | |
| Titanium(III) citrate | 0.12 | |
| Selenomonas ruminantium HD4 | Cysteine hydrochloride | 1.05 |
| Dithiothreitol | 0.95 | |
| Titanium(III) citrate | 0.75 | |
| Streptococcus bovis 26 | Cysteine hydrochloride | 1.20 |
| Dithiothreitol | 1.10 | |
| Titanium(III) citrate | 0.90 | |
| Succinivibrio dextrinosolvens 22B | Cysteine hydrochloride | 0.95 |
| Dithiothreitol | 0.88 | |
| Titanium(III) citrate | 0.70 |
Source: Adapted from Jones and Pickard, 1980.
Table 2: Redox Potential of Anaerobic Medium with Different Reducing Agents
| Reducing Agent | Concentration | Redox Potential (Eh) |
| Cysteine hydrochloride | - | -167.8 mV |
| Dithiothreitol | - | -175.8 mV |
| Titanium(III) citrate | 5 x 10⁻⁴ M Titanium | -302.4 mV |
| Titanium(III) citrate | 2 x 10⁻³ M Titanium | -403.9 mV |
Source: Adapted from Jones and Pickard, 1980.[5]
Experimental Protocols
Protocol: Assessing the Toxicity of Titanium (III) Citrate to an Anaerobic Microorganism
This protocol outlines a general method for determining the inhibitory concentration of titanium (III) citrate on the growth of a specific anaerobic microorganism.
1. Preparation of Titanium (III) Citrate Stock Solution:
-
Prepare a stock solution of titanium (III) citrate under anaerobic conditions. A common method involves mixing TiCl₃ with a molar excess of sodium citrate and adjusting the pH.
2. Preparation of Anaerobic Medium:
-
Prepare a suitable growth medium for your target anaerobic microorganism.
-
Dispense the medium into anaerobic culture tubes or serum bottles while flushing with an anaerobic gas mixture (e.g., N₂:CO₂ 80:20).
-
Seal the tubes with butyl rubber stoppers and aluminum crimps.
-
Autoclave to sterilize.
3. Addition of Titanium (III) Citrate and Inoculum:
-
Before inoculation, add varying concentrations of the sterile titanium (III) citrate stock solution to the culture tubes using a sterile, anaerobic syringe. Include a control with no this compound.
-
Inoculate the tubes with a fresh, actively growing culture of your target microorganism.
4. Incubation:
-
Incubate the cultures at the optimal temperature for your microorganism.
5. Measurement of Growth:
-
Monitor bacterial growth over time by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm or 660 nm) using a spectrophotometer.[2]
-
Alternatively, for methanogens, monitor methane (B114726) production in the headspace using gas chromatography.
6. Data Analysis:
-
Plot the growth curves (OD vs. time) for each concentration of this compound.
-
Determine the maximum growth (maximum OD) or growth rate for each concentration.
-
The concentration of this compound that causes a 50% reduction in growth (IC50) can be calculated to quantify its toxicity.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for poor anaerobic growth.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent precipitation in titanium citrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent precipitation in titanium citrate (B86180) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in titanium citrate solutions?
A1: The primary cause of precipitation in aqueous titanium(IV) solutions is hydrolysis. Titanium(IV) ions are highly susceptible to hydrolysis, which can lead to the formation of insoluble titanium oxides and hydroxides.[1][2][3] Citric acid is used as a chelating agent to form soluble complexes with titanium(IV), thereby preventing this precipitation.[4][5][6]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in determining the stability of this compound complexes. The speciation and solubility of these complexes are highly pH-dependent.[3][7] Generally, this compound solutions are more stable in the pH range of 3 to 8, where tris-citrate complexes are the predominant and more soluble species.[1][2][8] At pH values below 1.9, the hydrolysis of Ti(IV) becomes a significant issue, increasing the risk of precipitation.[1][3]
Q3: What is the optimal molar ratio of citrate to titanium to prevent precipitation?
A3: A citrate-to-titanium molar ratio of at least 3:1 is recommended to ensure the formation of stable, soluble tris-citrate complexes.[1][2][8] At lower ratios (e.g., 1:1 or 2:1), there is a higher likelihood of forming less stable complexes, as well as hydroxo- or oxo-metal species, which can lead to precipitation.[1][2][8][9][10]
Q4: Can the order of reagent addition during preparation affect solution stability?
A4: Yes, the order of reagent addition is crucial. It is generally recommended to first dissolve citric acid in water and then slowly add the titanium source (e.g., titanium isopropoxide or titanium tetrachloride) to the citrate solution with constant stirring. This ensures that the titanium ions are immediately complexed by the citrate, preventing localized high concentrations of uncomplexed titanium that can readily hydrolyze.
Q5: Are there any specific counter-ions that are preferred for preparing stable this compound solutions?
A5: The choice of base to adjust the pH can influence the crystalline products that may form. For instance, using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) can lead to the isolation of specific potassium or sodium salts of this compound complexes at different pH values.[7] The key is to use a base that provides the necessary counter-ions for the anionic this compound complexes formed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon mixing reagents. | Rapid Hydrolysis: The titanium precursor is hydrolyzing before it can be fully complexed by the citrate. | 1. Ensure the titanium precursor is added slowly and with vigorous stirring to the citrate solution.[7] 2. Consider cooling the citrate solution before adding the titanium precursor to slow down the hydrolysis rate. |
| Precipitate forms after the solution has been standing for some time. | Incorrect Citrate-to-Titanium Ratio: The molar ratio of citrate to titanium is too low (less than 3:1), leading to the gradual formation of insoluble species.[1][2][8][9][10] | 1. Recalculate the molar ratio of your reagents. 2. Prepare a new solution with a citrate-to-titanium molar ratio of at least 3:1. |
| Incorrect pH: The pH of the solution is outside the optimal stability range (pH 3-8).[1][2][8] | 1. Measure the pH of your solution. 2. Adjust the pH to be within the 3-8 range using a suitable base (e.g., KOH or NaOH solution).[7] | |
| Gel formation in the solution. | High Concentration: The concentrations of titanium and citrate are too high, leading to polymerization or gelation. | 1. Try preparing the solution at a lower concentration. 2. If a high concentration is required, ensure optimal pH and citrate-to-titanium ratio are strictly maintained. |
| Crystalline precipitate forms. | Specific pH and Counter-ion Combination: At certain pH values, specific crystalline salts of this compound complexes can precipitate out of the solution.[7] | 1. Characterize the precipitate to understand its composition. 2. If a clear solution is desired, adjust the pH slightly to move away from the specific conditions that favor crystallization of that particular complex. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Titanium(IV) Citrate Solution
This protocol is based on the principle of forming a stable tris-citrate titanium(IV) complex.
Materials:
-
Citric acid (anhydrous)
-
Titanium(IV) isopropoxide (TTIP) or Titanium(IV) chloride (TiCl₄)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Ethanol (for cleaning, if using TTIP)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Citrate Solution:
-
Calculate the required amount of citric acid to achieve a 3:1 molar ratio with the desired amount of titanium.
-
Dissolve the citric acid in deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.
-
-
Add the Titanium Precursor:
-
If using TTIP: Slowly add the titanium isopropoxide dropwise to the stirring citrate solution. TTIP is sensitive to moisture and will react with water.
-
If using TiCl₄: TiCl₄ is highly reactive with water. It is recommended to first dilute the TiCl₄ in a small amount of cooled, acidified water (e.g., 0.1 M HCl) and then slowly add this solution to the stirring citrate solution.
-
-
Adjust the pH:
-
After the complete addition of the titanium precursor, the solution will likely be acidic.
-
Slowly add the KOH or NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Adjust the pH to the desired value within the stable range of 3-8.[1][2][8] For example, adjusting to a pH of 7-8 can lead to the formation of a fully deprotonated tris-citrate complex.[1][8]
-
-
Final Solution:
-
The resulting solution should be clear and stable. If any cloudiness persists, continue stirring and check the pH.
-
Visualizations
Logical Workflow for Preventing Precipitation
Caption: A logical workflow for preparing stable this compound solutions.
Signaling Pathway of Titanium(IV) Stabilization by Citrate
Caption: The role of citrate in preventing titanium(IV) hydrolysis and precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound - Properties & Specifications [eleph-citrics.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-1586017) [evitachem.com]
- 7. users.uoa.gr [users.uoa.gr]
- 8. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on the effectiveness of titanium citrate as a reducing agent
Welcome to the technical support center for the use of titanium citrate (B86180) as a reducing agent. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of titanium citrate in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound as a reducing agent, with a particular focus on the impact of pH.
Q1: My reduction reaction with titanium (III) citrate is not proceeding as expected. What are the common causes?
A1: Several factors can affect the efficiency of your reduction reaction. Here are some key aspects to consider:
-
pH of the reaction medium: The reducing power of titanium (III) citrate is highly dependent on the pH. Ensure your reaction buffer is at the optimal pH for the desired reduction potential.
-
Oxygen sensitivity: Titanium (III) citrate is readily oxidized by atmospheric oxygen. It is crucial to maintain anaerobic conditions throughout your experiment. This can be achieved by working in a glove box or by thoroughly degassing your solutions with an inert gas like nitrogen or argon.
-
Concentration of reactants: The stoichiometry of your reaction is important. Ensure you are using a sufficient molar excess of titanium (III) citrate to drive the reduction of your substrate.
-
Purity of reagents: Impurities in your titanium (III) chloride or sodium citrate solutions can interfere with the reaction. Use high-purity reagents and freshly prepared solutions.
Q2: What is the optimal pH for using this compound as a reducing agent?
A2: The optimal pH depends on the required reduction potential for your specific application. The redox potential of the Ti(IV)/Ti(III)-citrate couple becomes significantly more negative (stronger reducing power) as the pH increases.[1][2] For instance, at a pH of 7, the approximate half-wave potential (E1/2) is less than -800 mV.[1][2] Refer to the data table below for more details on the pH-dependent redox potential.
Q3: I am observing precipitation in my this compound solution. How can I prevent this?
A3: Precipitation can occur for a few reasons:
-
Low pH: At a pH below 2, titanium salts can hydrolyze and precipitate out of solution.[3] It is important to maintain the pH within the recommended range for this compound stability.
-
Insufficient citrate: Citrate acts as a chelating agent, keeping the titanium ions in solution. A molar ratio of at least 3:1 citrate to titanium is recommended to ensure the formation of stable, soluble complexes, especially in the pH range of 3 to 8.[3]
-
Reaction with buffer components: Certain buffer salts may interact with this compound and cause precipitation. Phosphate (B84403) buffers, for example, can form insoluble titanium phosphate complexes. Consider using non-coordinating buffers like HEPES or MOPS.
Q4: Can I monitor the progress of my reduction reaction spectrophotometrically?
A4: Yes, the oxidation of the violet-colored titanium (III) citrate to the colorless titanium (IV) citrate can be monitored spectrophotometrically.[4] Ti(III) citrate has a characteristic absorbance maximum around 550-600 nm. By monitoring the decrease in absorbance at this wavelength, you can follow the progress of the reduction of your substrate.
Q5: I am using titanium (III) citrate to reduce a biological molecule, and I'm seeing unexpected side effects or inhibition. Why might this be?
A5: While this compound is a powerful reducing agent, it can sometimes have unintended effects in biological systems. For example, in some microbiological applications, titanium (III) citrate has been observed to be inhibitory to certain bacteria, particularly those with low growth rates.[5] If you suspect inhibition, consider performing control experiments to assess the impact of this compound on your specific biological system. It may be necessary to adjust the concentration of the reducing agent or explore alternative reductants.
Data Presentation: pH-Dependent Properties of this compound
The following table summarizes the key pH-dependent properties of this compound as a reducing agent.
| pH | Approximate Redox Potential (E1/2 vs. NHE) | Predominant this compound Species (with excess citrate) | Notes |
| < 2 | Less Negative | Aquated Ti(III)/Ti(IV) ions, potential for hydrolysis and precipitation | At very low pH, the citrate chelation is less effective, and the risk of titanium salt precipitation increases.[3] |
| 3 - 6 | Moderately Negative | [Ti(H₂cit)₃]²⁻, [Ti(H₂cit)(Hcit)₂]⁴⁻ | In this range, 3:1 citrate to titanium complexes are the dominant species in solution, with varying degrees of protonation on the citrate ligands. The reducing power increases as the pH rises.[3] |
| 7 | < -800 mV | [Ti(Hcit)₂(cit)]⁶⁻, [Ti(cit)₃]⁸⁻ | At neutral pH, this compound is a very strong reducing agent. The speciation shifts towards more deprotonated citrate complexes.[1][2] |
| > 8 | Highly Negative | [Ti(cit)₃]⁸⁻ | In alkaline conditions, the fully deprotonated tris-citrate complex is the major species, and the reducing power is at its maximum. |
Note: The exact redox potential values can vary depending on the specific experimental conditions, including buffer composition and ionic strength.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound as a reducing agent.
Preparation of Titanium (III) Citrate Reducing Agent
Objective: To prepare a solution of titanium (III) citrate for use as a reducing agent.
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution in HCl
-
Sodium citrate dihydrate
-
Sodium carbonate, saturated solution
-
Deionized water, degassed
-
Nitrogen or Argon gas
-
Serum bottles, sealed with rubber septa and aluminum crimps
-
Syringes and needles
Procedure:
-
Prepare a 0.2 M Sodium Citrate Solution: Dissolve the appropriate amount of sodium citrate dihydrate in degassed deionized water to make a 0.2 M solution.
-
Deoxygenate the Citrate Solution: Transfer the sodium citrate solution to a serum bottle and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Seal the bottle with a rubber septum and aluminum crimp.
-
Add TiCl₃: Using a syringe and needle, carefully and slowly add 5 mL of the 15% TiCl₃ solution to 50 mL of the deoxygenated 0.2 M sodium citrate solution. The solution will turn a deep violet color.
-
Neutralize the Solution: While stirring, slowly add the saturated sodium carbonate solution dropwise until the pH of the solution is neutralized (approximately pH 7). This should be done carefully to avoid over-titration.
-
Store Anaerobically: The final titanium (III) citrate solution should be stored in a sealed serum bottle under a nitrogen or argon atmosphere to prevent oxidation. For long-term storage, it is recommended to store the solution at 4°C.
Cyclic Voltammetry to Determine the Redox Potential of this compound
Objective: To measure the redox potential of the Ti(IV)/Ti(III)-citrate couple at different pH values.
Materials and Equipment:
-
Potentiostat with cyclic voltammetry software
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Titanium (III) citrate solution (prepared as described above)
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Supporting electrolyte (e.g., KCl or NaCl)
-
Nitrogen or Argon gas
Procedure:
-
Prepare the Electrochemical Cell: Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to remove any residual abrasive particles. Assemble the three-electrode cell.
-
Prepare the Test Solution: In the electrochemical cell, combine the desired buffer, supporting electrolyte, and a known concentration of titanium (III) citrate.
-
Deoxygenate the Solution: Sparge the solution in the cell with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Perform Cyclic Voltammetry:
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to cause the reduction of Ti(IV) to Ti(III) and then back to the initial potential. A typical range might be from 0 V to -1.2 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
-
Analyze the Data:
-
Identify the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2. This value represents the formal redox potential of the Ti(IV)/Ti(III)-citrate couple at that specific pH.
-
-
Repeat for Different pH Values: Repeat steps 2-5 for each of the different pH buffers to determine the relationship between pH and redox potential.
Mandatory Visualization
Caption: Experimental workflow for evaluating the impact of pH on this compound's effectiveness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PMC [pmc.ncbi.nlm.nih.gov]
degradation of titanium citrate upon exposure to air
Technical Support Center: Titanium Citrate (B86180)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium citrate. The information focuses on the and provides practical advice for handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which is supposed to be a white powder, has developed a yellowish tint. What could be the cause?
A1: A yellowish tint in solid this compound can be an initial sign of degradation. While titanium (IV) citrate is generally a white powder, prolonged exposure to air and humidity can lead to the formation of titanium oxides or hydroxides, which can have a yellowish appearance. It is also possible that trace amounts of iron or other impurities are present, which can form colored complexes. We recommend storing this compound in a cool, dry, and well-ventilated area to minimize moisture absorption.
Q2: I prepared a solution of titanium (III) citrate, and it rapidly changed from its characteristic color to colorless. Why did this happen?
A2: The color change you observed is a classic indication of the oxidation of titanium (III) citrate to titanium (IV) citrate.[1] Titanium (III) complexes are often colored due to d-d electronic transitions, whereas titanium (IV) complexes are typically colorless as Ti(IV) has a d0 electron configuration. This oxidation occurs rapidly upon exposure to atmospheric oxygen.[1] To work with titanium (III) citrate, it is crucial to use deoxygenated solvents and maintain an inert atmosphere (e.g., using a glovebox or Schlenk line).
Q3: My this compound solution has become cloudy and a precipitate has formed. What is the precipitate and how can I avoid this?
A3: The formation of a precipitate in a this compound solution, especially one containing titanium (IV) citrate, is often due to hydrolysis, leading to the formation of insoluble titanium oxides or hydroxides. The stability of titanium (IV) citrate complexes in aqueous solution is highly pH-dependent.[2] At neutral to slightly acidic pH (pH 3-8), with a sufficient excess of citrate, stable 3:1 citrate/titanium complexes are the predominant species in solution.[2] If the pH is outside this range or if the citrate to titanium ratio is low, hydrolysis and precipitation are more likely to occur. To avoid precipitation, ensure your solution is within the optimal pH range and that you are using an adequate excess of citric acid or a citrate salt.
Q4: How should I properly store my this compound to prevent degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated warehouse.[3] It is important to protect it from moisture.[3] For transportation, it must be shielded from rain and sunlight.[3] For optimal results, it is recommended to use the product within 6 months of delivery when stored under these conditions.[3] For highly air-sensitive applications, especially with titanium (III) citrate, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q5: I suspect my this compound has degraded. How can I test its quality?
A5: You can assess the quality of your this compound through several methods. A simple visual inspection for color change is the first step. For a more quantitative analysis, UV-Vis spectrophotometry can be used to monitor the oxidation of Ti(III) to Ti(IV) citrate, as the two species have different absorption spectra.[3] Cyclic voltammetry is another powerful technique to probe the redox state of the titanium in the citrate complex.[4][5] For solid samples, techniques like X-ray diffraction (XRD) can identify crystalline degradation products like titanium oxides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Color Change in Solution | Oxidation of Ti(III) to Ti(IV) by air. | Prepare solutions using deoxygenated solvents and work under an inert atmosphere. |
| Contamination with other metal ions. | Use high-purity reagents and thoroughly clean all glassware. | |
| Precipitate Formation | Hydrolysis of Ti(IV) citrate due to incorrect pH. | Adjust the pH of the solution to be within the stable range (typically pH 3-8).[2] |
| Insufficient citrate concentration. | Increase the molar ratio of citrate to titanium to favor the formation of soluble complexes. | |
| Reduced Reactivity or Performance | Degradation of the active titanium species. | Confirm the oxidation state of titanium using spectrophotometry or electrochemical methods. Prepare fresh solutions as needed. |
| Presence of inhibiting impurities. | Analyze the material for impurities and consider purification if necessary. | |
| Inconsistent Experimental Results | Variable levels of air exposure between experiments. | Standardize experimental procedures to minimize and control exposure to air. |
| Changes in pH during the experiment. | Buffer the reaction mixture to maintain a stable pH. |
Quantitative Data Summary
| Parameter | Value | Wavelength | Reference |
| Molar Absorption Coefficient (ε) of Ti(III) citrate | 0.73 mM-1 cm-1 | 340 nm | [3] |
| Absorption Maximum of Ti(III) citrate | ~325 nm | [3] | |
| Absorption of Ti(IV) citrate | Much lower in the 325-340 nm region | [3] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of Titanium (III) Citrate Oxidation
This protocol allows for the semi-quantitative assessment of Ti(III) citrate oxidation upon exposure to air.
Materials:
-
Titanium (III) citrate solution of known concentration
-
Deoxygenated buffer solution (e.g., citrate buffer at a desired pH)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of titanium (III) citrate in a deoxygenated buffer inside an inert atmosphere glovebox.
-
Transfer a known volume of the stock solution to a cuvette, ensuring minimal exposure to air.
-
Immediately measure the initial absorbance at 340 nm. This will be your time zero (t=0) reading.
-
Expose the cuvette to air by opening it or using an unsealed cuvette.
-
Record the absorbance at 340 nm at regular time intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).
-
Continue monitoring until the absorbance stabilizes, indicating the completion of the oxidation to Ti(IV) citrate.
-
Plot absorbance vs. time to visualize the degradation profile. The concentration of Ti(III) citrate at any given time can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorption coefficient (0.73 mM-1 cm-1), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Protocol 2: General Guideline for Accelerated Stability Testing
This protocol provides a framework for conducting an accelerated stability study on a this compound formulation.
Materials:
-
This compound (solid or solution)
-
Controlled environment chambers (e.g., ovens, humidity chambers)
-
Appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, titrator)
Procedure:
-
Sample Preparation: Prepare multiple identical samples of your this compound formulation. Seal them in appropriate containers.
-
Storage Conditions: Place the samples in controlled environment chambers at elevated temperatures and/or humidity levels (e.g., 40°C/75% RH, 50°C/75% RH). Include a control set of samples stored at the recommended storage conditions (e.g., 25°C/60% RH or refrigerated).
-
Time Points: Define the time points for sample analysis (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, remove a set of samples from each storage condition and analyze them for key stability-indicating parameters. This could include:
-
Visual appearance (color, clarity, precipitation)
-
Assay of the active titanium species (e.g., by titration or spectrophotometry)
-
Presence of degradation products (e.g., by HPLC)
-
pH of the solution
-
-
Data Evaluation: Compare the results from the accelerated conditions to the control samples. The data can be used to estimate the shelf-life of the product under normal storage conditions, often using the Arrhenius equation to model the temperature dependence of the degradation rate.
Visualizations
Caption: Degradation pathway of this compound upon air exposure.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interference of Titanium Citrate with Downstream Analytical Methods
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from titanium citrate (B86180) in their analytical experiments.
General FAQs
Q1: What is titanium citrate and what are its common forms?
This compound is a complex formed between titanium ions and citric acid. It is often used to solubilize titanium for various applications, including as a reductant in biochemical assays or as a precursor in materials science.[1][2] The speciation of this compound in an aqueous solution is highly dependent on pH, the ratio of citrate to titanium, and the oxidation state of the titanium ion (Ti(III) or Ti(IV)).[1][3][4]
-
Titanium(IV) Citrate : This is the more common and stable form in the presence of air.[1] Depending on the pH and ligand concentration, it can form various complexes, including 1:1 and 3:1 citrate-to-titanium ratios.[1][3]
-
Titanium(III) Citrate : This is a reduced form with strong reducing properties and is sensitive to air (oxygen), which will oxidize it to Ti(IV).[1][2]
Q2: Why is understanding the speciation of this compound important for my experiments?
The specific complex of this compound present in your sample can directly influence its reactivity and interference potential. For example, the coordination of the citrate ligand changes upon reduction from Ti(IV) to Ti(III), which alters its electrochemical properties.[4][5] Different species also have distinct spectroscopic properties.[2][3] The complex nature of these species in solution can increase the uncertainty of interactions with your analytes or other metal cations.[1]
Q3: How can I remove this compound from my sample before analysis?
If this compound is interfering with your assay, several methods can be employed for its removal, depending on your sample matrix and analyte of interest.
-
Precipitation : Adjusting the pH can cause titanium to hydrolyze and precipitate out of solution, although this can be difficult to control and may co-precipitate your analyte.[1] Adding sodium hydroxide (B78521) can form a thick precipitate of titanium hydroxide, which can be difficult to separate.[6]
-
Chelation and Extraction : Using a stronger chelating agent may sequester the titanium, altering its properties. Patent literature suggests that compositions containing acids (to reduce adhesion) and organic components (to disperse) can be effective in removing titanium dioxide, a related compound.[7]
-
Chromatography : Techniques like adsorption chromatography with silica (B1680970) gel can be used to separate the titanium catalyst from the desired product.[6]
Troubleshooting by Analytical Method
UV-Vis Spectroscopy
Problem: I am observing an unexpected, broad absorbance peak between 250 nm and 340 nm in my UV-Vis spectrum.
Possible Cause: This interference is highly characteristic of this compound complexes. Ti(IV)-citrate complexes exhibit strong charge-transfer absorptions with maxima between 250-310 nm.[3][8] The reduced form, Ti(III)-citrate, has a distinct absorption maximum around 325 nm, whereas Ti(IV)-citrate shows significantly lower absorption in that specific region.[2] This spectral difference is pronounced enough to be the basis for a continuous spectrophotometric assay for nitrogenase activity.[2]
Troubleshooting Steps:
-
Confirm the Source: Run a blank that includes the this compound solution at the same concentration as in your sample to confirm it is the source of the interfering absorbance.
-
Check Oxidation State: The peak's position can indicate the oxidation state. A peak centered around 325 nm suggests the presence of Ti(III), while broader peaks below 310 nm point to Ti(IV).[2][3]
-
Mitigation Strategies:
-
Sample Cleanup: Remove the this compound before measurement using one of the methods described in General FAQ Q3 .
-
Spectral Subtraction: If the concentration and specific form of the this compound complex are known and consistent, you can subtract its reference spectrum from your sample's spectrum.
-
Wavelength Selection: If your analyte has a distinct absorbance peak outside of the 250-340 nm range, you may be able to quantify it without interference.
-
| This compound Species | Typical λmax (nm) | Molar Extinction Coefficient (ε) | Notes |
| Ti(IV)-Citrate Complexes | ~250 - 310 | ~5000 - 7000 M⁻¹cm⁻¹ | Putative citrate-to-Ti(IV) charge-transfer absorptions.[3] |
| Ti(III)-Citrate | ~325 | 730 M⁻¹cm⁻¹ (at 340 nm) | Used as a reductant; its oxidation to Ti(IV) leads to a large decrease in absorbance at this wavelength.[2] |
High-Performance Liquid Chromatography (HPLC)
Problem: I am observing poor peak shape (strong tailing) and retention time shifts, particularly for compounds with chelating properties (e.g., fluoroquinolones, organic acids).
Possible Cause: This is a well-documented issue caused by titanium contamination, especially in "biocompatible" or "iron-free" HPLC systems that use titanium components like pump heads or mixers.[9][10] Certain mobile phases, particularly those containing anhydrous methanol (B129727) and acetonitrile, can corrode these titanium parts, causing Ti⁴⁺ ions to leach into the flow path.[9][11] These free titanium ions can then interact with your analyte and the column's stationary phase, leading to secondary interactions that cause peak tailing.[9]
Troubleshooting Workflow:
Caption: Workflow of titanium-induced interference in HPLC systems.
Troubleshooting Steps & Solutions:
| Symptom | Primary Cause | Recommended Solution |
| Peak Tailing for metal-sensitive analytes | Leached titanium ions from system hardware interacting with the analyte and stationary phase.[9][11] | 1. Add Water: Introduce a small amount (2-5%) of water to the organic mobile phase to inhibit corrosion.[11] 2. Passivate System: Flush the HPLC system with an acidic solution to create a protective oxide layer.[10] |
| Variable Retention Times | Inconsistent levels of titanium contamination in the mobile phase. | 1. Use Chelating Additives: Add a weak chelator like EDTA or citric acid to the mobile phase to sequester free metal ions.[10] 2. System Suitability Test: Regularly run a test mix with metal-sensitive compounds to monitor system health.[10] |
Experimental Protocol: HPLC System Passivation
This is a general guideline; always consult your instrument manufacturer's recommendations before proceeding.
-
Objective: To create a passive chromium oxide layer on stainless steel and titanium surfaces to minimize the leaching of metal ions.
-
Reagents:
-
Reagent-grade Nitric Acid (HNO₃) or Phosphoric Acid (H₃PO₄). A common recommendation is 20-30% nitric acid.
-
HPLC-grade water.
-
-
Procedure:
-
Disconnect the column and any detectors sensitive to acid. Replace the column with a union or a restrictor capillary.
-
Purge the system thoroughly with HPLC-grade water to remove any buffered mobile phases.
-
Introduce the acid solution and flush all lines of the HPLC system at a low flow rate (e.g., 0.1-0.5 mL/min) for 1-2 hours.[10]
-
After the acid flush, purge the system extensively with HPLC-grade water until the effluent pH returns to neutral. This may take several hours.
-
Once the system is neutral, it can be returned to service.
-
Mass Spectrometry (MS)
Problem: I suspect this compound is interfering with my MS analysis (e.g., ESI-MS, ICP-MS).
Possible Cause and Solutions:
-
For Electrospray (ESI-MS): this compound complexes themselves are detectable by ESI-MS.[3][4][5] The primary interference would be the presence of unexpected ions in the spectrum corresponding to various Ti-citrate species or adducts with your analyte. The best solution is to remove the this compound from the sample prior to analysis.
-
For Inductively Coupled Plasma (ICP-MS): Quantifying trace levels of titanium is challenging due to numerous spectral interferences from polyatomic ions on all of titanium's major isotopes.[12][13] For example, ions like ⁴⁸Ca¹H⁺ can interfere with ⁴⁹Ti⁺, and ³²S¹⁶O¹H⁺ can interfere with ⁴⁹Ti⁺.[12]
Mitigation Strategy for ICP-MS: Modern tandem mass spectrometers (ICP-MS/MS) provide a robust solution by using a reaction gas in a collision/reaction cell.[12][13]
-
The first quadrupole (Q1) is set to isolate a specific titanium isotope (e.g., m/z 48).
-
This ion enters the reaction cell, which is filled with a gas like ammonia (B1221849) (NH₃) or oxygen (O₂).
-
The titanium ion reacts to form a new product ion at a higher mass (a "mass shift"), while the interfering ions do not react or react differently. For instance, Ti⁺ can react with NH₃ to form a cluster ion.[12][13]
-
The second quadrupole (Q2) is set to the mass of this new product ion, effectively filtering out the original interferences.
-
Caption: Decision workflow for ICP-MS analysis of titanium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My NMR spectrum shows shifted or broadened peaks after introducing a sample containing this compound.
Possible Cause: The effect on your NMR spectrum depends on the oxidation state of titanium.
-
Titanium(IV) is diamagnetic: It will not cause paramagnetic broadening. However, the formation of Ti(IV)-citrate complexes will alter the chemical environment of the citrate molecule, leading to observable chemical shifts in ¹H and ¹³C NMR spectra.[14][15] This can also affect the signals of any analyte that binds to the complex.
-
Titanium(III) is paramagnetic: It will cause significant line broadening of NMR signals from nearby nuclei.[16] This can render peaks from bound ligands or analytes too broad to be detected in a high-resolution spectrum.
Troubleshooting:
-
If you observe peak shifting without significant broadening, you are likely dealing with Ti(IV).
-
If peaks broaden and disappear, your sample likely contains paramagnetic Ti(III). Ensure your sample preparation is fully aerobic to encourage oxidation to the less-interfering Ti(IV) state, if permissible for your experiment.
-
Note that direct NMR observation of titanium nuclei (⁴⁷Ti and ⁴⁹Ti) is very challenging due to low sensitivity and broad signals, and is generally only feasible for small, symmetric complexes.[16][17]
Immunoassays (ELISA) and Protein Quantification
Problem: I am getting inconsistent, inaccurate, or low readings from my ELISA or protein quantification assay (e.g., BCA, Bradford).
Possible Cause: While direct data on this compound's interaction with these specific assays is limited, interference can be postulated through several mechanisms:
-
Protein Adsorption/Precipitation: Titanium surfaces are known to adsorb proteins like albumin and fibrinogen.[18][19] It is possible that this compound in solution could facilitate the non-specific adsorption of proteins to microplate wells or other surfaces, reducing the concentration of available protein/analyte in the sample and leading to artificially low measurements.
-
Chelation of Essential Ions: ELISA assays often rely on enzymes (like HRP or ALP) that may require metal cofactors for optimal activity.[20] As a strong chelator, citrate could sequester these essential metal ions, inhibiting enzyme function and reducing signal output.
-
Matrix Effects: ELISAs are famously sensitive to matrix effects from components in the sample.[21] The high ionic strength or chelating properties of a concentrated this compound solution could alter antibody-antigen binding affinity or interfere with the assay's chemical reactions, leading to either falsely high or low results.[21]
Caption: Potential points of this compound interference in an ELISA.
Troubleshooting Steps:
-
Run Controls: Perform spike-and-recovery and dilution linearity experiments.[21]
-
Spike-and-Recovery: Add a known amount of your analyte to a sample containing this compound and a blank buffer. If you recover significantly less than 100% of the analyte from the this compound sample, interference is occurring.
-
Dilution Linearity: Serially dilute a high-concentration sample containing this compound. If the measured concentration does not decrease linearly with the dilution factor, a matrix effect is present.[21]
-
-
Sample Preparation: If interference is confirmed, use a cleanup method like dialysis, desalting columns, or buffer exchange to remove the this compound before performing the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US5763377A - Compositions and methods for removing titanium dioxide from surfaces - Google Patents [patents.google.com]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 9. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silcotek.com [silcotek.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. An ICP-MS-Based Analytical Strategy for Assessing Compliance with the Ban of E 171 as a Food Additive on the EU Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Ti) Titanium NMR [chem.ch.huji.ac.il]
- 17. cre.fsu.edu [cre.fsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Titanium and Protein Adsorption: An Overview of Mechanisms and Effects of Surface Features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemistry - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Freshly Prepared Titanium Citrate Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium citrate (B86180). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of titanium citrate solutions, with a focus on enhancing their stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a complex formed between titanium ions (typically Ti(III) or Ti(IV)) and citric acid. These water-soluble complexes are used in various applications, including as a reducing agent in anaerobic microbiology and enzymology (Ti(III) citrate) and in biomedical applications.[1][2] The stability of the solution is crucial because degradation, through processes like oxidation or hydrolysis, can lead to a loss of reactivity, the formation of precipitates (such as titanium oxides), and variability in experimental results.
Q2: What are the primary factors that affect the stability of my freshly prepared this compound solution?
A2: The stability of this compound solutions is primarily influenced by several factors:
-
pH: The pH of the solution is critical in determining the type of titanium-citrate complex that forms and its stability.[3]
-
Oxygen Exposure: Ti(III) citrate is extremely sensitive to oxygen and will be rapidly oxidized to Ti(IV) citrate upon exposure to air.[1][2]
-
Light Exposure: UV radiation can induce the photoreduction of Ti(IV) citrate to Ti(III) citrate, altering the redox state of your solution.[4][5]
-
Temperature: While specific degradation kinetics are not well-documented in the literature, as with most chemical solutions, elevated temperatures can be expected to increase the rate of degradation reactions.
-
Molar Ratio of Citrate to Titanium: A sufficient excess of citrate is necessary to form stable, soluble complexes and prevent the precipitation of titanium hydroxides or oxides.[3]
Q3: I've noticed a precipitate forming in my this compound solution. What could be the cause?
A3: Precipitation in a this compound solution can be due to several reasons:
-
Incorrect pH: If the pH of the solution is outside the optimal range (generally pH 3-8 for Ti(IV) citrate), hydrolysis of the titanium ions can occur, leading to the formation of insoluble titanium oxides or hydroxides.[3]
-
Insufficient Citrate: If the molar ratio of citrate to titanium is too low (less than 3:1), it may result in the formation of unstable, less soluble complexes that can precipitate over time.[3]
-
Introduction of Incompatible Ions: The presence of certain other ions in your solution could potentially lead to the formation of insoluble salts.
Q4: My Ti(III) citrate solution is losing its characteristic color. What does this indicate?
A4: A color change in your Ti(III) citrate solution, typically from its characteristic violet or blue color to colorless, is a strong indicator of oxidation. Ti(III) citrate is a potent reducing agent and is readily oxidized to the colorless Ti(IV) citrate in the presence of even trace amounts of oxygen. This oxidation results in a loss of its reducing capacity.
Troubleshooting Guides
Issue 1: Rapid Color Loss and Inactivity of Ti(III) Citrate Solution
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Freshly prepared Ti(III) citrate solution rapidly turns from colored to colorless. | Oxygen Contamination: The solution has been exposed to atmospheric oxygen. | 1. Strict Anaerobic Technique: Prepare all solutions using deoxygenated water (e.g., by boiling and cooling under a stream of nitrogen or argon gas).2. Inert Atmosphere: Conduct all manipulations (mixing, transferring) in an anaerobic chamber or under a constant stream of an inert gas.3. Secure Sealing: Store the final solution in a tightly sealed serum bottle with a butyl rubber stopper and an aluminum crimp seal to prevent oxygen ingress.4. Oxygen Scavengers: For highly sensitive applications, consider adding a small amount of an oxygen scavenger to the storage vessel, or using specialized anaerobic culture tubes.[1][2] |
| The solution shows no reducing activity in your assay. | Complete Oxidation: The Ti(III) has been fully converted to Ti(IV), which does not have the same reducing properties. | 1. Confirm Oxidation: Use UV-Vis spectrophotometry to check for the disappearance of the Ti(III) citrate absorbance peak and the appearance of the Ti(IV) citrate spectrum.[6]2. Prepare Fresh Solution: Discard the oxidized solution and prepare a fresh batch, paying meticulous attention to anaerobic technique.3. Verify Reagents: Ensure that the starting titanium(III) chloride solution has not been previously compromised by oxygen exposure. |
Issue 2: Precipitation or Cloudiness in Ti(IV) Citrate Solution
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| A white or off-white precipitate forms in the solution upon preparation or during storage. | Incorrect pH: The pH is outside the optimal stability range (3-8), leading to hydrolysis and formation of titanium oxides.[3] | 1. pH Verification: Immediately check the pH of the solution using a calibrated pH meter.2. pH Adjustment: Carefully adjust the pH back into the 3-8 range using dilute acid (e.g., HCl) or base (e.g., NaOH). Add the acid/base dropwise with constant stirring to avoid localized pH extremes.3. Re-dissolution: Gentle warming and stirring may help to redissolve the precipitate once the pH is corrected. If this is unsuccessful, the solution may need to be remade. |
| Insufficient Citrate Concentration: The molar ratio of citrate to titanium is too low to maintain the titanium in a stable, soluble complex. A ratio of less than 3:1 is often problematic.[3] | 1. Review Protocol: Double-check your preparation protocol to ensure that the correct molar ratio of citrate to titanium was used.2. Increase Citrate: In some cases, adding a concentrated, pH-adjusted solution of sodium citrate to the cloudy solution may help to dissolve the precipitate by shifting the equilibrium towards the formation of the more stable tris-citrate complex. | |
| The solution becomes cloudy over time when stored in the refrigerator. | Temperature-Dependent Solubility: The specific titanium-citrate species formed may have lower solubility at colder temperatures. | 1. Room Temperature Storage: If the solution is stable at room temperature, consider storing it at this temperature, ensuring it is protected from light.2. Re-dissolution Before Use: If refrigeration is necessary, allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves before use. |
Data on Factors Influencing this compound Stability
While specific kinetic data on the degradation of this compound under various conditions are not extensively published, the following table summarizes the key factors and their qualitative impact on solution stability.
| Factor | Effect on Ti(III) Citrate Stability | Effect on Ti(IV) Citrate Stability | Recommendations for Maximizing Stability |
| pH | Stable in a narrow pH range, but highly susceptible to oxidation regardless of pH. | Generally stable in the pH range of 3-8. Outside this range, hydrolysis and precipitation are likely.[3] | Maintain pH between 3 and 8 for Ti(IV) citrate. For Ti(III) citrate, focus on strict oxygen exclusion. |
| Oxygen | Highly unstable. Rapidly oxidizes to Ti(IV) citrate.[1][2] | Generally stable. | Prepare and store Ti(III) citrate under strictly anaerobic conditions. |
| Light (UV) | Can be generated from Ti(IV) citrate by UV light.[4][5] | Can be photoreduced to Ti(III) citrate, which is then susceptible to oxidation if oxygen is present. | Store all this compound solutions in amber glass bottles or wrapped in aluminum foil to protect from light. |
| Temperature | Increased temperature will likely accelerate oxidation if any oxygen is present. | Increased temperature can accelerate hydrolysis and other degradation pathways. | Store solutions in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended, provided the solution remains stable at this temperature. |
| Citrate:Titanium Molar Ratio | A sufficient excess of citrate is needed to form the complex. | A molar ratio of at least 3:1 is recommended to favor the formation of the stable tris-citrate complex and prevent precipitation.[3] | Use a citrate to titanium molar ratio of 3:1 or higher. |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Ti(III) Citrate Solution
This protocol is adapted from methods used for preparing Ti(III) citrate as a reducing agent.[7]
Materials:
-
Titanium(III) chloride (TiCl₃) solution (e.g., 15% w/v)
-
Sodium citrate dihydrate
-
Sodium carbonate
-
High-purity, deoxygenated water
-
Nitrogen or Argon gas
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals
Procedure:
-
Prepare a 0.2 M sodium citrate solution by dissolving the appropriate amount of sodium citrate dihydrate in deoxygenated water.
-
Continuously sparge the sodium citrate solution with nitrogen or argon gas for at least 30 minutes to ensure it is thoroughly deoxygenated.
-
In an anaerobic chamber or under a constant stream of inert gas, add 5 mL of the 15% titanium(III) chloride solution to 50 mL of the deoxygenated 0.2 M sodium citrate solution with stirring.
-
While still under an inert atmosphere, neutralize the solution by slowly adding a saturated, deoxygenated sodium carbonate solution dropwise until the pH is approximately 7.0. The solution should have a distinct violet or blue color.
-
Quickly dispense the final solution into serum bottles, leaving minimal headspace.
-
Seal the bottles with butyl rubber stoppers and secure with aluminum crimps.
-
Store the sealed bottles in the dark at 2-8 °C.
Protocol 2: Stability Assessment of this compound by UV-Vis Spectrophotometry
This protocol provides a general method for monitoring the stability of this compound solutions over time.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Initial Spectrum: Immediately after preparing your this compound solution, take an initial UV-Vis spectrum.
-
Sample Storage: Store your this compound solution under the desired conditions (e.g., different temperatures, light exposures).
-
Time-Point Measurements: At regular intervals (e.g., every hour, day, or week), withdraw a small aliquot of your solution.
-
Spectrophotometric Analysis:
-
Dilute the aliquot to a concentration that falls within the linear range of your spectrophotometer.
-
Record the UV-Vis spectrum under the same conditions as the initial measurement.
-
For Ti(IV) citrate, a decrease in the absorbance at the λ_max may indicate degradation or precipitation.
-
For Ti(III) citrate, a decrease in its characteristic absorbance peak and the eventual appearance of the Ti(IV) spectrum indicates oxidation.[6]
-
-
Data Analysis: Plot the change in absorbance at the characteristic wavelength versus time. This will provide a qualitative and semi-quantitative measure of the solution's stability under the tested conditions.
Visualizations
Signaling Pathway for Ti(III) Citrate Degradation
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photogeneration of titanium(III) from titanium(IV) citrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Titanium Citrate Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with titanium citrate (B86180) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common types of contamination in titanium citrate stock solutions?
A1: this compound stock solutions can be susceptible to several types of contamination:
-
Microbial Contamination: This includes bacteria and fungi, which can proliferate in solutions, especially those near a neutral pH. Some bacteria can metabolize citrate, altering the concentration and properties of your stock solution[1][2][3].
-
Particulate Contamination: These are undissolved or foreign particles that can originate from various sources such as the storage container (glass or plastic), environmental dust and fibers, or precipitation of the this compound complex itself[4][5][6][7].
-
Chemical Contamination: This can include impurities from the raw materials used in synthesis (e.g., titanium(III) chloride, sodium citrate), residual solvents, or degradation byproducts[7][8].
-
Endotoxin Contamination: Endotoxins are lipopolysaccharides from the cell walls of Gram-negative bacteria. Their presence is a major concern in biological applications, as they can elicit strong immune responses[9][10].
Q2: My this compound solution appears cloudy or has a precipitate. What could be the cause?
A2: Cloudiness or precipitation in a this compound solution can be due to several factors:
-
Microbial Growth: High concentrations of bacteria or fungi can make the solution appear turbid.
-
Chemical Precipitation: The stability of the titanium(IV) citrate complex is highly dependent on pH and the ligand-to-metal ratio. If the pH is not within the optimal range (typically pH 3-8 with at least a 3:1 citrate to titanium ratio), titanium can hydrolyze and precipitate as titanium dioxide or other oxo-species[11][12]. This is a common issue when preparing solutions from precursors like titanium isopropoxide, which is highly sensitive to moisture[13].
-
Particulate Matter: The visible particles could be from external sources like dust or fibers, or leached from the container[4][6][7].
-
Incompatibility: If the this compound solution is mixed with other reagents, chemical incompatibilities can lead to the formation of a precipitate[4].
Q3: How should I properly prepare and store my this compound stock solution to avoid contamination?
A3: To minimize contamination, follow these best practices:
-
Use High-Purity Reagents: Start with high-quality, pure titanium salts and citric acid or sodium citrate.
-
Aseptic Technique: Prepare the solution in a clean environment, such as a laminar flow hood, to prevent microbial contamination. Use sterile glassware and equipment[14][15].
-
Sterilization: For biological applications, filter-sterilize the final solution through a 0.22 µm filter to remove bacteria[16][17]. Autoclaving may not be suitable as it could affect the stability of the this compound complex.
-
Proper Storage: Store the solution in a sterile, tightly sealed container. Refrigeration can slow down potential microbial growth[14]. For oxygen-sensitive Ti(III) citrate, storage under an inert nitrogen atmosphere is recommended[16].
-
Monitor pH: Ensure the pH of the solution is within the stable range for the this compound complex to prevent precipitation[12][18].
Q4: Can microorganisms degrade the citrate in my stock solution?
A4: Yes, certain microorganisms have the metabolic capability to use citrate as their sole source of carbon and energy. This is a known characteristic used in microbial identification tests (e.g., the Simmons citrate test)[3]. Genera such as Klebsiella, Pseudomonas, and Enterococcus have been shown to consume citrate, which would decrease its concentration in your stock solution and potentially lead to experimental variability or failure[1][2].
Troubleshooting Guides
Issue 1: Visible Particles or Cloudiness in the Solution
This guide helps you identify the cause of and resolve issues with particulate matter or turbidity in your this compound stock solution.
Caption: Troubleshooting workflow for cloudy or precipitated solutions.
Issue 2: Suspected Microbial or Endotoxin Contamination
This guide provides steps for detecting and addressing potential biological contaminants that are not visible to the naked eye but can significantly impact experimental results, especially in cell culture or in vivo studies.
| Method | Principle | Typical Sensitivity | Pros | Cons |
| Gel-Clot LAL | Endotoxin triggers an enzymatic cascade in Limulus Amebocyte Lysate (LAL), forming a solid gel clot.[19] | 0.03 to 0.125 EU/mL | Simple, cost-effective, fewer false positives.[19] | Qualitative/semi-quantitative, potential for interference.[19] |
| Kinetic Chromogenic LAL | Endotoxin-activated enzyme cleaves a chromogenic substrate, releasing a colored product (pNA) measured over time.[10] | ≥ 0.005 EU/mL | Quantitative, high sensitivity, automatable. | Can be affected by colored samples, requires a specific spectrophotometer. |
| Recombinant Factor C (rFC) | A recombinant form of Factor C (the first enzyme in the LAL cascade) is activated by endotoxin, which then cleaves a fluorogenic substrate.[20][21] | 0.005 to 50 EU/mL | Animal-free (sustainable), highly specific to endotoxins, reduces false positives from β-glucans.[20] | May require specific validation for certain products.[10] |
| Monocyte Activation Test (MAT) | Measures the release of pro-inflammatory cytokines (e.g., IL-6) from human monocytes in response to pyrogens, including endotoxins.[10] | ~0.05 EU/mL | Detects all pyrogens (endotoxin and non-endotoxin), closely mimics human immune response. | More complex, requires cell culture, less common for routine screening.[10] |
EU = Endotoxin Units
Caption: Testing workflow for suspected biological contamination.
Experimental Protocols
Protocol 1: Sterility Testing by Membrane Filtration
This method is suitable for filterable aqueous solutions and is the preferred method for assessing microbial contamination as it allows for testing larger volumes.
Materials:
-
Sterile membrane filtration unit (e.g., Steritest®) with a 0.45 µm pore size filter.
-
Fluid Thioglycolate Medium (FTM) for detecting anaerobes and some aerobes.
-
Soybean Casein Digest Medium (SCDM or Trypticase Soy Broth, TSB) for detecting aerobes and fungi.
-
Sterile rinse buffer (e.g., 0.1% peptone water).
-
Laminar flow hood or sterile isolator.
Procedure:
-
Preparation: Aseptically assemble the filtration apparatus in a laminar flow hood. Sanitize the exterior of the this compound solution container.
-
Filtration: Aseptically transfer a defined volume (e.g., 10 mL) of the this compound stock solution into the filtration funnel. Apply vacuum to filter the solution.
-
Rinsing: Wash the filter with three portions of sterile rinse buffer (e.g., 100 mL each) to remove any potential antimicrobial properties of the test solution.
-
Incubation: Aseptically remove the membrane filter and cut it in half with sterile scissors.
-
Place one half into a container of FTM.
-
Place the other half into a container of SCDM.
-
-
Incubation: Incubate the FTM at 30–35°C and the SCDM at 20–25°C for no less than 14 days[22].
-
Observation: Examine the media for turbidity (cloudiness) daily. The absence of turbidity indicates no microbial growth, and the solution is considered sterile. Turbidity suggests contamination[17].
Protocol 2: Identification of Unknown Chemical Precipitate
This protocol provides a basic qualitative analysis scheme to identify a white precipitate, which is often a titanium-based compound.
Materials:
-
Centrifuge and centrifuge tubes.
-
Deionized water, dilute HCl, dilute NaOH.
-
Equipment for spectroscopic analysis (e.g., FTIR, ICP-AES).
Procedure:
-
Isolation: Centrifuge the turbid solution to pellet the precipitate. Decant the supernatant. Wash the pellet with deionized water and centrifuge again to remove soluble components.
-
Solubility Test:
-
Take a small portion of the precipitate and test its solubility in dilute HCl. Titanium dioxide (TiO₂) is generally insoluble in non-oxidizing acids.
-
Test another portion for solubility in dilute NaOH.
-
-
Qualitative Analysis:
-
If the precipitate is suspected to be an ionic compound from an unknown reaction, a series of precipitation reactions with known reagents can help identify the cation and anion. For example, adding silver nitrate (B79036) can test for halide contaminants[23][24].
-
-
Instrumental Analysis:
-
FTIR Spectroscopy: Analyze the dried precipitate. Look for characteristic broad bands indicating Ti-O-Ti bonds, which would suggest titanium oxide.
-
ICP-AES/MS: Dissolve the precipitate (if necessary, using strong acid digestion) and analyze for elemental composition. A high concentration of titanium would confirm a titanium-based precipitate. This can also identify other metallic contaminants.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asm.org [asm.org]
- 4. gerpac.eu [gerpac.eu]
- 5. Keeping Particulate Contamination Under Control in Pharmaceutical Products | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 7. Contaminant Identification in Pharmaceutical Products [mccrone.com]
- 8. cir-safety.org [cir-safety.org]
- 9. halo.science [halo.science]
- 10. acciusa.com [acciusa.com]
- 11. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. This compound solution | Solutions | MediaDive [bacmedia.dsmz.de]
- 17. rocker.com.tw [rocker.com.tw]
- 18. newprairiepress.org [newprairiepress.org]
- 19. pharmtech.com [pharmtech.com]
- 20. second-cdn.f-static.com [second-cdn.f-static.com]
- 21. Endotoxin Test: Key Methods, Applications, and Benefits Explained [absolutewatertech.com]
- 22. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
- 23. scribd.com [scribd.com]
- 24. Identifying four unknown solutions | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Adjusting Redox Potential of Media with Titanium Citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using titanium citrate (B86180) to adjust the redox potential of culture media.
Frequently Asked Questions (FAQs)
Q1: What is titanium (III) citrate and why is it used in culture media?
Titanium (III) citrate is a powerful reducing agent used to create and maintain a low redox potential in microbiological and cell culture media. This is crucial for the successful cultivation of obligate anaerobes, which require an oxygen-free environment and a low oxidation-reduction potential to initiate growth.[1][2] It works by scavenging dissolved oxygen and buffering the medium at a low redox potential.[1][2]
Q2: How does the reducing power of titanium (III) citrate compare to other common reducing agents?
Titanium (III) citrate can achieve a significantly lower redox potential compared to other commonly used reducing agents like cysteine hydrochloride and dithiothreitol.[3][4] This makes it particularly suitable for the cultivation of strict anaerobes.[5]
Q3: Is titanium (III) citrate toxic to all microorganisms?
While generally considered non-toxic, titanium (III) citrate can be inhibitory to some bacteria, particularly upon their initial isolation from natural habitats.[6] Maximum growth of some bacterial strains may be lower in media reduced with titanium (III) citrate compared to media reduced with agents like cysteine hydrochloride.[3][4] It is recommended to test the suitability of titanium (III) citrate for your specific strain of interest.
Q4: Can titanium (III) citrate be used as a carbon source by microorganisms?
There is a possibility that titanium (III) citrate could serve as an overlooked carbon and energy source for some anaerobic microorganisms. If your experiment requires a defined medium where the supplemented substrate is the sole carbon and energy source, this potential confounding factor should be considered.
Q5: What is the visual indicator of the redox state of the titanium citrate solution?
The active, reduced form of titanium (III) citrate solution is typically a violet or blue color. When it becomes oxidized to titanium (IV) citrate, it loses this color and becomes colorless or yellowish. This color change can serve as a visual indicator of the redox state of your medium. A continuous spectrophotometric assay can also be used to monitor the oxidation of Ti(III) to Ti(IV) citrate, which corresponds to a change in its absorption spectrum.[7]
Troubleshooting Guide
Preparation and Storage
Q: My freshly prepared titanium (III) citrate solution is not violet/blue. What went wrong?
A lack of the characteristic violet/blue color indicates that the titanium (III) has been oxidized to titanium (IV). This can happen if:
-
Oxygen exposure: The preparation was not performed under strictly anaerobic conditions. Ensure all solutions are thoroughly deoxygenated with an oxygen-free gas (e.g., N₂) before and during the preparation.
-
Impure reagents: The titanium (III) chloride solution may have already been oxidized. Use a fresh, high-quality stock.
Q: My stored titanium (III) citrate solution has lost its color. Can I still use it?
A colorless or yellowish solution indicates oxidation, and it will no longer be effective as a reducing agent. It is crucial to store the solution in a serum bottle sealed with a butyl rubber stopper under an oxygen-free atmosphere (e.g., N₂) to maintain its reduced state.[8][9][10] Discard any solution that has lost its color.
Media Preparation and Use
Q: I've added titanium (III) citrate to my medium, but the redox indicator (e.g., resazurin) remains pink/blue. Why isn't the medium reducing?
This indicates that the medium is not sufficiently reduced. Possible causes include:
-
Insufficient amount of this compound: You may need to add more of the reducing solution. The required amount can vary depending on the level of dissolved oxygen in your medium.
-
Oxygen leak: Your culture vessel or system may have an oxygen leak. Check all seals and connections. For vials, the septum might have become permeable to oxygen.[5]
-
Oxidized this compound solution: As mentioned above, if your stock solution is oxidized, it will not reduce the medium.
Q: A precipitate has formed in my medium after adding this compound. What should I do?
Precipitation can occur for several reasons:
-
pH changes: The addition of the this compound solution, which is often neutralized with a carbonate solution, can alter the pH of the medium, causing some components to precipitate.[11] Ensure the final pH of the medium is adjusted correctly after adding the reducing agent.
-
Reaction with media components: this compound may react with certain components in complex media, leading to the formation of insoluble complexes. This is more likely to occur if the citrate to titanium ratio is low.[12][13]
-
Hydrolysis of Ti(IV): If the titanium (III) is oxidized to titanium (IV), it can be prone to hydrolysis and precipitation at pH values above 1.9.[14]
If a precipitate forms, it is best to discard the medium and prepare a fresh batch, carefully monitoring the pH and ensuring anaerobic conditions.
Q: My anaerobic culture is not growing, or growth is very poor. Could the this compound be the issue?
Poor growth in the presence of this compound could be due to:
-
Inhibitory effects: As noted in the FAQs, titanium (III) citrate can inhibit the growth of certain bacteria.[3][4][6] Consider testing a lower concentration or an alternative reducing agent.
-
Nutrient limitation: Some bacteria may have a requirement for sulfur-containing compounds that are present in other reducing agents like cysteine.[3] If using this compound as a replacement, ensure the medium is nutritionally complete for your organism.
Experimental Protocols
Preparation of Titanium (III) Citrate Stock Solution (Zehnder and Wuhrmann, 1976)
This protocol is adapted from the widely used method by Zehnder and Wuhrmann.
Materials:
-
Titanium (III) chloride (TiCl₃), 15% solution
-
Sodium citrate, 0.2 M solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Oxygen-free nitrogen (N₂) gas
-
Serum bottles
-
Butyl rubber stoppers
-
Syringes and needles
Procedure:
-
Deoxygenate Solutions: Vigorously sparge the 0.2 M sodium citrate solution and the saturated sodium carbonate solution with oxygen-free N₂ gas for at least 30 minutes to remove dissolved oxygen.
-
Combine Reagents: In an anaerobic environment (e.g., an anaerobic chamber or under a continuous stream of N₂ gas), add 5 ml of the 15% titanium (III) chloride solution to 50 ml of the deoxygenated 0.2 M sodium citrate solution in a serum bottle.[9][10][15] The solution should turn a deep violet/blue color.
-
Neutralization: While continuously mixing and under an N₂ atmosphere, slowly add the saturated sodium carbonate solution dropwise to neutralize the solution.[8][9][10] The pH should be adjusted carefully.
-
Sterilization and Storage: Aseptically filter-sterilize the final solution through a 0.22 µm filter into a sterile serum bottle.[16] Seal the bottle with a sterile butyl rubber stopper and an aluminum crimp. Store the solution in the dark at 4°C under an N₂ atmosphere.[8][16]
Adjusting Media Redox Potential
-
Prepare your culture medium according to your protocol and dispense it into culture vessels (e.g., serum vials).
-
Deoxygenate the medium by boiling or by sparging with an oxygen-free gas mixture (e.g., N₂/CO₂).
-
Seal the vessels with butyl rubber stoppers.
-
Autoclave the medium.
-
After the medium has cooled to room temperature, aseptically add the sterile titanium (III) citrate stock solution using a syringe and needle to achieve the desired final concentration. A typical final concentration of titanium is between 0.2 mM and 0.5 mM.[3]
-
The medium is ready for inoculation once the redox indicator (if used) shows a reduced state (e.g., resazurin (B115843) turns from pink to colorless).
Data Presentation
Comparison of Redox Potentials
| Reducing Agent | Concentration | Resulting Redox Potential (Eh) |
| Cysteine Hydrochloride | - | -167.8 mV |
| Dithiothreitol | - | -175.8 mV |
| Titanium (III) Citrate | 5 x 10⁻⁴ M Titanium | -302.4 mV |
| Titanium (III) Citrate | 2 x 10⁻³ M Titanium | -403.9 mV |
Data from Jones and Pickard, 1980.[3][4]
Visualizations
Experimental Workflows
Caption: Workflow for the preparation of titanium (III) citrate stock solution.
Caption: Workflow for adjusting media redox potential using titanium (III) citrate.
Logical Relationships
Caption: Relationship between this compound state and anaerobic culture conditions.
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. dsmz.de [dsmz.de]
- 6. Inhibitory effects of titanium (III) citrate on enumeration of bacteria from rumen contents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Titanium (III) citrate solution (Zehnder and Wuhrmann 1976) | Solutions | MediaDive [mediadive.dsmz.de]
- 9. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 10. dsmz.de [dsmz.de]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound solution | Solutions | MediaDive [bacmedia.dsmz.de]
Validation & Comparative
A Head-to-Head Battle of Reducing Agents: Titanium Citrate vs. Sodium Dithionite for Anaerobic Cultures
For researchers and drug development professionals navigating the critical task of cultivating obligate anaerobes, the choice of reducing agent is paramount. An ideal agent effectively scavenges oxygen, maintains a low redox potential, and supports robust microbial growth without introducing toxicity. This guide provides a comprehensive, data-driven comparison of two commonly used reducing agents: titanium citrate (B86180) and sodium dithionite (B78146).
This publication delves into the chemical properties, mechanisms of action, and performance of titanium citrate and sodium dithionite in anaerobic cultures. We present a detailed analysis of their effectiveness in establishing and maintaining anaerobic conditions, their impact on microbial growth kinetics, and their inherent toxicities. The information is supported by experimental data and detailed protocols to assist researchers in making an informed decision for their specific applications.
At a Glance: Key Performance Indicators
| Feature | This compound | Sodium Dithionite |
| Redox Potential (at pH 7) | < -400 mV | ~ -660 mV |
| Oxygen Scavenging | Rapid | Very Rapid |
| Toxicity | Can be inhibitory to some bacteria, particularly upon initial isolation. | Decomposition products (sulfite, bisulfite) can be toxic or inhibitory to some microorganisms. |
| Stability of Solution | Relatively stable when prepared and stored under anaerobic conditions. | Aqueous solutions are unstable and must be prepared fresh. |
| Nutritional Contribution | Citrate can be a carbon source for some organisms. | None |
| Byproducts | Titanium(IV) citrate | Sulfite, bisulfite, thiosulfate |
Deep Dive: A Comparative Analysis
Mechanism of Action: How They Create an Anaerobic Environment
Both this compound and sodium dithionite are powerful reducing agents that readily react with and remove dissolved oxygen from culture media.
Titanium (III) citrate acts as an oxidation-reduction buffering system. The Ti(III) ion is oxidized to Ti(IV), effectively eliminating oxygen. This reaction is visually indicated by a color change of the solution from purple (Ti(III)) to colorless (Ti(IV)), providing a built-in indicator of the redox potential.[1]
Sodium dithionite (also known as sodium hydrosulfite) is a potent reducing agent that rapidly scavenges oxygen. In aqueous solutions, it dissociates to form the sulfoxyl radical anion (SO₂⁻), which is a highly reactive species that readily reduces oxygen.[2]
Redox Potential: Achieving the Necessary Low
A sufficiently low redox potential is critical for the successful cultivation of strict anaerobes. Both agents are capable of achieving very low redox potentials.
A study on the growth of rumen bacteria reported that a medium reduced with titanium(III) citrate at a concentration of 2 x 10⁻³ M reached a redox potential of -403.9 mV.[3] In comparison, a study on methanogens found that sodium dithionite could achieve a redox potential of around -700 mV.[2] While both provide a highly reduced environment, sodium dithionite can achieve a lower potential.
Impact on Microbial Growth: A Tale of Two Reductants
The ultimate measure of a reducing agent's effectiveness is its ability to support robust microbial growth. Studies have shown varied results depending on the microorganism.
For the cultivation of Methanothermobacter marburgensis, sodium dithionite was found to be a suitable substitute for the traditionally used sodium sulfide, leading to stable methane (B114726) evolution rates.[2][4][5]
However, for some rumen bacteria, titanium(III) citrate has been shown to be inhibitory, particularly for strains that require cysteine.[3] The maximum growth of several rumen bacterial strains was generally lower in media containing titanium(III) citrate compared to media with cysteine hydrochloride.[3] One study indicated that this compound can be inhibitory to bacteria upon their initial isolation from natural habitats, especially when their growth rates are low.[6]
The addition of sodium dithionite has been shown to shorten or even eliminate the lag phase of some anaerobic bacteria.[7]
Toxicity and Side Effects: The Hidden Costs
While effective at removing oxygen, both reducing agents and their byproducts can have toxic effects on microorganisms.
This compound , as mentioned, can be inhibitory to certain bacteria. The citrate component could also be metabolized by some microorganisms, potentially altering the intended experimental conditions.
Sodium dithionite itself has low toxicity, but its decomposition in aqueous solutions yields sulfite, bisulfite, and thiosulfate. These byproducts can be toxic or inhibitory to a range of microorganisms.
Experimental Corner: Protocols and Methodologies
Reproducibility is key in scientific research. Here, we provide detailed protocols for the preparation of both this compound and sodium dithionite reducing agents for use in anaerobic culture media.
Preparation of Titanium (III) Citrate Solution
This protocol is adapted from the method described by Zehnder and Wuhrmann (1976).
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 7. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Titanium Citrate and Sodium Sulfide as Reducing Agents
For researchers, scientists, and drug development professionals selecting an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and downstream processes. This guide provides a detailed comparison of two commonly utilized reducing agents: titanium citrate (B86180) and sodium sulfide (B99878). We will delve into their chemical properties, performance in various applications, and provide supporting experimental data and protocols.
At a Glance: Key Performance Characteristics
| Property | Titanium Citrate | Sodium Sulfide |
| Form | Typically used as an aqueous solution of Ti(III) citrate. | Solid flakes or crystals (anhydrous or hydrated). |
| Redox Potential | Approximately -800 mV vs. SHE (at pH 7)[1]. | S/S²⁻: ~ -410 mV vs. SHE. SO₄²⁻/S²⁻: ~ -220 mV vs. SHE. |
| Solubility | Soluble in water. | Soluble in water, slightly soluble in alcohol. |
| Primary Applications | Creation of anaerobic conditions in microbiological media[2][3], reductant in enzyme assays (e.g., nitrogenase)[4], potential in organic synthesis. | Reduction of nitroarenes to amines (Zinin reaction)[5][6], synthesis of sulfur-containing organic compounds. |
| Selectivity | Can be a powerful, non-specific reducing agent. | Can selectively reduce nitro groups in the presence of other reducible functionalities. |
| Handling & Safety | Air-sensitive, requires anaerobic handling. Generally considered non-toxic in typical laboratory concentrations. | Corrosive and alkaline. Reacts with acids to produce highly toxic hydrogen sulfide gas. Requires careful handling in a well-ventilated area. |
Delving Deeper: A Comparative Analysis
This compound: A Powerful Reductant for Anaerobic Systems
Titanium(III) citrate is a potent reducing agent, primarily valued for its ability to establish and maintain highly anaerobic environments. Its very low redox potential at neutral pH makes it highly effective at scavenging dissolved oxygen[2]. This property is crucial for the cultivation of obligate anaerobic microorganisms and for studying oxygen-sensitive enzymes like nitrogenase[3][4]. While its application in mainstream organic synthesis is less common, its strong reducing power suggests potential for the reduction of a variety of functional groups.
Sodium Sulfide: A Workhorse for Nitro Group Reduction
Sodium sulfide is a well-established reagent in organic chemistry, most notably for the reduction of aromatic nitro compounds to their corresponding anilines, a transformation known as the Zinin reaction[5][6]. This reaction is valued for its efficiency and selectivity, often leaving other reducible functional groups intact. Sodium sulfide's utility also extends to the synthesis of various organosulfur compounds. However, its use is accompanied by significant safety considerations due to its corrosive nature and the potential for releasing toxic hydrogen sulfide gas upon acidification[7].
Experimental Protocols
Preparation and Use of Titanium(III) Citrate as a Reducing Agent in Anaerobic Media
This protocol describes the preparation of a titanium(III) citrate solution and its use to create an anaerobic environment in a culture medium.
Materials:
-
Titanium(III) chloride (15% solution in HCl)
-
Sodium citrate dihydrate
-
Sodium carbonate
-
Degassed, anaerobic water
-
Anaerobic chamber or glove box
Procedure:
-
Preparation of Sodium Citrate Solution: In an anaerobic chamber, dissolve 47.0 g of sodium citrate dihydrate in 200 mL of degassed, anaerobic water.
-
Preparation of Sodium Carbonate Solution: In a separate flask inside the anaerobic chamber, dissolve 20.0 g of sodium carbonate in 250 mL of degassed, anaerobic water.
-
Formation of Titanium(III) Citrate: While stirring vigorously, slowly add 20 mL of the 15% titanium(III) chloride solution to the sodium citrate solution. The solution will turn a deep purple-blue color.
-
Neutralization: Slowly add the sodium carbonate solution to the titanium(III) citrate solution until the pH reaches 7.0. The color will remain, indicating the presence of Ti(III).
-
Use in Media: Add the prepared titanium(III) citrate solution to your culture medium to achieve the desired final concentration (typically in the range of 0.1-1.0 mM) to establish and maintain anaerobic conditions. The persistence of the purple-blue color indicates an anaerobic environment.
Reduction of an Aromatic Nitro Compound using Sodium Sulfide (Zinin Reaction)
This protocol provides a general procedure for the reduction of a nitroarene to an aniline (B41778) using sodium sulfide.
Materials:
-
Aromatic nitro compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium (B1175870) chloride
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic nitro compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: Add sodium sulfide nonahydrate (2.0-3.0 equivalents) and ammonium chloride (1.0-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing the Processes
To better understand the experimental workflow and reaction mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of reducing agents.
Caption: A simplified representation of the Zinin reaction mechanism.
Conclusion
Both this compound and sodium sulfide are effective reducing agents, each with a distinct profile of reactivity, selectivity, and handling requirements. This compound excels in creating and maintaining highly reducing anaerobic environments, making it indispensable in certain areas of microbiology and enzymology. Sodium sulfide, on the other hand, is a robust and selective reagent for the reduction of nitroarenes in organic synthesis. The choice between these two reagents will ultimately depend on the specific requirements of the application, including the desired redox potential, substrate compatibility, and safety considerations. This guide provides the foundational information to aid researchers in making an informed decision for their experimental needs.
References
- 1. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinin reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
Navigating the Anoxic Realm: A Comparative Guide to Alternatives for Titanium Citrate
For researchers, scientists, and drug development professionals, creating and maintaining an anoxic environment is a critical step in a multitude of experimental setups, from culturing obligate anaerobes to studying cellular responses under hypoxia. While titanium (III) citrate (B86180) has traditionally been a reliable choice for its strong reducing potential, its use can be accompanied by challenges such as potential toxicity to certain cell lines and the introduction of citrate, which can interfere with specific metabolic studies.[1][2] This guide provides an objective comparison of viable alternatives, supported by experimental data, to help you select the optimal method for your research needs.
This comparison will delve into chemical, enzymatic, and physical methods for achieving anoxia, evaluating them on parameters such as efficiency, speed of oxygen removal, potential for cellular toxicity, and ease of use.
Chemical Alternatives: Rapid Reduction with Caveats
Chemical scavengers offer a straightforward and often rapid method for oxygen removal. However, their reactivity can also pose challenges in terms of specificity and potential side effects.
Sodium Dithionite (B78146)
Sodium dithionite (Na₂S₂O₄) is a potent reducing agent that rapidly scavenges dissolved oxygen.[3] It is commonly used in various industrial and laboratory applications. However, its use in biological systems requires careful consideration due to its potential to generate reactive sulfur species and induce oxidative stress at certain concentrations.[3]
Palladium Catalyst
Palladium catalysts are frequently employed in anaerobic jars and chambers.[4][5][6] These catalysts facilitate the reaction between hydrogen (provided by a gas-generating envelope) and residual oxygen in the sealed container, forming water.[7][8] This method is highly effective for creating and maintaining anaerobic conditions for microbial cultures.
Hypoxia-Mimicking Agents: Cobalt Chloride and Deferoxamine (B1203445)
For cell culture experiments focused on the physiological responses to hypoxia, chemical inducers of the hypoxia-inducible factor-1 (HIF-1) pathway, such as cobalt chloride (CoCl₂) and deferoxamine (DFO), offer a convenient alternative to creating a physically anoxic environment.[9][10][11] These agents do not remove oxygen but rather stabilize the HIF-1α subunit, leading to the transcriptional activation of hypoxia-responsive genes.[9][11] This approach is particularly useful for studying the signaling pathways involved in cellular adaptation to low oxygen.
Enzymatic Systems: Biocompatible and Specific Oxygen Removal
Enzymatic oxygen scavenging systems offer a more biocompatible approach, making them well-suited for delicate cell culture applications. These systems utilize enzymes to catalyze the reduction of oxygen.
Oxyrase®
Oxyrase® is a commercially available enzyme preparation containing membrane fragments from Escherichia coli. It efficiently reduces dissolved oxygen in culture media and the headspace, creating an anoxic environment suitable for the growth of anaerobic microorganisms and for studying anoxia in eukaryotic cells.[12][13][14] The system is self-contained and does not require the addition of co-substrates in many media types.[12]
Glucose Oxidase and Catalase (GOC)
The combination of glucose oxidase and catalase provides an effective enzymatic oxygen scavenging system. Glucose oxidase catalyzes the oxidation of glucose, consuming oxygen in the process and producing hydrogen peroxide.[15] Catalase is then used to break down the potentially harmful hydrogen peroxide into water and oxygen.[15]
Protocatechuate-3,4-dioxygenase (PCD) and Pyranose Oxidase/Catalase (POC)
For specialized applications such as single-molecule fluorescence studies, where photobleaching is a concern, other enzymatic systems like protocatechuate-3,4-dioxygenase (PCD) with its substrate protocatechuic acid, or pyranose oxidase in combination with catalase (POC), have been developed.[16][17][18] The POC system is particularly noteworthy as it does not produce acidic byproducts, thus avoiding pH drops in the medium.[15][18]
Physical Methods: Precise Control of the Gaseous Environment
Physical methods involve the mechanical removal or displacement of oxygen from the experimental environment. These methods offer precise control over oxygen levels but often require specialized equipment.
Hypoxic Chambers and Incubators
Hypoxic chambers and incubators are enclosed systems that allow for the precise control of gas composition.[9] By purging the chamber with a certified gas mixture (typically containing a low percentage of oxygen, balanced with nitrogen and carbon dioxide), researchers can establish and maintain a stable hypoxic or anoxic environment.[19]
Vacuum Bags
A more cost-effective physical method involves the use of vacuum bags, commonly used for food storage.[19] Culture vessels are placed inside the bag, which is then flushed with a low-oxygen gas mixture and sealed. This creates a self-contained hypoxic microenvironment.[19]
Quantitative Comparison of Anoxic Condition Methods
| Method | Principle of Action | Achievable O₂ Level | Time to Anoxia | Advantages | Disadvantages | Key Applications |
| Titanium (III) Citrate [1] | Chemical reduction of O₂ | < 0.1% | Minutes to hours | Strong reducing agent, acts as a redox indicator. | Potential toxicity, citrate can be a carbon source. | Microbial culture, enzyme assays. |
| Sodium Dithionite [3] | Chemical reduction of O₂ | Variable, can be < 0.1% | Minutes | Rapid oxygen removal. | Can produce toxic byproducts, may induce oxidative stress. | Chemical assays, some microbial cultures. |
| Palladium Catalyst [4][6][7] | Catalytic reaction of H₂ and O₂ | 0-5 ppm | Hours | Highly effective for sealed containers, reusable catalyst. | Requires H₂ source (gas pack), potential for catalyst poisoning. | Anaerobic microbiology in jars. |
| CoCl₂ / DFO [9][10][11] | Chemical induction of HIF-1α | Ambient O₂ | N/A (mimics hypoxia) | Simple to use in cell culture, targets specific signaling pathways. | Does not create physical anoxia, potential off-target effects. | Cell biology, studying hypoxia signaling. |
| Oxyrase® [12][13] | Enzymatic reduction of O₂ | < 0.0005% | ≤ 30 minutes in broth[12] | Biocompatible, effective in liquid and headspace, self-contained. | Cost, potential for interference with some antibiotics.[12] | Anaerobic microbiology, cell culture anoxia studies. |
| GOC System [15] | Enzymatic oxidation of glucose | < 0.1% | Minutes to hours | Biocompatible, relatively inexpensive components. | Produces H₂O₂, can cause a pH drop. | Single-molecule studies, cell culture. |
| PCD / POC Systems [15][17][18] | Enzymatic oxidation of substrate | < 0.1% | Minutes | Biocompatible, POC system is pH-stable.[18] | Substrates and enzymes can be expensive. | Single-molecule fluorescence, sensitive enzyme assays. |
| Hypoxic Chamber [9][19] | Gas displacement | User-defined (e.g., < 0.1%) | Minutes to hours | Precise and stable O₂ control, can be used for long-term experiments. | High initial equipment cost, ongoing gas costs. | Cell culture, animal studies. |
| Vacuum Bag [19] | Gas displacement | < 2% | ~2 hours to equilibrate[19] | Low cost, simple to set up. | Less precise O₂ control, risk of leaks. | Short-term cell culture experiments. |
Experimental Protocols
General Protocol for Chemical Scavenging in Solution (e.g., Sodium Dithionite)
-
Prepare a fresh stock solution of the chemical scavenger (e.g., 1 M sodium dithionite in an anaerobic buffer).
-
Seal the experimental vessel containing the medium or buffer.
-
Purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove the bulk of the oxygen.
-
Using a gas-tight syringe, inject the required volume of the scavenger stock solution into the sealed vessel to achieve the desired final concentration.
-
Continuously stir the solution to ensure uniform distribution of the scavenger.
-
Monitor the oxygen concentration using a calibrated oxygen sensor.
Protocol for Using a Palladium Catalyst in an Anaerobic Jar
-
Place the inoculated culture plates or tubes inside the anaerobic jar.
-
Open a gas-generating envelope (which typically contains sodium borohydride (B1222165) and sodium bicarbonate) and place it in the jar.[7]
-
Add the specified amount of water to the gas-generating envelope to initiate the production of hydrogen and carbon dioxide.[7]
-
Place the palladium catalyst, usually in a sachet, in its designated holder under the lid of the jar.[4]
-
Immediately seal the jar tightly.
-
The catalyst will facilitate the reaction between the generated hydrogen and the residual oxygen, creating an anoxic atmosphere. Condensation on the inside of the jar is an indicator that the catalytic reaction is occurring.[7]
-
Incubate the jar at the appropriate temperature.
Protocol for Inducing Chemical Hypoxia in Cell Culture with Cobalt Chloride
-
Prepare a stock solution of cobalt chloride (e.g., 25 mM in sterile deionized water).[9]
-
Culture cells to the desired confluency in a standard cell culture incubator.
-
Add the CoCl₂ stock solution to the cell culture medium to achieve the desired final concentration (typically 100-150 µM).[9][10]
-
Incubate the cells for the desired period (e.g., 24 hours) under normoxic conditions (i.e., in a standard CO₂ incubator).[9]
-
Harvest the cells for downstream analysis of hypoxia-induced responses (e.g., Western blotting for HIF-1α).[9]
Protocol for Using Oxyrase® for Broth Media
-
Thaw the frozen Oxyrase® enzyme suspension.[12]
-
Aseptically add the recommended volume of Oxyrase® to the sterile broth medium (e.g., 0.1 mL per 1.0 mL of broth).[12]
-
Gently mix the contents without vigorous shaking to avoid denaturing the enzyme.[12]
-
Incubate the culture at the desired temperature. The medium should become anaerobic within approximately 30 minutes.[12]
Visualizing the Pathways and Workflows
References
- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 3. Sodium dithionate (Na2S2O4) induces oxidative damage in mice mitochondria heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. micromasterlab.com [micromasterlab.com]
- 5. ancocatalysts.com [ancocatalysts.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. A Comprehensive Investigation on Catalytic Behavior of Anaerobic Jar Gassing Systems and Design of an Enhanced Cultivation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A novel method of inducing and assuring total anoxia during in vitro studies of O2 deprivation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method of producing low oxygen conditions with oxyrase for cultured cells exposed to radiation and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 17. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
A Comparative Analysis of Titanium Citrate and Cysteine Hydrochloride as Reducing Agents in Anaerobic Bacteriology
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is critical for maintaining anaerobic conditions in cell culture and other experimental systems. This guide provides a detailed comparison of the efficacy of titanium (III) citrate (B86180) and cysteine hydrochloride, focusing on their performance as reducing agents in anaerobic bacteriology, supported by experimental data.
This comparison primarily draws upon a key study that directly evaluated these two compounds in the context of cultivating rumen bacteria. While both agents are effective in reducing the redox potential of culture media, they exhibit distinct characteristics that can influence experimental outcomes.
Quantitative Performance Comparison
The following table summarizes the key quantitative data from a comparative study on the use of titanium citrate and cysteine hydrochloride as reducing agents in an anaerobic medium for the growth of 10 strains of rumen bacteria.[1]
| Parameter | This compound | Cysteine Hydrochloride |
| Redox Potential (Eh) | -302.4 mV (at 5 x 10⁻⁴ M Ti) to -403.9 mV (at 2 x 10⁻³ M Ti) | -167.8 mV |
| Support for Bacterial Growth | Generally lower maximum growth compared to cysteine hydrochloride. Poor growth for strains requiring cysteine. | Supported higher maximum growth for most tested strains. |
Efficacy and Applications
Titanium (III) Citrate is a powerful chemical reducing agent that can achieve a significantly lower redox potential than cysteine hydrochloride.[1] This makes it highly effective at eliminating traces of oxygen in a culture medium.[2] It serves as a non-toxic oxidation-reduction buffering system and can be useful when a sulfur-containing reducing agent needs to be excluded from the experimental setup.[1][2] However, its strong reducing power does not necessarily translate to superior biological outcomes in all cases. In the cultivation of rumen bacteria, this compound generally supported lower maximum growth compared to cysteine hydrochloride.[1] Notably, bacterial strains that have a specific requirement for cysteine showed poor growth in media reduced with this compound.[1]
Cysteine Hydrochloride is a widely used reducing agent in anaerobic microbiology.[3] It is a derivative of the amino acid cysteine and, in addition to its reducing properties, it can also serve as a nutrient source for certain microorganisms.[1] While it achieves a less negative redox potential compared to this compound, it was found to support better overall growth for a variety of rumen bacteria.[1] Beyond its role as a reducing agent in culture media, cysteine is a precursor to the potent intracellular antioxidant, glutathione (B108866).[4] This mechanism is central to its protective effects against oxidative stress in biological systems. The hydrochloride salt of cysteine is favored for its increased stability and solubility.[4]
Experimental Protocols
Measurement of Redox Potential in Culture Media
Objective: To determine the oxidation-reduction potential (Eh) of an anaerobic culture medium.
Methodology:
-
A platinum electrode and a reference electrode (e.g., silver chloride) are used.[5]
-
The platinum electrode should be cleaned thoroughly prior to use.[6]
-
For accurate measurements in anaerobic media, all manipulations should be performed within a glove box continuously flushed with oxygen-free gas.[6]
-
The electrodes are immersed in the culture medium, and the potential difference is measured using a potentiometer.[5]
-
The system can be calibrated using redox buffers with known Eh values, such as titanium (III) citrate (Eh = -480 mV, pH = 7.0).[5]
Evaluation of Bacterial Growth with Different Reducing Agents
Objective: To compare the ability of different reducing agents to support bacterial growth.
Methodology:
-
Prepare a basal anaerobic culture medium without any reducing agents.
-
Aliquot the basal medium into separate flasks or tubes.
-
Add the different reducing agents (e.g., this compound and cysteine hydrochloride) to the respective flasks at desired concentrations.
-
Inoculate the media with the bacterial strain(s) of interest. A typical starting inoculum is around 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Incubate the cultures under appropriate anaerobic conditions and temperature.
-
Monitor bacterial growth over time by measuring the optical density (OD) at a wavelength of 600 nm using a spectrophotometer.[7][8]
-
Take OD readings at regular intervals (e.g., every hour) to construct a growth curve.[7][8]
-
The maximum growth can be determined from the peak of the growth curve.
Signaling and Mechanistic Pathways
Cysteine Hydrochloride's Role in Glutathione Synthesis
Cysteine hydrochloride's primary mechanism of action in a biological context, beyond its direct reducing capability, is to serve as a precursor for glutathione (GSH) synthesis. GSH is a major endogenous antioxidant that protects cells from oxidative damage.
This compound as a Reducing Agent in Anaerobic Culture
Titanium (III) citrate acts as a potent chemical reducing agent, directly scavenging oxygen to create and maintain a low redox potential environment suitable for the growth of obligate anaerobes.
Conclusion
The choice between this compound and cysteine hydrochloride as a reducing agent depends on the specific requirements of the experiment. For achieving and maintaining a very low redox potential, especially when sulfur-containing compounds must be avoided, this compound is a superior chemical reducing agent. However, for the general cultivation of anaerobic bacteria where maximal growth is the primary objective, cysteine hydrochloride often proves more effective, likely due to its dual role as a reducing agent and a potential nutrient source. Researchers should consider the specific metabolic needs of their organisms of interest when selecting the appropriate reducing agent. For broader applications in drug development, the well-documented role of cysteine as a glutathione precursor provides a clearer biological rationale for its use as an antioxidant, whereas the in vivo biological efficacy and mechanisms of this compound are less established.
References
- 1. Effect of titanium (III) citrate as reducing agent on growth of rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Measurement of redox potential changes in anaerobic culture media caused by addition of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Validating Anaerobic Chamber Conditions: A Comparative Guide to Redox Indicators
For researchers, scientists, and drug development professionals working with obligate anaerobes, maintaining a strictly anaerobic environment is paramount. The viability of cultures and the validity of experimental results hinge on the effective exclusion of oxygen. Redox indicators are indispensable tools for visually confirming anaerobic conditions within a chamber. This guide provides a detailed comparison of two commonly used redox indicators, Resazurin and Methylene Blue, supported by experimental data and protocols to assist in selecting the appropriate indicator for your needs.
Performance Comparison of Redox Indicators
The choice of a redox indicator is critical for accurately assessing the anaerobic state of a chamber. The ideal indicator should have a reduction potential that aligns with the requirements of the microorganisms being cultured and provide a clear, unambiguous color change.
| Feature | Resazurin | Methylene Blue |
| Reduction Potential (E₀' at pH 7.0) | -51 mV | +11 mV |
| Color in Oxidized State (Aerobic) | Blue/Purple | Blue |
| Color in Reduced State (Anaerobic) | Colorless (via pink intermediate) | Colorless |
| Sensitivity to Low Oxygen Levels | Higher | Lower |
| Toxicity | Generally considered less toxic to microorganisms | Can be more toxic to some sensitive strains |
Key Insights:
-
Resazurin's lower reduction potential (-51 mV) makes it a more sensitive indicator of anaerobiosis, as it will only be reduced under more strictly anaerobic conditions.[1] This is particularly advantageous when working with highly oxygen-sensitive microorganisms.
-
Methylene Blue , with a higher reduction potential (+11 mV), is more easily reduced and may indicate "anaerobic" conditions at oxygen levels that are still too high for some obligate anaerobes.
-
The transition of Resazurin from blue to a pink intermediate (resorufin) before becoming colorless can provide a visual cue of a reducing environment that is not yet fully anaerobic.[1]
-
While both indicators are effective, the potential for higher toxicity with Methylene Blue should be a consideration when working with delicate or slow-growing anaerobic strains.
Experimental Protocols
Accurate and reproducible validation of anaerobic conditions requires standardized preparation and application of redox indicators. The following protocols provide detailed methodologies for preparing and using Resazurin and Methylene Blue indicator solutions.
Protocol 1: Preparation and Use of Resazurin Indicator Solution
Materials:
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, light-protected container
-
0.2 µm syringe filter
-
Sterile beaker or flask
Procedure:
-
Stock Solution Preparation:
-
Dissolve Resazurin sodium salt in PBS (pH 7.4) to a final concentration of 0.1 g/100 mL.[1]
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile, light-protected container.[2]
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage, protected from light.[2]
-
-
Working Solution Preparation & Application:
-
Inside the anaerobic chamber, dispense a small volume of the Resazurin stock solution into a sterile, transparent vessel (e.g., a beaker or a petri dish).
-
The initial color of the solution will be blue.
-
Observe the solution over time. As the anaerobic atmosphere is established and maintained, the blue solution will first turn pink and then become colorless.[1]
-
A persistently pink or blue color indicates the presence of oxygen and a failure to achieve or maintain anaerobic conditions.
-
Protocol 2: Preparation and Use of Methylene Blue Indicator Solution
Materials:
-
Methylene Blue powder
-
Distilled water
-
Ethanol (B145695) (optional, for enhancing solubility)
-
Sterile beaker or flask
Procedure:
-
Solution Preparation:
-
Prepare a 0.05% (w/v) solution of Methylene Blue by dissolving 50 mg of Methylene Blue powder in 100 mL of distilled water. Gentle heating can aid in dissolution.
-
Alternatively, for improved solubility, dissolve the Methylene Blue in a small amount of ethanol before bringing it to the final volume with distilled water.
-
-
Application:
-
Place a small, open container (e.g., a beaker) with the Methylene Blue solution inside the anaerobic chamber.
-
The initial color of the solution will be blue.
-
Upon establishment of an anaerobic environment, the Methylene Blue solution will be reduced and become colorless.[3]
-
The return of a blue color indicates a breach in the anaerobic integrity of the chamber.
-
Visualizing the Validation Workflow
Understanding the logical flow of validating anaerobic conditions is crucial for ensuring experimental success. The following diagram illustrates the key steps in the process.
Caption: Experimental workflow for anaerobic chamber validation.
This guide provides a foundational understanding of using redox indicators for validating anaerobic chamber conditions. For critical applications, it is recommended to use these indicators in conjunction with electronic oxygen sensors for a quantitative and continuous monitoring of the anaerobic environment. Always refer to the manufacturer's instructions for your specific anaerobic chamber and redox indicator products.
References
comparative analysis of different methods for preparing titanium citrate
For researchers and professionals in drug development and materials science, the synthesis of titanium citrate (B86180) complexes is a critical step for various applications, leveraging their roles as biocompatible titanium carriers and precursors for advanced materials. The choice of synthetic methodology significantly impacts the physicochemical properties, yield, and purity of the final product. This guide provides a comparative analysis of different methods for preparing titanium citrate, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The selection of a suitable method for preparing this compound depends on several factors, including the desired speciation of the complex, required yield, and available laboratory equipment. The following table summarizes the key quantitative parameters of different synthetic approaches.
| Method | Titanium Precursor | Key Reagents | pH | Reaction Time | Yield | Key Characteristics |
| Aqueous Synthesis (pH-Dependent) | Titanium tetrachloride (TiCl₄) | Citric acid, KOH | 4 | Several days (crystallization) | 44% | Yields a crystalline species assembly; pH is critical for the final product's composition.[1] |
| Titanium tetrachloride (TiCl₄) | Citric acid, Neocuproine (B1678164) | 3 | Several days (crystallization) | 38% | Isolates a specific crystalline material; base choice influences the counter-ion.[1] | |
| Titanium tetrachloride (TiCl₄) | Citric acid, NaOH | 5 | - | - | Affords a distinct sodium salt of the this compound complex.[1] | |
| Titanium tetrachloride (TiCl₄) | Citric acid, NaOH | ~6 | Overnight + crystallization | - | Produces a specific sodium salt of a mononuclear titanium(IV)-citrate complex.[2] | |
| Polymeric Precursor Method | Titanium isopropoxide | Citric acid | - | - | - | Allows for good control over synthesis parameters, leading to high purity and yield.[3] |
| Microwave-Assisted Synthesis | Titanium precursor | Citric acid | - | - | - | Utilizes microwave energy for rapid heating, enhancing reaction speed and efficiency.[3] |
| Gel Method | - | - | - | - | - | Produces a water-soluble this compound with high photocatalytic activity.[4] |
| Solution-Gel Route | Titanium isopropoxide | Citric acid, H₂O₂ | 2 | - | - | Forms a citratoperoxo-Ti(IV)-precursor solution. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for key methods of preparing this compound.
Protocol 1: Aqueous Synthesis of K₇[Ti(C₆H₆O₇)₂(C₆H₅O₇)][Ti(C₆H₅O₇)₂(C₆H₆O₇)]·10H₂O at pH 4[1]
-
Dissolve 0.38 g (2.0 mmol) of anhydrous citric acid in 2 mL of H₂O in a flask.
-
Slowly add 0.20 g (1.0 mmol) of TiCl₄ to the solution with continuous stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
On the following day, slowly add an aqueous potassium hydroxide (B78521) solution (1:1 in water) to adjust the pH to a final value of 4.0.
-
Treat the resulting colorless reaction mixture with cold ethanol (B145695) at 4 °C.
-
A colorless crystalline material will form after several days.
-
Isolate the product by filtration and dry it in vacuo.
Protocol 2: Aqueous Synthesis of (C₁₄H₁₃N₂)₂[Ti(C₆H₆O₇)₃]·5H₂O at pH 3[1]
-
Combine TiCl₄ and citric acid in a 1:1 molar ratio in water.
-
Use neocuproine as a base to adjust the pH of the reaction mixture to 3.
-
Allow the reaction mixture to undergo slow evaporation at room temperature.
-
A colorless crystalline material will deposit at the bottom of the flask after a few days.
-
Isolate the product by filtration and dry it in vacuo.
Protocol 3: Polymeric Precursor Method[3]
-
Mix titanium isopropoxide with citric acid in water.
-
Heat the mixture under reflux conditions to facilitate the complexation reaction.
-
The resulting solution can be concentrated to yield solid this compound.
Protocol 4: Synthesis from Titanium Isopropoxide and Citric Acid[6]
-
Add Ti-isopropoxide to a solution of citric acid. A white precipitate will form immediately, creating a slurry.
-
Stir the slurry at 70 °C overnight. The solution will turn clear with a yellow tint, indicating the formation of the Ti(cit)₃ complex.
-
The concentration can be adjusted by diluting with distilled water or by careful evaporation at 70 °C.
Method Selection Workflow
The choice of a synthetic method is often guided by the desired outcome and available resources. The following diagram illustrates a logical workflow for selecting an appropriate preparation method for this compound.
Caption: Decision workflow for selecting a this compound synthesis method.
References
A Comparative Guide to Reducing Agents in Complex Media: Titanium Citrate, DTT, and TCEP
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and protein-based research, maintaining a reducing environment is often critical for preserving the structural integrity and biological activity of proteins. This is particularly true in complex media formulations used for cell culture and recombinant protein production, where disulfide bond formation can lead to aggregation and loss of function. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are the most commonly employed reducing agents, there is growing interest in exploring alternatives like titanium(III) citrate (B86180).
General Properties of Reducing Agents
A summary of the key characteristics of titanium(III) citrate, DTT, and TCEP is presented in Table 1. This information is compiled from various sources and provides a basis for selecting an appropriate reducing agent for a specific application.
| Property | Titanium(III) Citrate | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Primary Application | Creating highly anaerobic conditions in microbiological media | Reducing disulfide bonds in proteins and peptides, enzyme stabilization | Reducing disulfide bonds in proteins and peptides, stable over a wide pH range |
| Redox Potential (pH 7) | Extremely low (e.g., -302.4 mV at 0.5 mM)[1] | -0.33 V[2] | Not a thiol-based reductant, effective over a broad pH range[2] |
| Optimal pH Range | Not extensively documented for protein applications | >7[2] | 1.5 - 8.5[2] |
| Stability | Air-sensitive, requires anaerobic preparation and storage | Prone to oxidation, especially in the presence of metal ions[2] | More stable to air oxidation than DTT, but can be unstable in phosphate (B84403) buffers[2] |
| Odor | Odorless | Strong, unpleasant sulfur odor | Odorless |
| Toxicity/Cellular Effects | Can be inhibitory to some bacterial strains, especially upon initial isolation[1] | Can have chelating properties for divalent cations like Zn2+, Fe2+, and Cu2+[3] | Generally considered less toxic than DTT |
| Interference with Assays | Not well-documented in protein assays | Can interfere with maleimide-based labeling and IMAC resins[3] | Does not interfere with maleimide (B117702) chemistry or IMAC[2] |
Performance in Complex Media: A Knowledge Gap
A thorough review of the scientific literature reveals a significant gap in our understanding of how titanium(III) citrate performs in complex media formulations commonly used for recombinant protein production in hosts like E. coli and Chinese Hamster Ovary (CHO) cells. While studies on anaerobic bacteria provide some insights into its potent reducing capabilities, there is a lack of quantitative data comparing its effects on:
-
Recombinant Protein Yield: The impact of titanium citrate on the final yield of expressed proteins compared to DTT and TCEP is unknown.
-
Protein Quality: There is no data on how this compound affects protein folding, solubility, and post-translational modifications in common expression systems.
-
Host Cell Viability and Growth: While some studies show inhibitory effects of this compound on certain bacteria, its impact on the growth and viability of industrially relevant cell lines like CHO and E. coli strains used for protein expression has not been reported.
-
Stability in Media: The stability of the reduced form of titanium(III) citrate in complex, nutrient-rich media such as Terrific Broth (TB), Luria-Bertani (LB) broth, or chemically defined CHO media over the course of a typical cell culture run is not well-documented.
Experimental Protocols
Due to the lack of established protocols for using titanium(III) citrate in recombinant protein expression, a general experimental workflow for evaluating and comparing different reducing agents is provided below. This can serve as a template for researchers interested in investigating this compound as a potential alternative to DTT or TCEP in their specific systems.
General Experimental Workflow for Evaluating Reducing Agents
Caption: A generalized workflow for comparing the performance of different reducing agents in a protein expression system.
Role of Reducing Agents in Protein Folding
The primary role of reducing agents in protein-related applications is to prevent the formation of incorrect disulfide bonds and to reduce any that may have formed, thereby facilitating proper protein folding.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant therapeutic proteins degradation and overcoming strategies in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Applications of Titanium Citrate
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of experimental results obtained using titanium citrate (B86180). It offers an objective comparison of its performance against other alternatives, supported by experimental data, detailed methodologies, and visual workflows.
Cytotoxic Activity in Cancer Research
Titanium complexes have emerged as a promising class of non-platinum-based anticancer agents. Among these, titanium citrate offers the advantage of high water solubility and stability, addressing a key limitation of earlier compounds like titanocene (B72419) dichloride.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for titanocene dichloride, a well-studied titanium-based anticancer agent, across various cancer cell lines. While direct comparative studies with this compound under identical conditions are limited, these values provide a benchmark for evaluating its cytotoxic potential. Functionalization of titanocene complexes has been shown to enhance cytotoxic activity by orders of magnitude compared to the parent titanocene dichloride.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Titanocene Dichloride | MCF-7 | Breast Cancer | 570 | [2][3] |
| Titanocene Dichloride | HT-29 | Colon Cancer | 413 | [2][3] |
| Titanocene Dichloride | LLC-PK | Pig Kidney Epithelial | 2000 | [2][4] |
| Titanocene Y | MCF-7 | Breast Cancer | 4.1 | [3] |
| Titanocene Y | HT-29 | Colon Cancer | 5.9 | [3] |
| Titanocene C | LLC-PK | Pig Kidney Epithelial | 5.5 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the titanium compound (e.g., this compound, titanocene dichloride) for a specified duration (e.g., 72 hours).[2]
-
MTT Addition: Following incubation, add MTT solution to each well.
-
Incubation: Incubate the plate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.[3]
Proposed Mechanism of Action: Cellular Uptake and Apoptosis Induction
The cytotoxic effect of titanium compounds is believed to be initiated by their transport into cancer cells, often mediated by serum proteins like transferrin, as cancer cells frequently overexpress transferrin receptors.[1] Once inside the cell, the titanium species can interact with DNA and trigger programmed cell death, or apoptosis.[1] While the precise intracellular signaling cascade is an area of active research, evidence points to the involvement of key apoptosis-regulating pathways.
Caption: Proposed mechanism of this compound cellular uptake and action.
Antimicrobial Activity
Titanium complexes are also being explored for their antimicrobial properties. While titanium dioxide (TiO2) nanoparticles are widely studied for their photocatalytic disinfection capabilities[5], other titanium compounds are also of interest.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of metal-based antimicrobial agents. Data for this compound is an active area of research, and the values for other titanium and metal compounds provide a comparative context.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ti(deferasirox)2 | S. aureus (MRSA) | 16 | [5] |
| Silver (Ag) | Various | 0.03 - 8 | [6] |
| Copper (Cu) | Various | 256 - 448 | [6] |
| Zinc (Zn) | Various | 765 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the titanium compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Photocatalytic Activity
Titanium compounds, particularly titanium dioxide (TiO2), are renowned for their photocatalytic properties, which are harnessed for environmental remediation, such as the degradation of organic pollutants and the reduction of heavy metals.
Comparative Photocatalytic Performance
The efficiency of photocatalysis is often evaluated by the degradation rate constant (k). The table below provides a comparison of degradation kinetics for different photocatalytic systems. While data for this compound is emerging, TiO2 serves as the industry-standard benchmark.
| Photocatalyst | Pollutant | Rate Constant (k) | Conditions | Reference |
| TiO2 | Tartrazine Dye | Varies with catalyst loading | UV irradiation | [7] |
| TiO2 | 2,4-D | 4.55 mg L⁻¹ h⁻¹ | UV irradiation | [8] |
| Cu-doped TiO2 | Methylene Blue | Higher than undoped TiO2 | - | [9] |
Experimental Protocol: Photocatalytic Degradation of a Model Pollutant
This protocol describes a typical experiment to assess the photocatalytic activity of a titanium compound.
-
Reactor Setup: A photoreactor is equipped with a UV lamp. The reaction vessel contains an aqueous solution of a model pollutant (e.g., an organic dye).
-
Catalyst Addition: The titanium compound (e.g., this compound or TiO2 powder) is suspended in the solution.
-
Irradiation: The suspension is irradiated with UV light while being stirred.
-
Sampling: Aliquots of the suspension are withdrawn at regular time intervals.
-
Analysis: The concentration of the pollutant in the samples is measured using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
Kinetic Analysis: The degradation rate is calculated from the change in pollutant concentration over time.
Caption: Experimental workflow for assessing photocatalytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Titanium Implants Biofunctionalized by Plasma Electrolytic Oxidation with Silver, Zinc, and Copper: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cost-Effectiveness of Biodegradable vs. Titanium Fixation Systems in Maxillofacial Surgery
An Important Note on "Titanium Citrate": Initial searches for long-term cost-effectiveness data on "this compound" did not yield relevant clinical studies. "this compound" is not established as a therapeutic agent for which such analyses are conducted. The most pertinent and well-documented area of research aligning with the likely interest of researchers and drug development professionals is the comparison of different titanium-based medical interventions against their alternatives. Consequently, this guide focuses on a robust and clinically relevant topic: the comparative cost-effectiveness of titanium versus biodegradable fixation systems in maxillofacial surgery, a field with a significant body of long-term clinical data.
This guide provides a detailed comparison of the performance and cost-effectiveness of biodegradable and titanium osteosynthesis systems, drawing on data from long-term clinical trials.
Performance and Clinical Outcomes
Titanium fixation systems are the current gold standard in maxillofacial surgery, valued for their strength and biocompatibility.[1] However, they can necessitate a second surgery for removal in up to 40% of cases due to complications like temperature sensitivity, palpability, and interference with imaging.[1] Biodegradable systems, typically made from polymers like poly-L-lactic or polyglycolic acid, have been developed to obviate the need for removal surgeries by gradually being absorbed by the body.[2]
A key multicenter randomized controlled trial (RCT) provides substantial long-term data comparing the two systems.[3][4]
Data Presentation: Clinical Outcomes
| Outcome Measure | Biodegradable System (Inion CPS) | Titanium System (KLS Martin) | Notes |
| Inadequate Bone Healing (ITT-analysis) | Significant failure rate (25/117 patients switched to titanium intra-operatively) | No reported failures | The high switch rate in the biodegradable group was due to technical complications.[5][6] |
| Symptomatic Plate/Screw Removal (2-year follow-up) | 24.1% (21 of 87 patients)[7] | 11.9% (16 of 134 patients)[7] | The risk of removal for biodegradable plates was significantly higher.[7] |
| Symptomatic Plate/Screw Removal (>5-year follow-up) | 26.4% (23 of 87 patients)[8] | 16.4% (22 of 134 patients)[8] | The performance of the biodegradable system was considered inferior regarding the need for removal.[8] |
| Primary Reason for Removal | Abscess formation (57.1% of removals)[7] | Abscess formation (62.5% of removals)[7] | |
| Operative Time | Significantly longer | Shorter | A meta-analysis found a standardized mean difference of 0.50, indicating a longer duration for biodegradable system placement.[2][9] |
Cost-Effectiveness Analysis
The economic implications of choosing between biodegradable and titanium systems are multifaceted, encompassing material costs, surgical time, and the expenses associated with follow-up care and potential removal surgeries.
Data Presentation: Cost Analysis from a Multicenter RCT
The following data is based on a societal perspective, including both direct and indirect costs.[3][4] The analysis is presented in two forms: Intention-To-Treat (ITT), which analyzes patients in the groups to which they were randomized, and Treatment-Received (TR), which analyzes patients based on the treatment they actually received.[3]
| Cost Analysis (Euros) | Biodegradable System | Titanium System | Conclusion |
| Mean Total Costs (ITT-analysis) | Higher costs | Lower costs | In the ITT analysis, the biodegradable system was less effective and more costly.[3] |
| Mean Total Costs (TR-analysis) | Lower costs | Higher costs | In the TR analysis, the biodegradable system was less costly but also had poorer health outcomes.[3] |
Ultimately, the study concluded that the titanium system is preferable from a cost-effectiveness standpoint for a range of maxillofacial procedures.[4][6]
Experimental Protocols
The primary data for this guide is derived from a multicenter randomized controlled trial with a follow-up period of over five years.
Study Design:
-
Type: Multicenter Randomized Controlled Trial.[3]
-
Population: 230 patients undergoing bilateral sagittal split osteotomy (BSSO), Le Fort-I osteotomy, bi-maxillary osteotomy, or treatment for fractures of the mandible, maxilla, or zygoma.[10]
-
Intervention Groups:
-
Randomization: Patients were randomly assigned to either the biodegradable or titanium group.[10]
Data Collection and Outcome Measures:
-
Primary Health Outcomes:
-
Cost Analysis:
-
Perspective: Societal, including direct and indirect costs.[10]
-
Data Collection: Healthcare utilization was recorded through case report forms, and patient-specific costs for sick leave were gathered via questionnaires.
-
-
Statistical Analysis:
-
Intention-To-Treat (ITT) Analysis: Patients were analyzed as part of their assigned group, regardless of whether they received the intended treatment. This is crucial for accounting for issues like the intra-operative switch from biodegradable to titanium systems.[3]
-
Treatment-Received (TR) Analysis: Patients were analyzed based on the actual fixation system they received.[3]
-
Cost-Effectiveness Ratio: An incremental cost-effectiveness ratio (ICER) was calculated to compare the costs and health outcomes of the two systems.[3]
-
Visualizations
Experimental Workflow of the Comparative RCT
Caption: Workflow of the multicenter RCT comparing fixation systems.
Logical Relationship: Cost-Effectiveness Decision Framework
Caption: Decision logic for cost-effectiveness based on the RCT data.
References
- 1. Titanium or Biodegradable Osteosynthesis in Maxillofacial Surgery? In Vitro and In Vivo Performances | MDPI [mdpi.com]
- 2. Efficacy and morbidity of biodegradable versus titanium osteosyntheses in orthognathic surgery: A systematic review with meta‐analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness of a Biodegradable Compared to a Titanium Fixation System in Maxillofacial Surgery: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cost-Effectiveness of a Biodegradable Compared to a Titanium Fixation System in Maxillofacial Surgery: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable versus titanium osteosynthesis in maxillofacial surgery: results of a multicenter randomized controlled trial | Pocket Dentistry [pocketdentistry.com]
- 6. Cost-Effectiveness of a Biodegradable Compared to a Titanium Fixation System in Maxillofacial Surgery: A Multicenter Randomized Controlled Trial | PLOS One [journals.plos.org]
- 7. nationalelfservice.net [nationalelfservice.net]
- 8. Comparison of the long-term clinical performance of a biodegradable and a titanium fixation system in maxillofacial surgery: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and morbidity of biodegradable versus titanium osteosyntheses in orthognathic surgery: A systematic review with meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cost-Effectiveness of a Biodegradable Compared to a Titanium Fixation System in Maxillofacial Surgery: A Multicenter Randomized Controlled Trial [ideas.repec.org]
A Comparative Guide to Validating the Non-Toxic Nature of Titanium Citrate in Sensitive Cultures
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of compounds used in cell cultures is paramount. This guide provides an objective comparison of titanium citrate (B86180) with alternative compounds, supported by experimental data and detailed protocols, to validate its non-toxic nature in sensitive research applications. Titanium's general biocompatibility is well-recognized, stemming from its resistance to corrosion and bio-inertness.[1][2]
Comparative Analysis of Cytotoxicity
Titanium citrate has demonstrated a favorable safety profile in in vitro studies. Unlike many compounds that can induce dose-dependent cell death, this compound has been found to be largely inactive against cell lines even at significant concentrations.[3] This positions it as a highly biocompatible option for applications requiring minimal perturbation of cellular systems.
The following table summarizes the cytotoxic profiles of this compound compared to a well-known cytotoxic agent, Cisplatin, and another titanium compound, [TiO(HBED)]⁻, which exhibits antiproliferative effects.
| Compound | Cell Line | Assay | IC50 Value (µM) | Cytotoxicity Observed |
| Titanium (IV) Citrate | A549 (Human Lung Carcinoma) | Proliferation Assay | Not Applicable | No cytotoxicity observed[3] |
| [TiO(HBED)]⁻ | A549 (Human Lung Carcinoma) | Proliferation Assay | 24.6 ± 0.8 | Dose-dependent antiproliferative effect[3] |
| Cisplatin | Various Cancer Cell Lines | Proliferation Assays | Varies (Potent) | High cytotoxicity, known chemotherapeutic[4] |
| Titanocene Dichloride | Various Cancer Cell Lines | Clinical Trials | Varies | High cytotoxicity, reached clinical trials[4] |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological process by 50%. A lower IC50 indicates higher cytotoxicity.
The data clearly indicates that the choice of ligand is a critical factor in the biological activity of titanium compounds.[3] While some titanium complexes are designed to be cytotoxic for applications like cancer therapy[4][5], this compound's stability and the physiological nature of the citrate ligand contribute to its excellent biocompatibility.[4]
Experimental Protocols for Cytotoxicity Assessment
To validate the non-toxic nature of a compound like this compound, a panel of standardized in vitro assays is typically employed.[6] These assays measure different aspects of cell health, from metabolic activity to membrane integrity. It is crucial to use multiple assays to avoid false results caused by interference between the test compound and assay components.[7][8]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6][8]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HGF) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Exposure: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Reagent Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Leakage Assay for Cell Membrane Integrity
The Lactate (B86563) Dehydrogenase (LDH) assay quantifies the release of LDH from the cytosol into the culture medium upon cell membrane damage or lysis.[6][7][9]
Methodology:
-
Cell Seeding and Exposure: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. During this time, LDH catalyzes the conversion of lactate to pyruvate, which generates a colored product.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 490 nm.
-
Analysis: Compare the LDH levels in the supernatant of treated cells to that of untreated cells (negative control) and cells treated with a lysis buffer (positive control) to determine the percentage of cytotoxicity.
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological interactions. The following visualizations adhere to the specified design constraints for clarity and contrast.
Experimental Workflow
This diagram outlines the standard procedure for in vitro cytotoxicity testing.
Relevant Signaling Pathway in Toxicity Screening
While this compound itself is largely bio-inert, toxicity studies of other titanium compounds, such as TiO2 nanoparticles, often investigate impacts on cellular signaling pathways.[11] The TP53 pathway is a central hub in the cellular response to stress, including DNA damage and apoptosis, making it a key area of investigation in toxicology.[11]
References
- 1. Titanium biocompatibility - Wikipedia [en.wikipedia.org]
- 2. refractorymetal.org [refractorymetal.org]
- 3. pnas.org [pnas.org]
- 4. Titanium (IV) Citrate Compounds as Cytotoxic Agents - ICS83 [program.eventact.com]
- 5. Cytotoxic salan-titanium(IV) complexes: high activity toward a range of sensitive and drug-resistant cell lines, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 9. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of cytotoxicity and corrosion behavior of commercially pure titanium and Ti-6Al-4V alloy for dental implants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating Nanoparticle Synthesis: A Comparative Guide to Citrate-to-Titanium Ratios
For researchers, scientists, and drug development professionals, the precise control of nanoparticle characteristics is paramount. The ratio of citrate (B86180) to titanium in the synthesis of titanium dioxide (TiO₂) nanoparticles is a critical parameter that significantly influences their physicochemical properties and, consequently, their performance in various applications, from drug delivery to photocatalysis. This guide provides a comparative analysis of different citrate-to-titanium ratios, supported by experimental data and detailed protocols, to aid in the rational design of TiO₂ nanoparticles with tailored functionalities.
The role of citrate in the synthesis of titanium dioxide nanoparticles is multifaceted. It acts as a chelating agent, forming complexes with the titanium precursor, which can control the hydrolysis and condensation rates. This, in turn, influences the nucleation and growth of the nanoparticles, affecting their size, morphology, and crystallinity. Furthermore, citrate can function as a capping agent, adsorbing to the nanoparticle surface and providing electrostatic stabilization, which prevents aggregation and enhances colloidal stability.
Performance Metrics at Varying Citrate-to-Titanium Ratios: A Comparative Analysis
The following table summarizes the quantitative data on the impact of different citrate-to-titanium molar ratios on the properties of TiO₂ nanoparticles, as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in synthesis methods and precursors used across different experiments.
| Citrate:Ti Molar Ratio | Synthesis Method | Titanium Precursor | Nanoparticle Size | Morphology | Zeta Potential | Key Findings & Applications |
| Varied | Sol-Hydrothermal | TiCl₄ | Dependent on ratio | Dependent on ratio | Not Reported | Different ratios of citrate to TiCl₄ yielded varying sizes and morphologies. Citrate was found to preferentially form the anatase phase.[1][2] |
| 0.1:1 | Microphase Separation | Not Specified | Not Reported | Macroporous | Not Reported | This ratio resulted in the highest mass yield of a stable macroporous TiO₂ structure.[3] |
| Not Specified | Citrate Gel | TiOCl₂ | 3.5 nm (Anatase) | Not Specified | Not Reported | Ultrafine anatase TiO₂ powder was formed. |
Experimental Protocols: A Closer Look at Synthesis Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies cited in the literature for the synthesis of titanium dioxide nanoparticles with the involvement of citric acid.
Sol-Hydrothermal Synthesis
This method involves the controlled hydrolysis and condensation of a titanium precursor in the presence of citrate under hydrothermal conditions.
Protocol:
-
A solution of titanium tetrachloride (TiCl₄) is prepared.
-
Sodium citrate is added to the TiCl₄ solution at various molar ratios.
-
The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 180°C) and maintained for a set duration (e.g., 12 hours).
-
After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.[1][2]
Microphase Separation Method
This technique is employed to create macroporous TiO₂ monoliths.
Protocol:
-
A titanium precursor is hydrolyzed to form a titanium-containing polymer.
-
Citric acid is added to the synthesis procedure. The amount is varied to achieve different citrate-to-titanium molar ratios (e.g., 0.1).
-
The mixture undergoes a microphase separation process, leading to the formation of a macroporous structure.
-
The resulting material is calcined at elevated temperatures (e.g., 550°C and 800°C) to obtain anatase and rutile phases of TiO₂.[3]
Citrate Gel Method
This approach utilizes the formation of a gel between the titanium precursor and citric acid, which is then decomposed to yield nanoparticles.
Protocol:
-
A mixture of titanium oxychloride (TiOCl₂) and citric acid is heated on a water bath to form a gel.
-
The gel is subsequently decomposed by heating at a specific temperature (e.g., 623K) to produce ultrafine TiO₂ powder in the anatase phase.
-
Annealing at higher temperatures (e.g., >773K) can be performed to convert the anatase phase to the rutile phase.
Visualizing the Process: Experimental Workflows
To further elucidate the experimental procedures, the following diagrams illustrate the workflows for the synthesis of citrate-stabilized titanium dioxide nanoparticles.
Concluding Remarks
The citrate-to-titanium ratio is a potent tool for tuning the properties of TiO₂ nanoparticles. The available data suggests that increasing the citrate concentration can lead to the formation of the anatase phase and can be optimized to produce specific morphologies such as macroporous structures. However, the current body of literature lacks a systematic study that directly compares a wide range of citrate-to-titanium ratios under identical synthesis conditions. Such research would be invaluable for establishing a clear and predictive relationship between the citrate concentration and the resulting nanoparticle characteristics.
For professionals in drug development, the ability to control particle size and surface chemistry is critical for influencing factors such as drug loading capacity, release kinetics, and biocompatibility. While the direct impact of the citrate-to-titanium ratio on drug delivery performance is not extensively detailed in the reviewed literature, the foundational control it offers over nanoparticle properties provides a strong starting point for optimization.
Further research is warranted to explore the effect of varying citrate-to-titanium ratios on the biological interactions of TiO₂ nanoparticles, including their uptake by cells and any potential influence on cellular signaling pathways. A deeper understanding of these aspects will be crucial for the advancement of TiO₂ nanoparticles in biomedical applications.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Titanium Citrate
For researchers, scientists, and professionals in drug development, adherence to rigorous safety protocols is paramount for both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of titanium citrate (B86180), a compound utilized in various research applications. By following these operational and disposal plans, your laboratory can maintain a high standard of chemical hygiene and build a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for titanium citrate. If an SDS is unavailable, the substance should be handled with the caution required for a potentially hazardous material.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Handling:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any airborne dust.[1]
-
Avoid direct contact with skin and eyes, as this compound may cause irritation.[1]
-
Prevent the formation of dust when handling the solid form.[1]
Physical and Chemical Properties of this compound
A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₅O₇Ti |
| Appearance | White to off-white powder |
| Solubility | Water-soluble |
| Chemical Stability | Stable under normal conditions |
| Incompatibilities | Strong acids, strong bases, oxidizing agents |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves converting it into a more stable and insoluble form to prevent environmental contamination. Under no circumstances should this compound solutions be disposed of directly down the drain. [1]
Experimental Protocol: Neutralization and Precipitation
Objective: To neutralize the citrate component and precipitate the titanium as an insoluble, less hazardous compound for collection as chemical waste.
Materials:
-
This compound waste (solid or aqueous solution)
-
Dilute sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH indicator strips
-
Appropriate, labeled hazardous waste container
-
Stir plate and magnetic stir bar
-
Secondary containment (e.g., a larger bin or tray)
Procedure:
-
Preparation and Dilution:
-
Place your container of this compound waste in a secondary containment vessel to mitigate any potential spills.
-
If you are disposing of solid this compound, dissolve it in water first.
-
For existing solutions, further dilute with water (a 1:10 ratio is a good starting point) to better control the reaction.
-
-
Neutralization of Citrate:
-
pH Monitoring and Adjustment:
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
The target pH for this step is between 6.0 and 8.0. This ensures the citrate is neutralized and prepares the solution for the precipitation of titanium.
-
-
Precipitation of Titanium Hydroxide:
-
Once the solution is neutralized, a precipitate of titanium hydroxide will form.
-
Allow the mixture to stand undisturbed for a significant period (e.g., several hours to overnight) to ensure complete precipitation.
-
-
Waste Collection:
-
The entire mixture, containing the titanium hydroxide precipitate and the neutralized supernatant, should be disposed of as hazardous chemical waste.
-
Carefully transfer the entire slurry into a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound waste" or "Titanium Hydroxide precipitate"), and the date of accumulation.
-
-
Final Decontamination:
-
All glassware and equipment that came into contact with this compound should be thoroughly rinsed. The initial rinsate should be collected and added to the hazardous waste container.
-
Dispose of all contaminated disposable materials, such as gloves and wipes, as solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial assessment to final waste collection.
Caption: Logical workflow for the proper disposal of this compound waste.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult with your institution's Environmental Health and Safety (EH&S) office for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling Titanium citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Titanium Citrate.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available supplier information, this compound is a pale yellow to orange powder. It is classified as a potential acute toxicant if inhaled or ingested and may cause skin and eye irritation. Therefore, appropriate PPE is crucial to minimize exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Recommended PPE Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from dust particles that can cause irritation. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A dust mask or respirator. | Recommended when handling large quantities or when dust is generated, to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a clean and uncluttered workspace.
-
Confirm that an eyewash station and safety shower are accessible.
-
Verify that all required PPE is available and in good condition.
-
Set up all necessary equipment for the procedure.
2. Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Wear all required PPE as specified in Table 1.
-
Use a spatula or other appropriate tools to transfer the powder. Avoid scooping in a manner that creates airborne dust.
-
Keep the container of this compound closed when not in use.
3. Post-Handling:
-
Clean the work area thoroughly after use.
-
Wipe down all surfaces with a damp cloth to collect any residual dust.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Properly store or dispose of the this compound and any contaminated materials according to the disposal plan.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Do not mix with other waste streams unless instructed to do so by your EHS office.
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a labeled container for hazardous liquid waste.
-
Do not dispose of solutions containing this compound down the drain unless it is explicitly permitted by your local regulations and EHS office.[2]
Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinseate must be collected and disposed of as hazardous liquid waste.[1]
-
Follow your institution's guidelines for the disposal of decontaminated containers.
Logical Relationship of Hazards and Protective Measures
Caption: Diagram illustrating the relationship between the hazards of this compound and the corresponding protective measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
